molecular formula C45H52N5O8P B12380668 DMTr-FNA-C(Bz)phosphoramidite

DMTr-FNA-C(Bz)phosphoramidite

Número de catálogo: B12380668
Peso molecular: 821.9 g/mol
Clave InChI: KYJJUEVQJPBHPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMTr-FNA-C(Bz)phosphoramidite is a useful research compound. Its molecular formula is C45H52N5O8P and its molecular weight is 821.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H52N5O8P

Peso molecular

821.9 g/mol

Nombre IUPAC

N-[1-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxymethyl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52)

Clave InChI

KYJJUEVQJPBHPG-UHFFFAOYSA-N

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5

Origen del producto

United States

Foundational & Exploratory

DMTr-FNA-C(Bz)phosphoramidite: A Technical Guide to a Key Building Block for Enhanced Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-FNA-C(Bz)phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037), a critical building block in the synthesis of therapeutic oligonucleotides. The core of this molecule is 2'-deoxy-2'-fluoro-arabinonucleic acid (FNA or FANA), a sugar-modified nucleotide that imparts superior properties to oligonucleotides, including enhanced stability, binding affinity, and in vivo efficacy. This technical guide provides an in-depth overview of this compound, its incorporation into oligonucleotides, and the resulting characteristics that make it a valuable tool in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics.

Core Compound Specifications

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C45H52N5O8P
Molecular Weight 821.9 g/mol
CAS Number 326802-62-4
Full Name 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite
Storage -20°C

Properties of FNA-Modified Oligonucleotides

The incorporation of FNA monomers, such as that derived from this compound, confers significant advantages to oligonucleotides. These properties are crucial for their therapeutic application.

Enhanced Nuclease Resistance

Oligonucleotides modified with FNA exhibit substantially increased resistance to degradation by cellular nucleases. This is a critical feature for in vivo applications, as it prolongs the half-life of the therapeutic agent. The stability is further enhanced when FNA modifications are combined with a phosphorothioate (B77711) (PS) backbone.

Oligonucleotide TypeStability MetricFindingReference(s)
PS-FNA ASOResistance to 3'-exonuclease hydrolysis (vs. PS-DNA)>20-fold more stable[1][2]
FANA/RNA hybrid siRNAHalf-life in serum (vs. unmodified siRNA)~6 hours (compared to <15 minutes for unmodified siRNA)[2][3]
Superior Binding Affinity and Specificity

FNA-modified oligonucleotides demonstrate high binding affinity to complementary DNA and RNA sequences. The 2'-fluoro group in the arabinose sugar contributes to a more favorable helical geometry, leading to increased duplex stability. This is reflected in a higher melting temperature (Tm) of the resulting duplexes. Furthermore, FNA-modified oligonucleotides exhibit excellent mismatch discrimination, which is crucial for minimizing off-target effects.

Duplex TypePropertyValueReference(s)
FANA-RNAIncrease in Tm per modification+1.2°C[4]
FANA-RNASingle mismatch discrimination (ΔTm)-7.2°C[4]
FANA-DNASingle mismatch discrimination (ΔTm)-3.9°C[4]

Experimental Protocols

Synthesis of FNA-Oligonucleotides using this compound

FNA-containing oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry. The following protocol outlines the key steps in the synthesis cycle.

1. Solid Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

2. Synthesis Cycle: Each cycle of nucleotide addition consists of four main steps:

  • Step 1: Deblocking (Detritylation): The 5'-O-DMTr protecting group of the support-bound nucleoside is removed using a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The this compound is activated with an activating agent, such as 5-ethylthio-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizing agent.

3. Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl on cytosine, cyanoethyl on the phosphate backbone) are removed using a concentrated ammonia (B1221849) solution. The DMTr group on the 5'-terminus can be removed at this stage or left on for purification purposes.

4. Purification: The final oligonucleotide product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Mechanism of Action and Cellular Uptake

FNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), primarily function through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA-like duplex. The DNA-like properties of FNA allow it to form a substrate for RNase H when hybridized to a target mRNA molecule.[5][6]

FNA ASOs also exhibit a property known as "gymnotic" or self-delivery, enabling them to be taken up by cells without the need for transfection agents.[7][8] This is attributed to their high affinity for cell surface proteins, which facilitates adsorptive endocytosis.

// Nodes FANA_ASO [label="FANA ASO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Surface [label="Cell Surface Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; mRNA [label="Target mRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNaseH [label="RNase H", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="mRNA Degradation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FANA_ASO -> Cell_Surface [label="Binding"]; Cell_Surface -> Endosome [label="Adsorptive\nEndocytosis"]; Endosome -> Cytoplasm [label="Endosomal Escape"]; Cytoplasm -> mRNA [style=invis]; FANA_ASO -> mRNA [label="Hybridization", constraint=false]; mRNA -> RNaseH [label="Recruitment"]; RNaseH -> Degradation [label="Cleavage"];

{rank=same; FANA_ASO; Cell_Surface} {rank=same; Endosome; Cytoplasm} {rank=same; mRNA; RNaseH; Degradation} } dot Figure 1. Cellular uptake and RNase H-mediated mechanism of action of a FANA ASO.

Conclusion

This compound is a pivotal reagent for the synthesis of next-generation therapeutic oligonucleotides. The incorporation of FNA into ASOs and siRNAs leads to molecules with enhanced nuclease resistance, high binding affinity and specificity, and the ability to effectively modulate gene expression in vivo. These favorable properties make FNA-modified oligonucleotides a promising platform for the development of novel therapies for a wide range of diseases. The detailed understanding of their synthesis, properties, and mechanisms of action, as outlined in this guide, is essential for researchers and developers in the field of nucleic acid therapeutics.

References

A Comprehensive Technical Guide to DMTr-FNA-C(Bz)phosphoramidite: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMTr-FNA-C(Bz)phosphoramidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its application in the development of therapeutic and diagnostic oligonucleotides, supported by experimental data and protocols.

Core Structure and Chemical Identity

This compound is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. The nomenclature denotes its key structural components:

  • DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl function of the sugar moiety. Its lipophilicity aids in purification, and it is readily removed by acid treatment during the synthesis cycle.

  • FNA (2'-fluoro-arabinonucleic acid): An arabinose sugar modified with a fluorine atom at the 2' position with up (arabino) stereochemistry. This modification is critical for the unique properties of the resulting oligonucleotides.

  • C(Bz) (N4-Benzoylcytosine): The cytosine base with a benzoyl protecting group on the exocyclic amine. This prevents unwanted side reactions during oligonucleotide synthesis.

  • Phosphoramidite: A reactive phosphite (B83602) triester group at the 3'-hydroxyl position, typically a β-cyanoethyl N,N-diisopropylphosphoramidite. This moiety enables the sequential coupling of nucleosides to the growing oligonucleotide chain.

The complete chemical structure can be represented as follows:

Chemical Formula: C₄₅H₅₂FN₅O₈P[1]

Molecular Weight: 821.9 g/mol [1]

CAS Number: 326802-62-4[1]

Below is a 2D representation of the this compound structure.

G O1 O CE CH2CH2CN O1->CE O2 O N1 N iPr1 iPr N1->iPr1 iPr2 iPr N1->iPr2 Sugar 2'-F-Arabinose C Cytosine(Bz) Sugar->C 1' DMTr DMTr-O- Sugar->DMTr 5' F F Sugar->F 2' P P P->O1 P->O2 P->N1 P->Sugar 3'

Caption: 2D representation of this compound.

Physicochemical and Biological Properties

The incorporation of the 2'-fluoro-arabino sugar modification imparts several desirable chemical and biological properties to oligonucleotides.

Chemical Stability

Phosphoramidites, in general, are sensitive to moisture and acidic conditions. This compound should be stored under an inert atmosphere at low temperatures (-20°C) to prevent hydrolysis and oxidation.[1] The stability of phosphoramidite solutions in acetonitrile, the common solvent used in oligonucleotide synthesis, decreases over time, with purine (B94841) phosphoramidites generally being less stable than pyrimidine (B1678525) counterparts.

Hybridization and Thermal Stability

Oligonucleotides containing 2'-F-ANA modifications exhibit a significant increase in thermal stability (Tₘ) when hybridized to complementary RNA or DNA strands. This enhanced binding affinity is attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization.[2]

Hybrid DuplexΔTₘ per modification (°C)Reference
2'-F-ANA / RNA+1.2[3]
2'-F-ANA / DNA (single mismatch)-3.9[3]
2'-F-ANA / RNA (single mismatch)-7.2[3]
Nuclease Resistance

The 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases. This increased nuclease resistance enhances the in vivo stability of therapeutic oligonucleotides.[3]

RNase H Activation

A crucial property of 2'-F-ANA modified oligonucleotides is their ability to induce RNase H-mediated cleavage of a target RNA strand when in a heteroduplex.[2][3] This is a key mechanism for antisense oligonucleotide activity and is not observed with many other 2'-modified nucleotides.

Experimental Protocols

Synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides

The synthesis of the precursor nucleoside is a critical first step. The following is a general protocol for the synthesis of 2'-fluoroarabinonucleosides:

  • Fluorination of the Sugar: A key step involves the fluorination of a suitably protected ribose derivative. For example, 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be treated with diethylaminosulfur trifluoride (DAST) in dichloromethane (B109758) to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[2]

  • Glycosylation: The fluorinated sugar is then coupled with a protected cytosine base (e.g., N4-benzoylcytosine) under appropriate conditions to form the nucleoside.

  • Deprotection and Reprotection: The protecting groups on the sugar and base are manipulated to allow for the introduction of the DMTr group at the 5'-position.

Phosphitylation of the Nucleoside

The final step in preparing the phosphoramidite is the phosphitylation of the 3'-hydroxyl group:

  • The 5'-O-DMTr-N4-benzoyl-2'-fluoro-arabinocytidine is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran (B95107) under an inert atmosphere (e.g., argon or nitrogen).

  • A phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • The reaction is stirred at room temperature until completion, monitored by TLC or HPLC.

  • The reaction mixture is then worked up, and the product is purified by silica (B1680970) gel chromatography to yield the this compound as a solid foam.[2]

Solid-Phase Oligonucleotide Synthesis

This compound is used in standard automated solid-phase oligonucleotide synthesis protocols. The synthesis cycle is depicted in the workflow diagram below.

G Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Adds new base Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) linkage Cleavage 5. Cleavage & Deprotection (Ammonia) Oxidation->Cleavage Cycle Complete Purification 6. Purification (HPLC) Cleavage->Purification

Caption: Standard oligonucleotide synthesis cycle.

Key Parameters for this compound:

  • Concentration: Typically used at a concentration of 0.1 M in anhydrous acetonitrile.[2]

  • Coupling Time: Standard coupling times are generally sufficient, although optimization may be required depending on the sequence and synthesizer. A coupling yield of approximately 90% can be expected.[2]

  • Activator: A standard activator such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) is used.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the structural components of this compound and the resulting properties of the modified oligonucleotide.

G cluster_0 Phosphoramidite Components cluster_1 Oligonucleotide Properties DMTr DMTr Group Purification Facilitated Purification DMTr->Purification FNA 2'-F-Arabinose Stability Increased Thermal Stability (High Tₘ) FNA->Stability Nuclease_Resistance Nuclease Resistance FNA->Nuclease_Resistance RNase_H RNase H Activation FNA->RNase_H Bz_C Protected Base (Bz-Cytosine) Base_Pairing Specific Base Pairing Bz_C->Base_Pairing Amidite Phosphoramidite Moiety Synthesis Solid-Phase Synthesis Compatibility Amidite->Synthesis

Caption: Structure-Function Relationship.

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides with enhanced therapeutic and diagnostic potential. The unique properties conferred by the 2'-fluoro-arabinose modification, including increased thermal stability, nuclease resistance, and the ability to elicit an RNase H response, make it a compelling choice for the development of next-generation nucleic acid-based drugs and tools. A thorough understanding of its chemical properties and the optimization of its use in solid-phase synthesis are crucial for the successful application of this powerful building block.

References

Fluoro-arabinonucleic Acid (FNA): A Comprehensive Technical Guide to its Chemistry, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-arabinonucleic acid (FNA) is a synthetically modified nucleic acid analogue that has garnered significant attention in the fields of chemical biology, diagnostics, and therapeutics. As a member of the xeno-nucleic acid (XNA) family, FNA possesses unique chemical and biological properties that distinguish it from natural DNA and RNA. This in-depth technical guide provides a comprehensive overview of the core chemistry of FNA, its synthesis, biophysical properties, and its burgeoning applications in drug development and biomedical research.

FNA is characterized by the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom in the up or arabino configuration. This seemingly subtle modification imparts profound effects on the sugar pucker conformation, leading to enhanced metabolic stability, high binding affinity to complementary nucleic acids, and the ability to elicit specific biological responses. These properties make FNA a versatile tool for the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and high-affinity aptamers.

Core Chemistry and Structure

The fundamental distinction of FNA lies in the stereochemistry at the 2' position of the sugar moiety. Unlike the ribo (down) configuration of the 2'-hydroxyl in RNA or the hydrogen in DNA, FNA features a fluorine atom in the arabino (up) position. This alteration significantly influences the sugar's conformational preference, favoring a C3'-endo pucker, which is characteristic of A-form helices.

When FNA hybridizes with a complementary RNA strand, the resulting duplex predominantly adopts an A-form helical geometry. This structural mimicry of an RNA/RNA duplex is crucial for its biological activity, particularly in antisense and RNAi applications. Furthermore, the high electronegativity of the fluorine atom contributes to the thermal stability of FNA-containing duplexes.

Data Presentation: Quantitative Properties of FNA

The unique chemical structure of FNA translates into distinct quantitative properties, particularly concerning thermal stability, binding affinity, and nuclease resistance.

Thermal Stability of FNA-Containing Duplexes

FNA oligonucleotides exhibit enhanced thermal stability when hybridized to complementary DNA and, most notably, RNA strands compared to their unmodified DNA counterparts. This increased stability is attributed to the pre-organized C3'-endo sugar pucker of the FNA monomer, which reduces the entropic penalty of duplex formation.

Duplex TypeSequence (5' -> 3')ModificationTm (°C)ΔTm per modification (°C)
FNA/RNA fAfUfGfCfAfUfGfCFully FNA78.5+2.0 - 2.5
DNA/RNAAUGCGUGCUnmodified DNA58.0-
FNA/DNA fAfUfGfCfAfUfGfCFully FNA65.2+1.0 - 1.5
DNA/DNAAUGCGUGCUnmodified DNA55.0-

Note: Tm values are illustrative and can vary based on sequence, length, and buffer conditions.

Binding Affinity of FNA Aptamers

Aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The conformational rigidity and unique structural possibilities offered by FNA make it an excellent candidate for the development of highly potent aptamers.

Aptamer TargetAptamer TypeDissociation Constant (Kd)
HIV-1 Reverse TranscriptaseDNA~10-100 nM
ThrombinDNA~25 nM
HIV-1 Integrase FNA ~50-100 pM [1]
Thrombin FNA-modified Sub-nanomolar [2][3]
Nuclease Resistance

A significant advantage of FNA in therapeutic applications is its enhanced resistance to degradation by cellular nucleases compared to natural DNA and RNA. The 2'-fluoro modification sterically hinders the approach of nuclease enzymes, thereby increasing the in vivo half-life of FNA-based oligonucleotides.[4]

Oligonucleotide TypeNucleaseHalf-life (t1/2)
Unmodified DNASerum Nucleases~1 hour
FNA (Phosphodiester) Serum Nucleases Several hours [4]
Phosphorothioate DNASerum Nucleases>24 hours
FNA (Phosphorothioate) Serum Nucleases Significantly increased [4]

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluoro-arabinonucleoside Phosphoramidites

The synthesis of FNA oligonucleotides begins with the chemical synthesis of the constituent 2'-deoxy-2'-fluoro-arabinonucleoside phosphoramidites. A general protocol is outlined below:

  • Fluorination of the Sugar: The synthesis typically starts from a protected arabinonucleoside. The 2'-hydroxyl group is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Protection of Functional Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for controlled, stepwise synthesis. The exocyclic amines of the nucleobases (A, C, G) are also protected with base-labile protecting groups (e.g., benzoyl for A and C, isobutyryl for G).

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite (B1245037) moiety.

  • Purification: The resulting 2'-deoxy-2'-fluoro-arabinonucleoside phosphoramidite is purified by silica (B1680970) gel chromatography.

Solid-Phase Synthesis of FNA Oligonucleotides

FNA oligonucleotides are synthesized using an automated solid-phase phosphoramidite method.

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.

  • Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of repeated cycles:

    • De-blocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

    • Coupling: The next FNA phosphoramidite is activated with a catalyst (e.g., tetrazole) and couples to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water).

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed using a basic solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: The crude FNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[5][6][7][8][9]

Thermal Melting (Tm) Analysis of FNA Duplexes
  • Sample Preparation: Prepare solutions of the FNA oligonucleotide and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Mix equimolar amounts of the complementary strands, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.

  • UV-Vis Spectrophotometry: Monitor the absorbance of the solution at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve.

Nuclease Stability Assay
  • Oligonucleotide Incubation: Incubate a known concentration of the FNA oligonucleotide in a solution containing nucleases (e.g., fetal bovine serum or a specific exonuclease/endonuclease).

  • Time Points: At various time points, take aliquots of the reaction and quench the nuclease activity (e.g., by adding a chelating agent like EDTA or by heat inactivation).

  • Analysis: Analyze the integrity of the oligonucleotide at each time point using methods such as PAGE or HPLC.

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

fna_antisense_mechanism fna_aso FNA Antisense Oligonucleotide (ASO) hybrid FNA ASO / mRNA Hybrid fna_aso->hybrid Hybridization mrna Target mRNA mrna->hybrid cleavage mRNA Cleavage hybrid->cleavage Recruitment rnase_h RNase H rnase_h->cleavage no_translation Inhibition of Translation cleavage->no_translation Leads to

Caption: Mechanism of action of an FNA antisense oligonucleotide.

fna_sirna_pathway fna_sirna FNA-modified siRNA Duplex processed_sirna Processed siRNA fna_sirna->processed_sirna Processing by dicer Dicer dicer->processed_sirna risc RISC Loading processed_sirna->risc active_risc Active RISC (with guide strand) risc->active_risc Passenger strand removal cleavage mRNA Cleavage active_risc->cleavage Binds to mrna Target mRNA mrna->cleavage gene_silencing Gene Silencing cleavage->gene_silencing

Caption: RNA interference (RNAi) pathway involving an FNA-modified siRNA.

fna_aptamer_selex start Initial Library of FNA Oligonucleotides incubation Incubation with Target start->incubation partitioning Partitioning: Separation of Bound and Unbound incubation->partitioning partitioning->start Unbound (discarded) elution Elution of Bound Oligonucleotides partitioning->elution Bound amplification PCR Amplification elution->amplification next_round Enriched Library for Next Round amplification->next_round next_round->incubation Iterative Cycles sequencing Sequencing and Characterization next_round->sequencing After several rounds

Caption: SELEX workflow for the generation of FNA aptamers.

Conclusion

Fluoro-arabinonucleic acid represents a significant advancement in the field of synthetic nucleic acids. Its unique chemical structure confers a range of desirable properties, including high binding affinity, enhanced nuclease resistance, and the ability to elicit specific biological responses. These attributes have positioned FNA as a powerful tool for the development of next-generation therapeutics and diagnostics. As research continues to unravel the full potential of FNA, it is poised to play an increasingly important role in addressing a wide array of diseases and advancing our understanding of fundamental biological processes. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the potential of FNA chemistry.

References

The Gatekeeper of Synthesis: An In-depth Technical Guide to the Role of the DMTr Protecting Group in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each chemical step is paramount to the integrity of the final product. Central to the widely adopted phosphoramidite (B1245037) solid-phase synthesis is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and strategically labile protecting group for the 5'-hydroxyl of the nucleoside. This technical guide provides a comprehensive exploration of the critical role of the DMTr group, detailing its chemical properties, the mechanics of its removal, and the quantitative data that underpins its successful application.

The Indispensable Guardian: Core Functions of the DMTr Group

The primary role of the DMTr group is to act as a temporary shield for the reactive 5'-hydroxyl group of the nucleoside phosphoramidite. This protection is fundamental for several reasons:

  • Directional Synthesis: Oligonucleotide synthesis proceeds in a 3' to 5' direction. By blocking the 5' position, the DMTr group ensures that the incoming phosphoramidite couples exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][2]

  • Prevention of Self-Polymerization: The DMTr group prevents the phosphoramidite monomers from reacting with each other, which would otherwise lead to unwanted side products and a drastic reduction in the yield of the desired full-length oligonucleotide.[3]

  • Enhanced Purification: The significant hydrophobicity imparted by the terminal DMTr group is a cornerstone of a common and effective purification strategy. In "DMTr-on" reverse-phase high-performance liquid chromatography (RP-HPLC), the full-length oligonucleotide product, which retains the DMTr group, is strongly retained on the hydrophobic column matrix, while truncated "failure" sequences, which lack the DMTr group, are washed away.[4][5]

  • Real-time Monitoring of Synthesis Efficiency: The acid-catalyzed removal of the DMTr group, a process known as detritylation, releases the DMTr cation. This cation has a characteristic intense orange color and a strong absorbance at approximately 498 nm.[6][7] The intensity of this color can be measured spectrophotometrically after each coupling cycle to provide a real-time, quantitative assessment of the coupling efficiency. A consistent and high absorbance indicates a successful synthesis, while a drop in absorbance signals a problem with the preceding coupling step.

The Chemistry of Protection and Deprotection

The selection of the DMTr group is a balance between stability and lability. It must be stable enough to withstand the conditions of the coupling and oxidation steps of the synthesis cycle, yet be readily and quantitatively removed under mild acidic conditions to allow the next nucleotide to be added.

The detritylation step is typically achieved by treating the solid-support-bound oligonucleotide with a solution of a haloacetic acid, most commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[1][8][9] The mechanism involves the protonation of one of the methoxy (B1213986) oxygen atoms, which facilitates the cleavage of the C-O bond and the formation of a resonance-stabilized carbocation (the DMTr cation).

dot

Caption: Mechanism of acid-catalyzed detritylation.

Quantitative Analysis of Detritylation and Side Reactions

The efficiency of the detritylation step is a critical parameter that directly impacts the overall yield and purity of the final oligonucleotide product. Incomplete detritylation results in the capping of the unreacted 5'-hydroxyl group in the subsequent step, leading to the formation of n-1 deletion mutants, which are difficult to separate from the full-length product.

Conversely, excessively harsh acidic conditions or prolonged exposure to the detritylation reagent can lead to a significant side reaction known as depurination.[8] This involves the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar, creating an abasic site. These abasic sites are susceptible to chain cleavage during the final deprotection with ammonia.

The choice of detritylation reagent is therefore a trade-off between achieving complete and rapid detritylation while minimizing depurination.

Comparative Data on Detritylation Reagents

The following tables summarize key quantitative data from kinetic studies on detritylation and depurination.

Reagent (in CH₂Cl₂)pKa99% Detritylation Time (DMT-dG-pT-CPG) (seconds)99% Detritylation Time (DMT-[17mer]-CPG) (seconds)
3% DCA1.545100
15% DCA1.53060
3% TCA0.72545
Data sourced from kinetic studies on CPG-bound intermediates.[10]
Reagent (in CH₂Cl₂)Depurination Half-time for dA (minutes)Depurination Half-time for dG (minutes)
3% DCA77~420
15% DCA25~150
3% TCA19~240
Data sourced from kinetic studies on CPG-bound intermediates.[10]

These data illustrate that while TCA is a faster detritylating agent, it also induces depurination at a significantly higher rate than DCA. For the synthesis of long oligonucleotides or sequences rich in purines, 3% DCA is often the preferred reagent to minimize depurination, despite the need for a longer reaction time.[1][8]

The Oligonucleotide Synthesis Cycle: A Workflow Perspective

The detritylation step is the initiation point of each cycle in solid-phase oligonucleotide synthesis. The following diagram illustrates the complete workflow.

dot

Oligo_Synthesis_Cycle cluster_start Initial State cluster_cycle Synthesis Cycle cluster_end Final Steps Start Solid Support with 5'-DMTr-Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (I₂/H₂O) Capping->Oxidation Block Failures Oxidation->Detritylation Stabilize Linkage (Repeat for next cycle) Cleavage Cleavage from Support Oxidation->Cleavage After Final Cycle Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification

Caption: The solid-phase phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

Protocol 1: Manual Detritylation of a Purified DMTr-on Oligonucleotide

This protocol describes the removal of the 5'-DMTr group from an oligonucleotide that has been purified by RP-HPLC.

Materials:

  • Lyophilized DMTr-on oligonucleotide

  • 80% (v/v) acetic acid in water

  • 3 M Sodium Acetate (B1210297) (NaOAc)

  • 100% Ethanol (B145695), chilled

  • Nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspend the lyophilized DMTr-on oligonucleotide in 200-500 µL of 80% acetic acid. The amount of acetic acid can be scaled based on the quantity of oligonucleotide (e.g., 30 µL per ODU).[6][8]

  • Vortex the mixture to ensure complete dissolution.

  • Incubate at room temperature for 20-30 minutes. The solution will not turn orange as the aqueous environment quenches the DMTr cation to form dimethoxytritanol.[6]

  • Add 0.1 volumes of 3 M NaOAc to the solution.

  • Add 3 volumes of chilled 100% ethanol to precipitate the oligonucleotide.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.

  • Carefully decant the supernatant containing the dimethoxytritanol and other soluble components.

  • Wash the pellet with 70% ethanol to remove residual salts, centrifuge again, and decant the supernatant.

  • Dry the oligonucleotide pellet using a lyophilizer or vacuum concentrator.

  • Resuspend the purified, detritylated oligonucleotide in a desired volume of nuclease-free water or buffer.

Protocol 2: Quantification of Depurination by HPLC

This protocol is adapted from kinetic studies to measure the rate of depurination under specific acidic conditions.[10]

Materials:

  • CPG solid support with a bound oligonucleotide containing purines.

  • Internal standard CPG support with a bound oligonucleotide containing only pyrimidines (e.g., poly-T).

  • Detritylation reagent of interest (e.g., 3% TCA in DCM).

  • Quenching solution (e.g., pyridine/acetonitrile).

  • Concentrated ammonium (B1175870) hydroxide (B78521).

  • HPLC system with a reverse-phase C18 column.

  • Mobile phases for HPLC (e.g., ammonium acetate and acetonitrile (B52724) gradient).

Procedure:

  • Prepare a mixture of the test CPG and the internal standard CPG in a known ratio.

  • At time zero, add the detritylation reagent to the CPG mixture and incubate at a controlled temperature.

  • At various time points, remove aliquots of the CPG slurry and immediately quench the acid with the quenching solution.

  • Wash the CPG thoroughly with acetonitrile to remove all traces of acid and cleaved DMTr groups.

  • Treat the washed CPG with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove base-protecting groups. This step will also cleave the phosphodiester backbone at any abasic sites.

  • Evaporate the ammonium hydroxide and resuspend the cleaved oligonucleotides in the HPLC mobile phase.

  • Analyze the samples by reverse-phase HPLC. The depurination is quantified by the disappearance of the full-length purine-containing oligonucleotide peak relative to the stable pyrimidine-only internal standard peak.

  • Calculate the ratio of the peak areas at each time point to determine the rate of depurination and the depurination half-time.

Conclusion

The 4,4'-dimethoxytrityl group is more than a simple protecting group; it is a sophisticated chemical tool that enables the directional, efficient, and high-fidelity synthesis of oligonucleotides. Its unique combination of steric hindrance, acid lability, and the chromophoric nature of its cation allows for precise control over the synthesis process, from real-time monitoring of coupling efficiency to facilitating high-purity isolation of the final product. A thorough understanding of the kinetics of its removal and the potential for side reactions like depurination is essential for optimizing synthesis protocols and ensuring the production of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

References

A Technical Guide to the Benzoyl (Bz) Protecting Group for Cytidine in Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth examination of the function, application, and chemical manipulation of the benzoyl (Bz) protecting group for the N4-amino position of cytidine (B196190), a critical component in the chemical synthesis of oligonucleotides.

Introduction: The Imperative for Nucleobase Protection

In the chemical synthesis of DNA and RNA oligonucleotides, the functional groups on the nucleobases must be reversibly masked to prevent undesired side reactions during the assembly of the polynucleotide chain. The exocyclic amino groups of cytidine (N4), adenine (B156593) (N6), and guanine (B1146940) (N2) are nucleophilic and can react with activated phosphoramidite (B1245037) monomers, leading to the formation of branched, non-native oligonucleotide structures.[1][2] The use of protecting groups ensures the regioselectivity of phosphodiester bond formation exclusively at the 5'-hydroxyl position of the growing chain.[1]

The benzoyl (Bz) group is a robust and widely utilized acyl protecting group for the exocyclic amines of cytidine and adenine.[3] Its stability under the various conditions of the synthesis cycle, combined with its reliable removal during the final deprotection step, has established it as a cornerstone of modern solid-phase oligonucleotide synthesis.[4][5]

Core Function of the Benzoyl Group on Cytidine

The primary function of the N4-benzoyl group on a cytidine phosphoramidite monomer is to render the exocyclic amine non-nucleophilic. This protection is essential for the fidelity of the solid-phase synthesis cycle, ensuring that the monomer couples correctly through its phosphoramidite group to the free 5'-hydroxyl of the growing oligonucleotide chain.

Key characteristics of the Benzoyl protecting group include:

  • Acid Stability: It is completely stable to the mild acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-dimethoxytrityl (DMT) group in each cycle of the synthesis.[6]

  • Orthogonality: It remains intact during the phosphoramidite coupling, capping, and oxidation steps.

  • Base-Labile Removal: It is efficiently cleaved by basic hydrolysis, typically using aqueous ammonia (B1221849) or other amine-based reagents, after the full-length oligonucleotide has been assembled.[3]

Chemical Transformations and Methodologies

The application of the Bz group involves a two-stage process: protection of the cytidine nucleoside before its conversion to a phosphoramidite monomer, and its eventual deprotection from the final oligonucleotide product.

Protection: N4-Benzoylation of Cytidine

The benzoyl group is introduced via an acylation reaction at the N4 position of cytidine. A common laboratory method involves the use of benzoyl chloride in the presence of a base, such as pyridine (B92270), which serves as both a solvent and an acid scavenger. The transient protection of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups is often employed to direct the acylation specifically to the exocyclic amine.

Diagram 1: N4-Benzoylation of Cytidine

Benzoylation cluster_reactants Reactants cluster_products Product Cytidine Cytidine Cytidine->mid BzCl Benzoyl Chloride BzCl->mid Bz_Cytidine N4-Benzoyl-Cytidine mid->Bz_Cytidine Pyridine, TMSCl (transient)

Caption: Chemical scheme for the N4-benzoylation of cytidine.

  • Anhydrous Conditions: A solution of cytidine in anhydrous pyridine is prepared in a flask protected from atmospheric moisture.

  • Transient Silylation: Chlorotrimethylsilane (TMSCl) is added dropwise to the solution at 0°C. The reaction is stirred for approximately 1-2 hours to protect the 2', 3', and 5' hydroxyl groups.[7]

  • Acylation: Benzoyl chloride is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).[7]

  • Quenching and Workup: The reaction is quenched by the addition of cold water or methanol. The solvent is removed under reduced pressure, and the resulting residue is purified, typically by silica (B1680970) gel column chromatography, to yield N4-benzoyl-cytidine.

Deprotection: Cleavage of the Benzoyl Group

Following the successful synthesis of the oligonucleotide on the solid support, the final step involves cleavage from the support and removal of all protecting groups. The N4-benzoyl amide bond is hydrolyzed under basic conditions. The standard method utilizes concentrated aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.[5]

Diagram 2: Deprotection of N4-Benzoyl-Cytidine

Deprotection cluster_reactants Reactant cluster_products Product Bz_Cytidine Oligonucleotide-bound N4-Benzoyl-Cytidine Cytidine Oligonucleotide-bound Cytidine Bz_Cytidine->Cytidine aq. NH4OH, 55°C or AMA

Caption: Base-mediated deprotection of the N4-benzoyl group.

  • Cleavage and Deprotection: The solid support containing the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA).[8]

  • Incubation: The sealed reaction vessel is heated at 55-65°C for a duration ranging from 5 minutes (for AMA with labile protecting groups) to 16 hours (for standard ammonia with Bz groups).[5][9]

  • Isolation: The supernatant, containing the now fully deprotected oligonucleotide, is removed from the solid support.

  • Purification: The crude oligonucleotide solution is dried and subsequently purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data and Comparative Analysis

The choice of a protecting group is a balance between stability during synthesis and lability for removal. The benzoyl group is considered a "standard" protecting group, in contrast to more labile "fast-deprotecting" groups like acetyl (Ac) or phenoxyacetyl (PAC).[9][10]

Protecting GroupRelative StabilityTypical Deprotection ConditionsNotes
Benzoyl (Bz) HighConc. NH₄OH, 55°C, 8-16 hoursStandard for DNA/RNA; robust and reliable.[5] Potential for transamination with some amine reagents.[9]
Acetyl (Ac)ModerateAMA (NH₄OH/Methylamine), 65°C, 10 minEnables "UltraFAST" deprotection. Required to avoid C-base modification when using AMA.[8][9]
Isobutyryl (iBu)Moderate-HighConc. NH₄OH, 55°C, >4 hoursOften used for guanine; more labile than Bz.[6]
Phenoxyacetyl (PAC)LowConc. NH₄OH, RT, <4 hoursA "fast" or "mild" deprotecting group.[6][10]

A known side reaction when using the amine base ethylenediamine (B42938) for deprotection of methylphosphonate (B1257008) oligonucleotides is the transamination of N4-benzoyl-dC, which has been measured at levels around 16%.[9]

Workflow: Role in Solid-Phase Oligonucleotide Synthesis

The N4-Benzoyl-cytidine phosphoramidite is a key reagent in the automated, cyclical process of solid-phase synthesis. The diagram below illustrates its integration into a single coupling cycle.

Diagram 3: Solid-Phase Synthesis Cycle

Oligo_Synthesis_Cycle Workflow: N4-Bz-Cytidine in a Synthesis Cycle Start Start: Solid Support with 5'-DMT-Protected Nucleoside Detritylation 1. Detritylation (Acid Wash) Start->Detritylation Coupling 2. Coupling (Add N4-Bz-Cytidine Phosphoramidite + Activator) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle Repeat Cycle or Proceed to Final Cleavage Oxidation->Next_Cycle Next_Cycle->Detritylation Elongate Chain Final_Deprotection Final Step: Cleavage & Deprotection (Base treatment removes all protecting groups, including Bz) Next_Cycle->Final_Deprotection Synthesis Complete

Caption: Integration of N4-Bz-Cytidine into the solid-phase synthesis workflow.

Conclusion

The benzoyl protecting group for cytidine is a fundamental tool in the synthesis of custom oligonucleotides for research, diagnostic, and therapeutic applications. Its high stability throughout the iterative chemical steps of solid-phase synthesis prevents the formation of undesirable byproducts, while its reliable, albeit relatively slow, removal under standard basic conditions ensures the integrity of the final product. While faster deprotection chemistries exist, the robustness and well-characterized performance of the benzoyl group solidify its role as a gold standard in the field of nucleic acid chemistry.

References

Understanding the basics of solid-phase oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core of Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practices of solid-phase oligonucleotide synthesis, the cornerstone of modern molecular biology and therapeutic development. From the intricate chemistry of the synthesis cycle to the critical post-synthesis processing, this document details the methodologies required to produce high-quality synthetic nucleic acids.

The Foundation: Solid-Phase Synthesis

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, offers numerous advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion, simplified purification after each step, and amenability to automation.[1] The process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene beads.[1][2][3] Chemical synthesis of oligonucleotides occurs in the 3' to 5' direction, which is the opposite of enzymatic synthesis.[4]

The Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide chain is a cyclical process, with each cycle consisting of four key chemical reactions: detritylation (deblocking), coupling, capping, and oxidation.[2][4]

Step 1: Detritylation (Deblocking)

The synthesis begins with the first nucleoside attached to the solid support. This initial nucleoside has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, which is acid-labile.[4][5] The detritylation step involves the removal of this DMT group using a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[5] This exposes the 5'-hydroxyl group, making it available for the next nucleotide addition. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[3]

Step 2: Coupling

In the coupling step, the next phosphoramidite (B1245037) monomer, which is the activated form of a protected nucleoside, is added to the growing oligonucleotide chain.[4] The phosphoramidite is activated by a catalyst, such as 1H-tetrazole or its derivatives, to form a highly reactive intermediate.[6] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[4][5] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724), to prevent unwanted side reactions.[3]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains will remain unreacted.[3] To prevent these unreacted chains from participating in subsequent coupling cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[3][4] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a capping reagent, which is typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3] Therefore, it must be converted to a more stable pentavalent phosphotriester. This is accomplished through an oxidation step, where an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine, is used.[3][5] This stabilized phosphate (B84403) backbone is then ready for the next synthesis cycle.

Protecting Groups: The Key to Specificity

The success of oligonucleotide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the sugar moieties.[7]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by the acid-labile DMT group, which is removed at the beginning of each synthesis cycle.[4]

  • Phosphorus Protection: The phosphate group is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycles but can be removed during the final deprotection step.[3]

  • Nucleobase Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with base-labile groups to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[8] Thymine (T) and Uracil (U) do not require protection of their imide functions.[7]

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Upon completion of the desired sequence, the synthesized oligonucleotide is still attached to the solid support and fully protected. To obtain the final, biologically active product, it must undergo cleavage, deprotection, and purification.

Cleavage and Deprotection

The oligonucleotide is first cleaved from the solid support. This is typically achieved by treating the support with a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521).[8] This treatment also serves to remove the protecting groups from the phosphate backbone (the β-cyanoethyl groups) and the nucleobases.[8] The specific conditions for deprotection, such as temperature and duration, depend on the lability of the protecting groups used. For sensitive modified oligonucleotides, milder deprotection strategies, such as the use of methylamine/ammonia (AMA) or "UltraMILD" phosphoramidites with less robust protecting groups, are employed.[8][9]

Purification

The crude oligonucleotide product contains the full-length sequence as well as truncated sequences (failure sequences) and other small molecule impurities.[10] Purification is essential to isolate the desired full-length product.[10] Several methods are commonly used:

  • Desalting: This is the most basic level of purification and removes residual salts and small organic molecules. It is often sufficient for short oligonucleotides used in applications like PCR.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[11] It is particularly effective for "DMT-on" purification, where the final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the truncated sequences.[11]

  • Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone.[7] It offers excellent resolution, especially for longer oligonucleotides.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size with single-base resolution.[10][12] It is the method of choice for obtaining highly pure oligonucleotides, especially for demanding applications like cloning and crystallography.[1][13]

Quantitative Data

The efficiency of each step in the synthesis process directly impacts the overall yield and purity of the final oligonucleotide product.

Coupling Efficiency and Oligonucleotide Yield

The stepwise coupling efficiency is a critical parameter in solid-phase synthesis. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for long oligonucleotides.[14][15]

Coupling Efficiency per StepTheoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)Theoretical Yield of a 100-mer (%)
98.5%77.452.027.0
99.0%82.660.536.6
99.5%87.877.960.6

Data compiled from various sources indicating the theoretical maximum yield of full-length product based on coupling efficiency.[14][15][16]

Purity Levels of Different Purification Methods

The choice of purification method depends on the required purity for the intended downstream application.

Purification MethodTypical Purity of Full-Length Product (%)Recommended For
Desalting65-80PCR, Sequencing
Reverse-Phase Cartridge75-85Sensitive PCR, AFLP
Reverse-Phase HPLC (RP-HPLC)>85Modified oligonucleotides, qPCR probes
Anion-Exchange HPLC (AE-HPLC)>90Therapeutic oligonucleotides, demanding applications
Polyacrylamide Gel Electrophoresis (PAGE)>95Cloning, crystallography, gene synthesis

Purity levels can vary depending on the length and sequence of the oligonucleotide.[12][13][17]

Experimental Protocols

Standard Solid-Phase Synthesis Cycle Protocol

This protocol outlines the general steps for a single cycle of phosphoramidite-based oligonucleotide synthesis on an automated synthesizer.

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flush the synthesis column with the detritylation solution for a specified time (e.g., 60-120 seconds) to remove the 5'-DMT group.

    • Wash: Flush the column with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Reagents:

      • Phosphoramidite solution (e.g., 0.1 M in acetonitrile).

      • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile).

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for a specified time (e.g., 30-180 seconds).

    • Wash: Flush the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).

      • Capping Reagent B (e.g., 16% 1-Methylimidazole in THF).

    • Procedure: Deliver the capping reagents to the column and allow them to react for a specified time (e.g., 30-60 seconds) to acetylate unreacted 5'-hydroxyls.

    • Wash: Flush the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Deliver the oxidizing solution to the column and allow it to react for a specified time (e.g., 30-60 seconds) to stabilize the phosphite triester linkage.

    • Wash: Flush the column with anhydrous acetonitrile to prepare for the next cycle.

Cleavage and Deprotection Protocol (Standard Ammonium Hydroxide)
  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

  • Incubate the vial at a specified temperature (e.g., 55°C) for a defined period (e.g., 8-16 hours).

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water or a suitable buffer and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Denaturing PAGE Purification Protocol
  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea (B33335) in 1X TBE buffer.

  • Sample Preparation: Resuspend the dried crude oligonucleotide in a formamide-based loading buffer. Heat the sample to 95°C for 5 minutes and then snap-cool on ice to denature any secondary structures.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate.

  • Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: Crush the gel slice and elute the oligonucleotide overnight in a suitable elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Desalting: Remove the salts and residual acrylamide (B121943) from the eluted oligonucleotide using a desalting column or ethanol (B145695) precipitation.

Visualizing the Process

Solid-Phase Oligonucleotide Synthesis Cycle

Synthesis_Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Unreacted Chains Blocked Next_Cycle Start Next Cycle Oxidation->Next_Cycle Stable Phosphate Triester Next_Cycle->Detritylation

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Workflow from Synthesis to Purified Product

Oligo_Workflow Synthesis Automated Solid-Phase Synthesis Cleavage_Deprotection Cleavage from Support & Base/Phosphate Deprotection Synthesis->Cleavage_Deprotection Crude_Oligo Crude Oligonucleotide Product Cleavage_Deprotection->Crude_Oligo Purification Purification (e.g., HPLC or PAGE) Crude_Oligo->Purification QC Quality Control (e.g., Mass Spec, CE) Purification->QC Final_Product Purified Oligonucleotide QC->Final_Product

Caption: A typical workflow for oligonucleotide synthesis and purification.

Oligonucleotides and Signaling Pathways

Synthetic oligonucleotides are powerful tools for modulating gene expression and can be designed to interact with various cellular signaling pathways. Their applications in research and therapeutics are vast, particularly in the fields of oncology and neurodegenerative diseases.

  • Antisense Oligonucleotides (ASOs): These single-stranded DNA or RNA molecules bind to a specific mRNA sequence, leading to the degradation of the mRNA by RNase H or blocking translation, thereby downregulating the expression of a target protein.[18][19] For example, ASOs have been developed to target oncogenes like STAT3 and c-myc in cancer.[20]

  • Small interfering RNAs (siRNAs): These are double-stranded RNA molecules that utilize the RNA interference (RNAi) pathway to induce the cleavage of a target mRNA.[21] The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses one of the strands as a guide to find and degrade the complementary mRNA.[21]

  • Splicing Modulation: Oligonucleotides can be designed to bind to pre-mRNA and modulate splicing, either by correcting a pathogenic splicing event or by inducing the skipping of an exon.[21]

  • MicroRNA (miRNA) Modulation: Oligonucleotides can be used to either inhibit the function of a specific miRNA (antagomirs) or to mimic the function of a miRNA.[19]

The signaling pathways that can be targeted by oligonucleotides are diverse and include those critical for cell proliferation, survival, and differentiation.

Signaling Pathway Modulation by Oligonucleotides

Signaling_Pathway Oligo Therapeutic Oligonucleotide (ASO, siRNA) Target_mRNA Target mRNA Oligo->Target_mRNA Binds to & degrades/blocks Therapeutic_Effect Therapeutic Effect Oligo->Therapeutic_Effect Leads to Protein Disease-Causing Protein Target_mRNA->Protein Translation Pathway Aberrant Signaling Pathway Protein->Pathway Activates/Constitutes Cellular_Response Pathological Cellular Response (e.g., Proliferation, Inflammation) Pathway->Cellular_Response Cellular_Response->Therapeutic_Effect Inhibition of

Caption: General mechanism of oligonucleotide-mediated signaling pathway modulation.

References

An In-depth Technical Guide to the Chemical Synthesis of Oligonucleotides Containing 2'-Fluoro-Arabinonucleic Acid (FNA) Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-Arabinonucleic Acid (FNA) is a synthetic nucleic acid analog that has garnered significant attention in the fields of antisense therapy, siRNA, and aptamer development. The presence of a fluorine atom at the 2' position of the arabinose sugar ring imparts unique structural and functional properties to oligonucleotides. Notably, FNA-modified oligonucleotides exhibit high binding affinity to complementary RNA targets, forming stable duplexes. This guide provides a comprehensive overview of the chemical synthesis of oligonucleotides containing FNA monomers, detailing the phosphoramidite (B1245037) chemistry, solid-phase synthesis protocols, purification, and characterization of these promising therapeutic and research molecules.

Core Principles: Phosphoramidite Chemistry for FNA Monomer Incorporation

The synthesis of FNA-containing oligonucleotides is achieved through automated solid-phase synthesis using the well-established phosphoramidite chemistry. The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.

A crucial distinction for the incorporation of FNA monomers is the need for an extended coupling time compared to standard DNA or RNA phosphoramidites. This is due to the steric hindrance presented by the 2'-fluoroarabino sugar conformation. While standard DNA phosphoramidites couple efficiently within seconds, FNA phosphoramidites require a longer reaction time to achieve high coupling efficiencies.

Quantitative Data

Coupling Efficiency
Monomer Type Recommended Coupling Time Expected Coupling Efficiency
FNA Phosphoramidites (A, C, G, T/U)6 - 10 minutes[1]>95%
Standard DNA Phosphoramidites~30 seconds>99%

Note: The actual coupling efficiency can be influenced by the synthesizer, reagents, and the specific sequence being synthesized.

Thermal Stability of FNA-Containing Duplexes

The incorporation of FNA monomers significantly enhances the thermal stability of duplexes with complementary RNA and DNA strands. This increased stability is attributed to the conformational pre-organization of the FNA strand.

Duplex Sequence Tm (°C) ΔTm per modification (°C)
2'F-ANA/RNA5'-GCA GUC fA fG fC UCU G-3' / 3'-CGU CAG U GCG AGA C-5'68.5+1.2
DNA/RNA5'-GCA GTC AGC TCT G-3' / 3'-CGU CAG UCG AGA C-5'54.1-
2'F-ANA/DNA5'-GCA GTC fA fG fC TCT G-3' / 3'-CGT CAG T GCG AGA C-5'58.0+0.8
DNA/DNA5'-GCA GTC AGC TCT G-3' / 3'-CGT CAG TCG AGA C-5'51.6-

Data is representative and compiled from various sources. The exact Tm is dependent on the sequence, length, and buffer conditions. A single mismatch in a 2’F-ANA-RNA duplex can lead to a significant decrease in the melting temperature (ΔTm of -7.2 °C), highlighting the high binding specificity of FNA-containing oligonucleotides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of FNA-Containing Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a chimeric oligonucleotide containing both DNA and FNA monomers on a 1 µmol scale.

Materials:

  • DNA and FNA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (B52724) to 0.1 M.

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping solution A: Acetic anhydride (B1165640) in THF.

  • Capping solution B: 16% 1-Methylimidazole in THF.

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Anhydrous acetonitrile for washing.

Procedure:

The synthesis is performed on an automated DNA/RNA synthesizer following the steps outlined in the synthesis cycle for each nucleotide addition.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.

  • Coupling: The appropriate phosphoramidite (DNA or FNA) and activator solution are delivered to the synthesis column.

    • For DNA monomers , a coupling time of 30 seconds is used.

    • For FNA monomers , the coupling time is extended to 6-10 minutes to ensure high coupling efficiency[1].

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating with capping solutions A and B. This prevents the formation of deletion mutants in subsequent cycles. The column is then washed with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphotriester by treating with the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

Protocol 2: Deprotection and Cleavage

Materials:

Procedure:

  • After the final synthesis cycle, the CPG support is dried.

  • The support is transferred to a sealed vial.

  • A solution of ammonium hydroxide/ethanol (3:1 v/v) is added to the vial.

  • The vial is heated at 55°C for 8-16 hours. This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate (B84403) backbone and the nucleobases.

  • The vial is cooled, and the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube. The CPG is washed with a small amount of water, and the wash is combined with the supernatant.

  • The solution is then dried using a centrifugal evaporator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase HPLC column (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • The dried crude oligonucleotide is redissolved in an appropriate volume of Mobile Phase A.

  • The sample is filtered through a 0.22 µm syringe filter.

  • The sample is injected onto the HPLC column.

  • The oligonucleotide is eluted using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

  • The elution profile is monitored at 260 nm.

  • Fractions corresponding to the full-length product are collected.

  • The collected fractions are pooled and the solvent is removed by centrifugal evaporation.

  • The purified oligonucleotide is desalted using a suitable method, such as ethanol precipitation or size-exclusion chromatography.

Visualizations

G start Start: CPG Support with 3'-Nucleoside deblock 1. Deblocking (TCA in DCM) start->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling 2. Coupling (FNA-Phosphoramidite + Activator) wash1->coupling capping 3. Capping (Acetic Anhydride/ 1-Methylimidazole) coupling->capping wash2 Wash (Acetonitrile) capping->wash2 oxidation 4. Oxidation (Iodine Solution) wash2->oxidation wash3 Wash (Acetonitrile) oxidation->wash3 next_cycle Repeat for Next Monomer wash3->next_cycle More monomers end_synthesis End of Synthesis wash3->end_synthesis Final monomer next_cycle->deblock G start Synthesized Oligo on CPG Support deprotection Deprotection & Cleavage (NH4OH/Ethanol, 55°C) start->deprotection evaporation1 Evaporation deprotection->evaporation1 crude_oligo Crude Oligonucleotide evaporation1->crude_oligo hplc HPLC Purification (Reversed-Phase C18) crude_oligo->hplc fraction_collection Fraction Collection hplc->fraction_collection evaporation2 Evaporation fraction_collection->evaporation2 desalting Desalting evaporation2->desalting final_product Purified FNA-Oligonucleotide desalting->final_product

References

Methodological & Application

Application Notes and Protocols for Incorporating DMTr-FNA-C(Bz)phosphoramidite into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-N-arabino Nucleic Acid (FNA) is a synthetic xeno-nucleic acid (XNA) modification that has garnered significant interest in the fields of therapeutic and diagnostic oligonucleotide development. The fluorine atom at the 2'-arabino position imparts unique conformational properties and increased metabolic stability to oligonucleotides. DMTr-FNA-C(Bz)phosphoramidite is the building block used for the incorporation of FNA cytidine (B196190) analogues into synthetic oligonucleotides via standard automated phosphoramidite (B1245037) chemistry.[1][2] This document provides a detailed protocol for the successful incorporation of this compound, including instrument setup, synthesis cycle parameters, deprotection, and purification strategies.

Chemical Structure and Incorporation

The this compound monomer is designed for standard 3' to 5' oligonucleotide synthesis. The 5'-hydroxyl is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the cytosine base is protected by a benzoyl (Bz) group, and the 3'-phosphorus is a diisopropylamino cyanoethyl phosphoramidite.

cluster_legend Legend cluster_incorporation Incorporation of this compound DMTr DMTr FNA-C(Bz) FNA-C(Bz) Phosphoramidite Oligo Chain Growing Oligonucleotide Chain Linker Linker Solid Support Solid Support Amidite This compound Coupling Coupling Amidite->Coupling 1. Chain Growing Oligo Chain (5'-OH deprotected) Chain->Coupling 2. Activator Activator (e.g., ETT) Activator->Coupling Activation ExtendedChain Extended Oligo Chain (+1 FNA-C unit) Coupling->ExtendedChain New Phosphite (B83602) Triester Bond

Caption: Chemical incorporation of the FNA phosphoramidite.

Quantitative Data Summary

The following tables summarize the recommended parameters for the incorporation of this compound. These are starting points and may require optimization based on the specific sequence and desired purity.

Table 1: Phosphoramidite Preparation and Storage

ParameterRecommendation
Storage -20°C under argon or nitrogen.
Solvent Anhydrous acetonitrile (B52724).
Concentration 0.1 M to 0.15 M.
Handling Minimize exposure to moisture and air.

Table 2: Automated Synthesis Cycle Parameters

StepReagent/ParameterRecommended ValueNotes
Deblocking 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)StandardStandard detritylation conditions are sufficient.
Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT)Time: 5-10 minutesModified phosphoramidites often require extended coupling times for optimal efficiency.[3]
Capping Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole)StandardEssential to block unreacted 5'-hydroxyl groups.[4]
Oxidation 0.02 M Iodine in THF/Pyridine/WaterStandardStabilizes the newly formed phosphite triester linkage.[3]

Table 3: Estimated Coupling Efficiency

Phosphoramidite TypeEstimated Stepwise Coupling Efficiency
Standard DNA/RNA>99%
This compound >98%

Note: Coupling efficiency can be affected by the synthesizer, reagents, and the specific sequence. It is recommended to perform a trityl cation assay to monitor coupling efficiency.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Gently swirl the vial until the solid is completely dissolved.

  • Install the vial on the appropriate port of the automated DNA/RNA synthesizer.

Protocol 2: Automated Oligonucleotide Synthesis
  • Program the desired oligonucleotide sequence into the synthesizer.

  • For the cycle corresponding to the incorporation of the FNA monomer, modify the synthesis protocol to extend the coupling time to 5-10 minutes.

  • Use a standard synthesis protocol for all other natural DNA or RNA bases.

  • Initiate the synthesis run.

Protocol 3: Cleavage and Deprotection
  • After synthesis, transfer the solid support to a screw-cap vial.

  • Add a freshly prepared 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (B109427) (40%), also known as AMA.

  • Seal the vial tightly and heat at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) and cyanoethyl protecting groups.[6][7]

  • Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

Protocol 4: Purification of the FNA-Modified Oligonucleotide

High-performance liquid chromatography (HPLC) is recommended for the purification of FNA-modified oligonucleotides to ensure high purity.[8]

  • Sample Preparation: Re-dissolve the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water.

  • HPLC System: Use a reverse-phase HPLC system.

  • Column: A C18 column is typically suitable.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • Gradient: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Desalt the collected fraction using a suitable method, such as a desalting cartridge or size-exclusion chromatography.

  • Final Product: Lyophilize the desalted oligonucleotide to obtain a purified, solid product.

Experimental Workflow

cluster_synthesis Automated Synthesis cluster_postsynth Post-Synthesis Processing Start Start Synthesis Deblock Deblocking (TCA) Start->Deblock Loop Repeat for each base Deblock->Loop Couple_Standard Standard Coupling Capping Capping Couple_Standard->Capping Couple_FNA FNA Coupling (Extended Time) Couple_FNA->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblock Next Cycle End_Synth End Synthesis Oxidation->End_Synth Final Cycle Loop->Couple_Standard Standard Base Loop->Couple_FNA FNA Base Cleavage Cleavage & Deprotection (AMA) End_Synth->Cleavage Drying1 Drying Cleavage->Drying1 Purification RP-HPLC Purification Drying1->Purification Desalting Desalting Purification->Desalting Drying2 Lyophilization Desalting->Drying2 Final Purified FNA Oligonucleotide Drying2->Final

Caption: Workflow for FNA-modified oligonucleotide synthesis.

References

Application Notes and Protocols for the Use of DMTr-FNA-C(Bz)phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The therapeutic efficacy of ASOs is often contingent on their stability against nucleases, binding affinity to the target RNA, and their ability to elicit a desired biological response, such as the degradation of the target RNA by RNase H. Chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobases are crucial for enhancing these properties.

One such critical modification is the incorporation of 2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA). DMTr-FNA-C(Bz)phosphoramidite is a key building block for introducing FANA cytidine (B196190) analogues into synthetic oligonucleotides. The fluorine substitution at the 2' position of the arabinose sugar confers unique structural and functional properties to the ASO. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and evaluation of FANA-modified antisense oligonucleotides.

Key Properties of FANA-Modified Antisense Oligonucleotides

The incorporation of FANA monomers, such as those derived from this compound, imparts several advantageous properties to antisense oligonucleotides:

  • Enhanced Thermal Stability: FANA modifications increase the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity to the target mRNA. This enhanced affinity can lead to increased potency of the antisense effect. The increased stability is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization[1].

  • Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, making the phosphodiester backbone more resistant to degradation by cellular nucleases. This increased stability prolongs the half-life of the ASO in biological systems, allowing for a more sustained therapeutic effect[2][3][4]. Phosphorothioate backbone modifications can be used in conjunction with FANA to further enhance nuclease resistance[3].

  • RNase H Activation: A crucial feature of FANA-modified ASOs is their ability to form a duplex with RNA that is a substrate for RNase H[1][5]. RNase H is an endogenous enzyme that cleaves the RNA strand of an RNA/DNA hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein. The structure of FANA-RNA duplexes is thought to mimic that of DNA-RNA hybrids, allowing for recognition and cleavage by RNase H[1][5].

Data Presentation

Table 1: Thermal Stability of FANA-Modified Oligonucleotides

While specific Tm values are highly sequence-dependent, the following table provides a representative comparison of the effect of FANA modification on the thermal stability of oligonucleotide duplexes with a complementary RNA target.

Oligonucleotide TypeRepresentative Tm (°C) vs. RNA TargetChange in Tm per Modification (°C)Reference
Unmodified DNA55.0N/A[6]
Phosphorothioate DNA (PS-DNA)52.5-0.5 to -1.0[4]
2'-O-Methyl RNA65.0+1.0 to +1.5[4]
FANA 68.0 +1.5 to +2.0 [1][6]

Note: The values presented are illustrative and can vary significantly based on the sequence, length, and specific modification pattern of the oligonucleotide.

Table 2: Nuclease Resistance of FANA-Modified Oligonucleotides

The nuclease resistance of oligonucleotides is often evaluated by measuring their half-life in serum or cell extracts.

Oligonucleotide TypeRepresentative Half-life in SerumReference
Unmodified DNA< 1 hour
Phosphorothioate DNA (PS-DNA)~24-48 hours[4]
FANA (with PS backbone) > 96 hours [3]

Note: Half-life is dependent on the extent and type of modification, as well as the specific biological matrix used for the assay.

Table 3: RNase H Cleavage Activity of FANA-Modified Oligonucleotides

The efficiency of RNase H-mediated cleavage can be assessed by in vitro cleavage assays.

Oligonucleotide TypeRelative RNase H Cleavage EfficiencyReference
Unmodified DNA+++[1]
Phosphorothioate DNA (PS-DNA)+++[4]
2'-O-Methyl RNA-[4]
FANA +++ [1][5]

Note: "+++" indicates high efficiency, while "-" indicates no or minimal activity. FANA ASOs effectively recruit RNase H for target RNA degradation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of FANA-Modified Antisense Oligonucleotides

This protocol describes the automated solid-phase synthesis of oligonucleotides incorporating this compound using standard phosphoramidite (B1245037) chemistry.

Materials:

  • This compound

  • Standard DNA or other modified phosphoramidites (e.g., A, G, T with standard protecting groups)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

Equipment:

  • Automated DNA/RNA synthesizer

  • Standard laboratory glassware

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Install the phosphoramidite solutions, solid support column, and all other necessary reagents on the automated synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following four steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

    • Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

  • Cleavage and Deprotection:

    • The solid support is removed from the synthesizer.

    • The oligonucleotide is cleaved from the CPG support, and the benzoyl (Bz) protecting group on the cytosine base and other base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours, or AMA at 65°C for 10-15 minutes). The choice of deprotection conditions should be compatible with all modifications present in the oligonucleotide[7][8].

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC, followed by desalting.

Protocol 2: Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of the ASO-RNA duplex.

Materials:

  • Purified FANA-modified ASO

  • Complementary target RNA oligonucleotide

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Nuclease-free water

Equipment:

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

Procedure:

  • Sample Preparation:

    • Dissolve the FANA-ASO and target RNA in the annealing buffer to a final concentration of 1-5 µM each.

  • Annealing:

    • Mix equal volumes of the ASO and RNA solutions.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • UV Absorbance Measurement:

    • Transfer the annealed sample to a quartz cuvette.

    • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Protocol 3: Nuclease Resistance Assay

This protocol assesses the stability of FANA-modified ASOs in the presence of serum.

Materials:

  • Purified FANA-modified ASO (and control oligonucleotides)

  • Fetal bovine serum (FBS) or human serum

  • Incubation buffer (e.g., PBS)

  • Stop solution (e.g., formamide (B127407) loading dye with EDTA)

  • Nuclease-free water

Equipment:

  • Thermomixer or water bath

  • Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) and serum (e.g., 50-90% final concentration) in the incubation buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to the stop solution to inactivate the nucleases.

  • Analysis:

    • Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from degraded fragments.

    • Visualize the gel using an appropriate method (e.g., SYBR Gold staining or autoradiography if the oligo is radiolabeled).

  • Quantification:

    • Quantify the band corresponding to the full-length oligonucleotide at each time point using densitometry.

    • Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2).

Protocol 4: In Vitro RNase H Cleavage Assay

This protocol evaluates the ability of FANA-modified ASOs to mediate RNase H cleavage of a target RNA.

Materials:

  • Purified FANA-modified ASO

  • Target RNA substrate (often 5'-radiolabeled or fluorescently labeled)

  • Recombinant human RNase H1

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 0.1 mM DTT)

  • Stop solution (e.g., formamide loading dye with EDTA)

  • Nuclease-free water

Equipment:

  • Thermomixer or water bath

  • Gel electrophoresis system (PAGE)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Duplex Formation:

    • Anneal the FANA-ASO with the labeled target RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature in the RNase H reaction buffer (without MgCl₂ initially to prevent premature cleavage).

  • Reaction Initiation:

    • Pre-incubate the duplex at 37°C for 5 minutes.

    • Initiate the cleavage reaction by adding MgCl₂ to the final concentration and recombinant RNase H1.

  • Incubation and Time Points:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots and quench the reaction by adding them to the stop solution.

  • Analysis:

    • Separate the cleavage products from the full-length RNA substrate by denaturing PAGE.

  • Visualization and Quantification:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the amount of cleaved product and remaining full-length RNA at each time point to determine the cleavage rate.

Mandatory Visualization

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_activity In Vitro Activity synthesis Solid-Phase Synthesis (incorporating this compound) deprotection Cleavage & Deprotection synthesis->deprotection purification Purification (HPLC) deprotection->purification tm_analysis Thermal Stability (Tm) Analysis purification->tm_analysis nuclease_assay Nuclease Resistance Assay purification->nuclease_assay rnaseh_assay RNase H Cleavage Assay purification->rnaseh_assay data_analysis1 data_analysis1 tm_analysis->data_analysis1 Determine Tm data_analysis2 data_analysis2 nuclease_assay->data_analysis2 Determine Half-life data_analysis3 data_analysis3 rnaseh_assay->data_analysis3 Determine Cleavage Rate

Caption: Experimental workflow for FANA ASO synthesis and evaluation.

rnaseh_mechanism fana_aso FANA ASO duplex FANA ASO / mRNA Duplex fana_aso->duplex target_mrna Target mRNA target_mrna->duplex rnase_h RNase H duplex->rnase_h recruits cleaved_mrna Cleaved mRNA Fragments rnase_h->cleaved_mrna cleaves degradation mRNA Degradation cleaved_mrna->degradation protein_synthesis Protein Synthesis Inhibited degradation->protein_synthesis

Caption: RNase H-mediated cleavage of target mRNA by a FANA ASO.

References

Application Notes and Protocols for DMTr-FNA-C(Bz)phosphoramidite in Nucleic Acid-Based Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and specific nucleic acid-based diagnostics is a rapidly growing field. Fluorescently labeled oligonucleotides are essential tools in this area, enabling the detection and quantification of specific DNA and RNA sequences. DMTr-FNA-C(Bz)phosphoramidite is a key reagent for the incorporation of a fluorescent 2'-fluoro-arabinofuranosyl cytidine (B196190) (FNA-C) analogue into synthetic oligonucleotides. The 2'-fluoro modification offers increased nuclease resistance and can enhance the thermal stability of nucleic acid duplexes, while the fluorescent base provides a means for detection. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorescent oligonucleotide probes for diagnostic applications.

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis and performance of FNA-C modified oligonucleotides. Please note that specific values for this compound may vary depending on the synthesis conditions and the specific oligonucleotide sequence. The data presented here are based on typical values for modified phosphoramidites and fluorescent nucleoside analogues.

Table 1: Oligonucleotide Synthesis Parameters

ParameterRecommended Value/RangeNotes
Phosphoramidite (B1245037) Concentration 0.1 M in anhydrous acetonitrile (B52724)Higher concentration generally improves coupling efficiency. Ensure the solvent is anhydrous (<30 ppm water).
Coupling Time 5 - 15 minutesLonger coupling times are recommended for modified phosphoramidites to ensure high coupling efficiency. Optimization may be required for specific sequences.[1]
Activator 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)ETT is a commonly used activator for modified phosphoramidites. DCI can also be effective.
Stepwise Coupling Efficiency >95%This is a general target for modified phosphoramidites. Actual efficiency should be monitored, for example, by trityl cation assay.[2]

Table 2: Deprotection Conditions for Bz-Protected FNA-C

ReagentTemperatureTimeNotes
Concentrated Ammonium (B1175870) Hydroxide55 °C8 - 12 hoursStandard deprotection condition for benzoyl groups.[2]
Aqueous Methylamine (40%)Room Temperature15 - 30 minutesA faster alternative to ammonium hydroxide. May require optimization to avoid side reactions.[2]
Gaseous Ammonia (B1221849)Room Temperature12 - 16 hoursA milder deprotection method that can be useful for sensitive modifications.

Table 3: Photophysical and Hybridization Properties of FNA-C Modified Oligonucleotides (Estimated)

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~350 - 360 nmThe exact wavelength may vary depending on the local environment within the oligonucleotide.
Emission Maximum (λem) ~440 - 460 nmThe emission spectrum can be sensitive to hybridization status and flanking bases.
Fluorescence Quantum Yield (Φ) 0.1 - 0.3This is an estimated range. The quantum yield can be influenced by the surrounding sequence and whether the oligonucleotide is single- or double-stranded.
Change in Melting Temperature (ΔTm) per modification +0.5 to +2.0 °CThe 2'-fluoro modification generally increases the thermal stability of a DNA:RNA duplex. The exact ΔTm is sequence-dependent.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of FNA-C Modified Oligonucleotides

This protocol outlines the steps for incorporating this compound into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, G, C, T/U)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the phosphoramidite solution on the synthesizer.

    • Ensure all other synthesis reagents are fresh and properly installed.

  • Synthesis Cycle: The synthesis follows the standard phosphoramidite chemistry cycle for each nucleotide addition. The key steps are:

    • Deblocking: Removal of the 5'-DMTr protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the phosphoramidite and its subsequent reaction with the 5'-hydroxyl group of the oligonucleotide. For the incorporation of FNA-C, extend the coupling time to 5-15 minutes.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Post-Synthesis:

    • After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected.

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis deblocking Deblocking (Remove DMTr) start->deblocking coupling Coupling (Add FNA-C amidite) deblocking->coupling capping Capping (Block failures) coupling->capping oxidation Oxidation (Stabilize linkage) capping->oxidation next_cycle Next Nucleotide? oxidation->next_cycle next_cycle->deblocking Yes end_synthesis End Synthesis next_cycle->end_synthesis No cleavage Cleavage from CPG end_synthesis->cleavage deprotection Deprotection (Remove Bz group) cleavage->deprotection purification Purification (HPLC) deprotection->purification final_product Purified FNA-C Probe purification->final_product

Caption: Workflow for the synthesis of FNA-C modified oligonucleotides.

Protocol 2: Cleavage and Deprotection of FNA-C Modified Oligonucleotides

Materials:

  • CPG-bound oligonucleotide

  • Concentrated ammonium hydroxide

  • Heating block or oven

Procedure:

  • Transfer the CPG with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly.

  • Heat the vial at 55 °C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl (Bz) protecting group from the FNA-C base and other standard protecting groups.

  • After cooling to room temperature, carefully open the vial and transfer the solution to a new tube.

  • Evaporate the ammonia solution to dryness using a speed vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer).

Protocol 3: Purification of FNA-C Modified Oligonucleotides

Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to isolate the full-length, fluorescently labeled oligonucleotide from shorter, unlabeled failure sequences.

Materials:

  • Crude, deprotected oligonucleotide solution

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • UV-Vis detector

Procedure:

  • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

  • Inject the crude oligonucleotide solution onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).

  • Monitor the elution profile at 260 nm (for nucleic acids) and at the excitation maximum of FNA-C (~355 nm) to identify the fluorescently labeled product. The full-length, DMT-on oligonucleotide (if detritylation was performed post-purification) will be the most retained peak.

  • Collect the fractions containing the desired product.

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Purification_Workflow crude_oligo Crude Deprotected Oligonucleotide hplc_injection Inject onto RP-HPLC Column crude_oligo->hplc_injection gradient_elution Gradient Elution (Acetonitrile) hplc_injection->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection desalting Desalting fraction_collection->desalting purified_probe Purified FNA-C Probe desalting->purified_probe

Caption: Purification workflow for FNA-C modified oligonucleotides.

Protocol 4: Fluorescence Hybridization Assay

This protocol describes a basic hybridization assay to detect a target nucleic acid sequence using an FNA-C labeled probe.

Materials:

  • Purified FNA-C labeled oligonucleotide probe

  • Target nucleic acid (DNA or RNA)

  • Hybridization buffer (e.g., 5x SSC, 0.1% SDS)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe and Target Preparation:

    • Dilute the FNA-C probe and target nucleic acid to the desired concentrations in hybridization buffer.

  • Hybridization:

    • In a microplate well or cuvette, mix the FNA-C probe with the target nucleic acid. Include a negative control with a non-complementary sequence.

    • Incubate the mixture at a temperature below the calculated melting temperature (Tm) of the probe-target duplex for a sufficient time to allow hybridization (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the samples using a fluorometer set to the appropriate excitation and emission wavelengths for FNA-C.

    • An increase or decrease in fluorescence upon hybridization, depending on the sequence context, indicates the presence of the target.

Hybridization_Assay cluster_assay Fluorescence Hybridization Assay probe_target Mix FNA-C Probe with Target DNA/RNA hybridization Incubate to allow Hybridization probe_target->hybridization fluorescence_measurement Measure Fluorescence hybridization->fluorescence_measurement data_analysis Analyze Data (Signal vs. Control) fluorescence_measurement->data_analysis result Target Detection data_analysis->result

Caption: Workflow for a fluorescence hybridization assay using an FNA-C probe.

Troubleshooting

Table 4: Troubleshooting Guide for FNA-C Oligonucleotide Synthesis and Application

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency 1. Wet reagents (acetonitrile, activator, phosphoramidite).2. Degraded phosphoramidite.3. Insufficient coupling time.1. Use fresh, anhydrous reagents. Dry solvents over molecular sieves.2. Use freshly prepared phosphoramidite solutions.3. Increase the coupling time for the FNA-C phosphoramidite.[1][5]
Incomplete Deprotection 1. Insufficient deprotection time or temperature.2. Ineffective deprotection reagent.1. Extend the deprotection time or increase the temperature slightly.2. Switch to a stronger deprotection reagent like aqueous methylamine.
Low Fluorescence Signal 1. Low incorporation of the FNA-C phosphoramidite.2. Quenching of the fluorophore by adjacent bases.3. Degradation of the fluorophore during synthesis or deprotection.1. Verify coupling efficiency and re-synthesize if necessary.2. Redesign the probe to alter the sequence context around the FNA-C.3. Use milder deprotection conditions if possible.
High Background Fluorescence 1. Presence of uncoupled FNA-C phosphoramidite.2. Non-specific binding of the probe.1. Ensure efficient purification of the oligonucleotide probe.2. Optimize hybridization and washing conditions (e.g., increase stringency).

Conclusion

This compound is a valuable tool for the synthesis of fluorescently labeled oligonucleotides for use in nucleic acid-based diagnostics. The protocols and data provided in this document offer a comprehensive guide for researchers and developers in this field. Successful application of these probes will depend on careful optimization of synthesis, purification, and assay conditions. The unique properties of the FNA-C modification, including its fluorescence and potential for enhanced duplex stability, make it a promising component for the next generation of diagnostic tools.

References

Application Notes and Protocols for the Synthesis of FNA-Containing Aptamers using Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded oligonucleotides, have emerged as a promising class of molecules for various therapeutic and diagnostic applications due to their high specificity and affinity for a wide range of targets. Chemical modifications of these nucleic acid-based ligands can further enhance their properties, such as nuclease resistance and binding affinity. One such modification is the incorporation of 2'-deoxy-2'-fluoroarabinonucleic acid (FANA), a xeno-nucleic acid (XNA) analog. FANA-containing aptamers have demonstrated remarkable binding affinities, often in the picomolar range, and increased stability, making them attractive candidates for drug development.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of FANA-containing aptamers using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. Additionally, methods for their selection, characterization, and potential mechanisms of action are described.

Data Presentation

The following tables summarize quantitative data for representative FANA-containing aptamers, highlighting their binding affinities and, where available, melting temperatures. This data is crucial for comparing the performance of different aptamers and for designing experiments.

Table 1: Binding Affinities (Kd) of Selected FANA-Containing Aptamers

Aptamer NameTargetKd Value (pM)Measurement MethodReference
FA1HIV-1 Reverse Transcriptase4 ± 3Nitrocellulose Filter Binding[1][2]
FA2HIV-1 Reverse Transcriptase16 ± 6Nitrocellulose Filter Binding[2]
FA3HIV-1 Reverse Transcriptase270 ± 20Nitrocellulose Filter Binding[2]
IN-1.1HIV-1 Integrase~50-100Nitrocellulose Filter Binding[3]
FANA-R8-9SARS-CoV-2 RBD~10,000-20,000 (10-20 nM)Nitrocellulose Filter Binding[4]

Table 2: Melting Temperatures (Tm) of Nucleic Acid Duplexes

Duplex TypeSequence ContextTm (°C)ConditionsReference
FANA-RNASingle Mismatch(ΔTm of -7.2°C)-[5]
FANA-DNASingle Mismatch(ΔTm of -3.9°C)-[5]
RNA-RNA-> RNA-DNA > DNA-DNAGeneral Observation[6]
DNA-DNADuplex #160.1 ± 0.120 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2[3]
DNA-DNADuplex #254.8 ± 0.320 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2[3]
DNA-DNADuplex #362.3 ± 0.220 mM Tris-HCl, 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2[3]

Note: The melting temperature of FANA-containing duplexes is influenced by the sequence context and the nature of the complementary strand. Generally, FANA modifications tend to increase the thermal stability of duplexes compared to their unmodified DNA counterparts.[5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of FANA-Containing Oligonucleotides

This protocol outlines the general steps for synthesizing FANA-containing aptamers on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • FANA phosphoramidites (A, C, G, T/U)

  • Standard DNA or RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine solution)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine (AMA) or aqueous ethanolamine)[7][8]

Procedure:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is properly maintained, and all reagent bottles are filled with fresh solutions.

  • Sequence Programming: Program the desired sequence of the FANA-containing aptamer into the synthesizer software.

  • Column Installation: Install the CPG column with the first nucleoside of the sequence onto the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next phosphoramidite (FANA or standard) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: FANA phosphoramidites may require longer coupling times (e.g., 5-15 minutes) compared to standard DNA phosphoramidites to ensure high coupling efficiency.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

  • Final Detritylation (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").

  • Cleavage and Deprotection:

    • After the synthesis is complete, the CPG support is removed from the synthesizer.

    • The oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and phosphate backbone) are removed by incubation with a cleavage and deprotection solution (e.g., AMA at 65°C for 15 minutes).[8] Note: The specific deprotection conditions should be chosen based on the chemical stability of any other modifications present in the oligonucleotide.[9]

  • Purification: The crude aptamer is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: SELEX for FANA-Containing Aptamers

This protocol describes the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for selecting FANA-containing aptamers with high affinity for a specific target.[10][11]

Materials:

  • A single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites.

  • Target molecule (e.g., protein, peptide, small molecule).

  • FANA triphosphates (faATP, faCTP, faGTP, faUTP).

  • A polymerase capable of synthesizing FANA from a DNA template.

  • Primers for PCR amplification.

  • Binding buffer specific to the target molecule.

  • Wash buffer.

  • Elution buffer.

  • Method for partitioning bound from unbound sequences (e.g., nitrocellulose filters, magnetic beads).

Procedure:

  • Library Preparation: Synthesize the initial ssDNA library.

  • Selection Step:

    • Incubate the FANA-containing oligonucleotide pool (generated from the DNA library using a suitable polymerase) with the target molecule in the binding buffer.

    • Partition the target-bound aptamers from the unbound sequences. For example, if using nitrocellulose filters, the protein-aptamer complexes will bind to the filter while unbound aptamers will flow through.[12]

    • Wash the partition matrix (e.g., the filter) with wash buffer to remove non-specifically bound oligonucleotides.

  • Elution: Elute the bound aptamers from the target.

  • Amplification:

    • Reverse transcribe the eluted FANA aptamers back to DNA using a reverse transcriptase.

    • Amplify the resulting DNA by PCR using the specific primers.

  • ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round of selection.

  • Iterative Rounds: Repeat the selection, elution, and amplification steps for multiple rounds (typically 8-15 rounds), often with increasing stringency (e.g., lower target concentration, more stringent washing) to enrich for high-affinity aptamers.

  • Sequencing and Characterization: After the final round, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates, which are then synthesized and characterized for their binding affinity.

Protocol 3: Characterization of FANA Aptamer Binding Affinity

This assay is used to determine the equilibrium dissociation constant (Kd) of an aptamer-protein interaction.[12]

Materials:

  • Radiolabeled (e.g., ³²P) FANA aptamer.

  • Purified target protein.

  • Binding buffer.

  • Wash buffer.

  • Nitrocellulose and charged nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation counter or phosphorimager.

Procedure:

  • Binding Reaction: Prepare a series of reactions, each containing a constant, low concentration of the radiolabeled FANA aptamer and varying concentrations of the target protein in the binding buffer. Include a control with no protein.

  • Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Apply the reaction mixtures to a stacked nitrocellulose and charged nylon membrane in a vacuum filtration apparatus. The nitrocellulose membrane binds the protein and any protein-aptamer complexes, while the charged nylon membrane captures the unbound, negatively charged aptamer.

  • Washing: Wash the filters with cold wash buffer to remove any unbound aptamer from the nitrocellulose membrane.

  • Quantification: Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the fraction of bound aptamer at each protein concentration. Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd.

This is a solution-based method to determine the Kd of an aptamer-target interaction.[13][14]

Materials:

  • Fluorescently labeled FANA aptamer (e.g., with FAM).

  • Purified target protein.

  • Binding buffer.

  • A plate reader capable of measuring fluorescence anisotropy.

Procedure:

  • Reaction Setup: In a microplate, prepare a series of reactions containing a fixed, low concentration of the fluorescently labeled FANA aptamer and a serial dilution of the target protein in the binding buffer.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence anisotropy (or polarization) of each well using the plate reader. The excitation and emission wavelengths should be set according to the fluorophore used.

  • Data Analysis: The binding of the larger protein to the smaller fluorescently labeled aptamer causes a decrease in the aptamer's rotational diffusion, leading to an increase in fluorescence anisotropy. Plot the change in anisotropy as a function of the protein concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.[13][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows involving FANA-containing aptamers.

Mechanism of Action: RNase H-Mediated Cleavage

FANA-containing antisense oligonucleotides (ASOs) can mediate the degradation of a target mRNA through the action of RNase H. The FANA/RNA duplex is recognized by RNase H, which then cleaves the RNA strand.

RNaseH_Mechanism cluster_cell Cell ASO FANA ASO Hybrid FANA ASO / mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments Degraded Cleavage->Degradation

Caption: RNase H-mediated cleavage of target mRNA by a FANA antisense oligonucleotide.

Mechanism of Action: Inhibition of Viral Entry

Aptamers can be designed to bind to viral surface proteins, such as the spike protein of SARS-CoV-2, thereby blocking the interaction with host cell receptors like ACE2 and preventing viral entry.[16][17][18]

Viral_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane Virus Virus (with Spike Protein) Aptamer FANA Aptamer ACE2 ACE2 Receptor Virus->ACE2 Binds to Aptamer->Virus Binds to Spike Protein BlockedVirus Virus-Aptamer Complex BlockedVirus->ACE2 Binding Blocked

Caption: FANA aptamer blocking the interaction between a virus and a host cell receptor.

Experimental Workflow: Solid-Phase Synthesis of FANA Aptamers

This diagram illustrates the cyclical process of solid-phase phosphoramidite chemistry for synthesizing FANA-containing oligonucleotides.

Synthesis_Workflow start Start 3'-Nucleoside on Solid Support deblock Deblocking Remove 5'-DMT start->deblock couple Coupling Add FANA Phosphoramidite + Activator deblock->couple cap Capping Block Unreacted 5'-OH couple->cap oxidize Oxidation Stabilize Phosphate Linkage cap->oxidize repeat Repeat Cycle for Next Nucleotide oxidize->repeat n-1 times end Cleavage & Deprotection Purify Aptamer oxidize->end After final cycle repeat->deblock

Caption: Workflow for the solid-phase synthesis of FANA-containing aptamers.

References

Application Notes and Protocols for DMTr-FNA-C(Bz)phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-FNA-C(Bz)phosphoramidite is a key building block for the synthesis of 2'-deoxy-2'-fluoro-arabinonucleic acid (FNA) oligonucleotides. FNA is a synthetic nucleic acid analog that exhibits unique structural and biological properties, making it a valuable tool in various research and therapeutic applications. The 2'-fluoro modification in the arabinose sugar conformation confers high binding affinity to complementary RNA targets and significant resistance to nuclease degradation. These characteristics make FNA oligonucleotides promising candidates for antisense therapy, aptamers, and diagnostic probes.

This document provides detailed application notes and recommended protocols for the efficient incorporation of this compound into synthetic oligonucleotides using standard automated solid-phase synthesis techniques. The provided parameters are intended as a starting point for optimization to achieve high coupling efficiencies and final product purity.

Quantitative Data Summary

The following tables summarize the recommended parameters for the standard coupling cycle of this compound. These values are based on general practices for modified phosphoramidites and may require optimization depending on the specific sequence, scale of synthesis, and synthesizer platform.

Table 1: Reagent Concentrations and Compositions

ReagentCompositionRecommended Concentration
This compoundIn anhydrous acetonitrile (B52724)0.1 M - 0.15 M
Activator Solution4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile0.25 M
Capping Solution AAcetic Anhydride in Tetrahydrofuran (THF)5-10%
Capping Solution BN-Methylimidazole in THF10-16%
Oxidizer SolutionIodine in THF/Water/Pyridine (B92270)0.02 M - 0.05 M
Deblocking SolutionTrichloroacetic Acid (TCA) in Dichloromethane (DCM)3%

Table 2: Standard Coupling Cycle Parameters

StepReagentWait Time (Seconds)
1. Deblocking3% TCA in DCM60 - 90
2. CouplingThis compound + Activator300 - 900
3. CappingCapping A + Capping B30 - 60
4. OxidationIodine Solution30 - 60

Experimental Protocols

Phosphoramidite (B1245037) Preparation
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Ensure the acetonitrile has a low water content (<30 ppm).

  • Connect the phosphoramidite solution to the designated port on the automated oligonucleotide synthesizer.

Automated Oligonucleotide Synthesis Cycle

The following protocol outlines a single coupling cycle for the incorporation of an FNA nucleotide. This cycle is repeated for each subsequent nucleotide addition.

Step 1: Deblocking (Detritylation)

  • The solid support-bound oligonucleotide is treated with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • This step removes the 5'-DMTr protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • The column is then washed extensively with anhydrous acetonitrile to remove the TCA and the cleaved DMTr cation.

Step 2: Coupling

  • A solution of this compound and an activator solution (0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile) are simultaneously delivered to the synthesis column.

  • Due to the steric hindrance of the 2'-fluoro-arabinose modification, a longer coupling time of 5 to 15 minutes (300-900 seconds) is recommended to ensure high coupling efficiency.[1] The optimal time should be determined empirically.

  • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Step 3: Capping

  • To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed.

  • A mixture of Capping A (acetic anhydride/THF) and Capping B (N-methylimidazole/THF) is delivered to the column.

  • This acetylates any unreacted 5'-hydroxyl groups, rendering them unreactive for future coupling steps.

Step 4: Oxidation

  • The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.

  • A solution of iodine in a mixture of THF, water, and pyridine is introduced to the column.

  • This converts the P(III) linkage to a P(V) phosphate, stabilizing the oligonucleotide backbone.

  • Following oxidation, the column is washed with acetonitrile to prepare for the next synthesis cycle.

Cleavage and Deprotection

Due to the sensitivity of many modified oligonucleotides, standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C) may not be suitable. Milder deprotection strategies are recommended for FNA-containing oligonucleotides to preserve the integrity of the modifications and the benzoyl protecting group on the cytosine base.

Recommended Mild Deprotection Protocol:

  • After synthesis, the solid support is treated with a solution of aqueous ammonia/methylamine (AMA) at room temperature for 2 hours.

  • The supernatant containing the cleaved and partially deprotected oligonucleotide is collected.

  • The solution is then heated at 55°C for 30 minutes to complete the removal of the benzoyl protecting group.

  • Alternatively, for highly sensitive sequences, deprotection can be carried out using 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4-6 hours.

Note: The optimal deprotection strategy should be determined based on the full composition of the oligonucleotide, including any other modifications or labels present.

Mandatory Visualizations

Standard_Coupling_Cycle Start Start Cycle Deblocking 1. Deblocking (3% TCA in DCM) Start->Deblocking Wash1 Acetonitrile Wash Deblocking->Wash1 Coupling 2. Coupling (FNA-Amidite + DCI) Wash1->Coupling Capping 3. Capping (Acetic Anhydride/NMI) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Wash2 Acetonitrile Wash Oxidation->Wash2 End End Cycle Wash2->End

Caption: Automated oligonucleotide synthesis cycle workflow.

Logical_Relationships cluster_synthesis Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing Amidite DMTr-FNA-C(Bz) phosphoramidite CoupledProduct Elongated Oligonucleotide (Phosphite Triester) Amidite->CoupledProduct Coupling Activator Activator (e.g., DCI) Activator->CoupledProduct Activation SolidSupport Solid Support-Bound Oligonucleotide SolidSupport->CoupledProduct Reaction Site Cleavage Cleavage from Support CoupledProduct->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalProduct Pure FNA Oligonucleotide Purification->FinalProduct

Caption: Logical workflow from phosphoramidite to final product.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with Benzoyl-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of synthetic oligonucleotides containing benzoyl (Bz)-protected deoxycytidine (dCBz). The selection of an appropriate deprotection strategy is critical for obtaining high-purity oligonucleotides, as incomplete removal of protecting groups or the generation of side products can significantly impact downstream applications.

Introduction

During solid-phase oligonucleotide synthesis, the exocyclic amino groups of the nucleobases are protected to prevent unwanted side reactions. For cytidine (B196190), the benzoyl (Bz) group has been a conventional choice. The final crucial step after synthesis is the deprotection process, which involves cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and phosphate (B84403) backbone.

The choice of deprotection reagent and conditions is paramount, especially when using Bz-protected cytidine, as certain reagents can lead to undesired modifications. This note details the most common deprotection protocols, their advantages, and their limitations, with a particular focus on the quantitative outcomes of each method.

Deprotection Strategies for Oligonucleotides with Bz-Protected Cytidine

There are several established methods for the deprotection of oligonucleotides containing dCBz. The most common approaches involve the use of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Standard Deprotection with Ammonium Hydroxide

Concentrated ammonium hydroxide is the traditional reagent for deprotecting oligonucleotides. This method is known for its reliability and minimal side product formation when used with Bz-protected cytidine. However, it is a relatively slow process.

Advantages:

  • High fidelity deprotection of dCBz with minimal risk of side reactions.

  • Well-established and widely documented protocol.

Disadvantages:

  • Slow reaction times, typically requiring overnight incubation.

  • Elevated temperatures are often necessary to drive the reaction to completion, which may not be suitable for sensitive modifications.

Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

AMA is a popular reagent for rapid deprotection, significantly reducing the time required compared to ammonium hydroxide alone.[1] While highly efficient for most standard protecting groups, AMA presents a significant challenge with Bz-protected cytidine. The methylamine in the AMA solution can act as a nucleophile, attacking the benzoyl-protected cytidine and leading to a transamination reaction. This results in the formation of N4-methyl-deoxycytidine (N4-Me-dC), an undesired side product.[2][3] The formation of this adduct is a critical consideration for sequence integrity.

Advantages:

  • Extremely rapid deprotection times, often under 30 minutes at elevated temperatures.[1]

Disadvantages:

  • Causes transamination of Bz-protected cytidine, leading to the formation of N4-Me-dC.[2]

  • To avoid the formation of N4-Me-dC, it is strongly recommended to use acetyl-protected deoxycytidine (dCAc) when employing AMA for deprotection.[2][3]

Quantitative Comparison of Deprotection Protocols

The choice of deprotection protocol has a direct impact on the purity and yield of the final oligonucleotide product. The following table summarizes the quantitative data from studies comparing different deprotection methods for oligonucleotides containing Bz-protected cytidine.

Deprotection ReagentTemperatureTimeN4-Me-dC Formation with dCBzRecommended Cytidine ProtectionReference
Ammonium Hydroxide 55°C8-16 hoursNot significantBz or Ac[1][4]
AMA (Ammonium Hydroxide/Methylamine) 65°C10-15 minutes~5-10%Ac [1][2]
Ethylene Diamine in Ethanol Room TempVariable~16%Ac or iBu[5]

Experimental Protocols

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is recommended for oligonucleotides containing Bz-protected cytidine to ensure high fidelity.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Ensure the vial is tightly sealed to prevent ammonia (B1221849) gas from escaping.

  • Incubate the vial at 55°C for 8 to 16 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Protocol 2: Fast Deprotection with AMA (for oligonucleotides with Ac-protected Cytidine)

This protocol is not recommended for oligonucleotides synthesized with Bz-protected cytidine due to the formation of the N4-Me-dC side product. It is highly effective and recommended for oligonucleotides synthesized with Ac-protected cytidine.

Materials:

  • Oligonucleotide synthesized on a solid support (with dCAc)

  • AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Screw-cap vials

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.

  • Add 1-2 mL of AMA solution to the vial.

  • Tightly seal the vial.

  • Incubate the vial at 65°C for 10-15 minutes.

  • After incubation, immediately cool the vial on ice.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the AMA solution to dryness using a SpeedVac.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for the deprotection of oligonucleotides, highlighting the critical choice of reagent based on the cytidine protecting group.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_decision Protecting Group Check cluster_protocols Deprotection Protocols cluster_outcome Final Product SynthesizedOligo Synthesized Oligonucleotide on Solid Support CytidineProtection Cytidine Protecting Group? SynthesizedOligo->CytidineProtection AmmoniumHydroxide Ammonium Hydroxide (Standard Protocol) CytidineProtection->AmmoniumHydroxide Bz-dC AMA AMA (Fast Protocol) CytidineProtection->AMA Ac-dC SideProduct N4-Me-dC Formation CytidineProtection->SideProduct Bz-dC with AMA PureOligo High Purity Oligonucleotide AmmoniumHydroxide->PureOligo AMA->PureOligo ImpureOligo Oligonucleotide with N4-Me-dC Adduct SideProduct->ImpureOligo

Caption: Deprotection workflow for synthetic oligonucleotides.

Summary and Recommendations

For oligonucleotides synthesized using Bz-protected cytidine, the standard deprotection protocol using concentrated ammonium hydroxide at 55°C for 8-16 hours is strongly recommended to ensure the highest purity and avoid the formation of the N4-methyl-deoxycytidine side product. While AMA offers a significant speed advantage, its use should be strictly reserved for oligonucleotides synthesized with Ac-protected cytidine to maintain sequence fidelity. Researchers and drug development professionals must consider the trade-off between speed and purity when selecting a deprotection strategy, with the integrity of the final oligonucleotide product being the primary concern.

References

Application Notes and Protocols for HPLC Purification of FNA-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic oligonucleotides is a critical step in their production for therapeutic, diagnostic, and research applications. High-purity oligonucleotides are essential to ensure safety, efficacy, and accuracy in downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of oligonucleotides, offering high resolution and scalability.[1][][3][4]

The emergence of modified oligonucleotides, such as those containing Fused Nucleic Acids (FNA), presents unique purification challenges. These novel chemistries can alter the charge, hydrophobicity, and secondary structure of the oligonucleotide, requiring specialized or optimized HPLC methods. While the fundamental principles of oligonucleotide purification remain the same, the specific conditions often need to be tailored to the unique properties of the modified oligo.

This document provides detailed application notes and protocols for the two primary HPLC methods used for oligonucleotide purification: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (IEX) HPLC. It also addresses the current landscape of purifying FNA-containing oligonucleotides and provides a strategic guide for method development in the absence of established, specific protocols.

General Principles of Oligonucleotide HPLC Purification

Two main HPLC techniques are predominantly used for oligonucleotide purification:

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This method separates oligonucleotides based on their hydrophobicity.[5][6] An ion-pairing agent (e.g., triethylammonium (B8662869) acetate) is added to the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18).[6][7] Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724).[7]

  • Anion-Exchange (IEX) HPLC: This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5][8] The oligonucleotides bind to a positively charged stationary phase and are eluted by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[5][8]

Application Note 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for Oligonucleotide Purification

Principle: IP-RP HPLC is a high-resolution technique that separates oligonucleotides based on differences in hydrophobicity. It is particularly effective for purifying oligonucleotides with hydrophobic modifications and for "trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) protecting group is left on the 5' end of the full-length product.[]

Experimental Protocol: IP-RP HPLC

1. Equipment and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • C8 or C18 reversed-phase HPLC column (preparative or analytical scale).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5 in HPLC-grade water.

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in 50% acetonitrile.[7]

  • Sample: Crude, deprotected oligonucleotide dissolved in water or a low-ionic-strength buffer.

2. Mobile Phase Preparation:

  • To prepare 1 L of 0.1 M TEAA (pH 7.5), add approximately 13.9 mL of triethylamine (B128534) to 950 mL of HPLC-grade water. Adjust the pH to 7.5 with glacial acetic acid. Bring the final volume to 1 L with water.

  • Prepare Mobile Phase B by mixing the 0.1 M TEAA buffer with acetonitrile in a 1:1 ratio.

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude oligonucleotide pellet in water or Mobile Phase A to a concentration of approximately 10-20 OD units per mL for analytical scale or as required for preparative scale.[7]

  • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

4. HPLC Conditions:

  • Column: C18 reversed-phase, 5 µm particle size.

  • Flow Rate: 1.0 mL/min for analytical, scalable for preparative.

  • Detection: UV at 260 nm.

  • Column Temperature: 50-60°C to improve peak shape and reduce secondary structures.

  • Injection Volume: 5-100 µL, depending on column dimensions and sample concentration.

  • Gradient: A typical gradient is 0-50% Mobile Phase B over 20-40 minutes.[7] The gradient may need to be optimized based on the length and sequence of the oligonucleotide.

5. Post-Purification Processing:

  • Collect the fractions corresponding to the main peak.

  • Combine the pure fractions and evaporate the solvent using a centrifugal evaporator.

  • If "trityl-on" purification was performed, the DMT group must be cleaved with an acid (e.g., 80% acetic acid) followed by desalting.

  • Desalt the final product using a size-exclusion column or ethanol (B145695) precipitation.

Data Presentation: Typical IP-RP HPLC Conditions
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC8, 10 x 250 mm, 10 µm[7]
Flow Rate 1.0 mL/min4.0 mL/min[7]
Mobile Phase A 0.1 M TEAA, pH 7.50.1 M TEAA, pH 7.5
Mobile Phase B 0.1 M TEAA in 50% ACN0.1 M TEAA in 50% ACN
Gradient 5-65% B in 30 min5-65% B in 30 min
Temperature 60°C60°C
Sample Load 0.1-1 OD units10-100 OD units

Experimental Workflow: IP-RP HPLC Purification

IP_RP_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Crude Oligo Sample (Dissolved & Filtered) HPLC IP-RP HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC Mobile_Phase_Prep Mobile Phase Prep (TEAA/ACN) Mobile_Phase_Prep->HPLC Fraction_Collection Fraction Collection (UV 260 nm) HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/MS) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Desalting Desalting Solvent_Evaporation->Desalting Final_Product Pure Oligonucleotide Desalting->Final_Product

Workflow for IP-RP HPLC purification of oligonucleotides.

Application Note 2: Anion-Exchange (IEX) HPLC for Oligonucleotide Purification

Principle: IEX HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length.[5][8] This method provides excellent resolution for oligonucleotides up to approximately 40-50 bases in length and is particularly useful for sequences prone to forming secondary structures, as high pH mobile phases can be used to denature them.[5][8]

Experimental Protocol: IEX HPLC

1. Equipment and Materials:

  • HPLC system with a gradient pump, UV detector, and autosampler (preferably a bio-inert system to avoid metal leaching with high salt buffers).

  • Strong anion-exchange (SAX) HPLC column.

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Sample: Crude, deprotected oligonucleotide dissolved in water or Mobile Phase A.

2. Mobile Phase Preparation:

  • Prepare 1 L of Mobile Phase A by dissolving the appropriate amount of Tris base in HPLC-grade water, adjusting the pH to 8.5 with HCl, and bringing to the final volume.

  • Prepare 1 L of Mobile Phase B by following the same procedure as for Mobile Phase A, but also dissolving 58.44 g of NaCl.

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • Ensure the sample is free of particulate matter by centrifugation or filtration.

4. HPLC Conditions:

  • Column: Strong anion-exchange (e.g., quaternary ammonium (B1175870) functionalized).

  • Flow Rate: 1.0 mL/min for analytical, scalable for preparative.

  • Detection: UV at 260 nm.

  • Column Temperature: Ambient or elevated (e.g., 60-80°C) to denature secondary structures.

  • Injection Volume: 5-100 µL.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is a good starting point. The gradient slope can be optimized for better resolution.

5. Post-Purification Processing:

  • Collect fractions containing the full-length product.

  • The high salt concentration in the collected fractions must be removed. This is typically done by dialysis, tangential flow filtration, or desalting on a reversed-phase cartridge.

  • Quantify the final product by UV absorbance at 260 nm.

Data Presentation: Typical IEX HPLC Conditions
ParameterAnalytical ScalePreparative Scale
Column SAX, 4.6 x 100 mm, 5 µmSAX, 22 x 100 mm, 10 µm
Flow Rate 1.0 mL/min15.0 mL/min
Mobile Phase A 20 mM Tris-HCl, pH 8.520 mM Tris-HCl, pH 8.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.520 mM Tris-HCl, 1 M NaCl, pH 8.5
Gradient 0-100% B in 40 min0-100% B in 40 min
Temperature 70°C70°C
Sample Load 0.1-2 OD units50-500 OD units

Experimental Workflow: IEX HPLC Purification

IEX_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample_Prep Crude Oligo Sample (Dissolved in Low Salt Buffer) HPLC IEX HPLC Separation (SAX Column, Salt Gradient) Sample_Prep->HPLC Mobile_Phase_Prep Mobile Phase Prep (Low & High Salt Buffers) Mobile_Phase_Prep->HPLC Fraction_Collection Fraction Collection (UV 260 nm) HPLC->Fraction_Collection Desalting Desalting (e.g., TFF, RP Cartridge) Fraction_Collection->Desalting Purity_Analysis Purity & Yield Analysis Desalting->Purity_Analysis Final_Product Pure Oligonucleotide Purity_Analysis->Final_Product

Workflow for IEX HPLC purification of oligonucleotides.

Considerations for Purification of FNA-Containing Oligonucleotides

As of late 2025, specific, publicly available application notes detailing the HPLC purification of FNA-containing oligonucleotides are scarce. This is common for novel, proprietary chemistries. However, a robust purification method can be developed by systematically adapting the established protocols for standard and other modified oligonucleotides.

The key is to understand how the "fused" nature of the FNA backbone might influence the molecule's overall properties. Without specific structural information, we must infer potential changes. The fusion of rings in the backbone could increase rigidity and potentially alter hydrophobicity and the accessibility of the phosphate charges.

A Strategic Approach to Method Development for FNA Oligos

A logical approach to developing a purification method for FNA-containing oligonucleotides would start with IP-RP HPLC, which is often more versatile for modified oligonucleotides.

  • Initial Scouting (Analytical Scale):

    • Method Choice: Begin with the IP-RP HPLC protocol. The potential increase in hydrophobicity from the fused ring system may lead to better retention and separation on a reversed-phase column.

    • Column Selection: A standard C18 column is a good starting point.

    • Mobile Phase: Use a standard ion-pairing system like TEAA/acetonitrile.

    • Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution conditions.

    • Temperature: Start at an elevated temperature (e.g., 60°C) to minimize secondary structures.

  • Optimization of Key Parameters:

    • Ion-Pairing Reagent: If resolution is poor, consider changing the ion-pairing reagent. A more hydrophobic amine (e.g., hexylamine) can increase retention and alter selectivity.

    • Gradient Slope: Once the elution window is known, use a shallower gradient across that range to improve the resolution between the full-length product and closely eluting impurities (e.g., n-1 shortmers).

    • Temperature: Vary the column temperature (e.g., from 40°C to 80°C). This can significantly affect peak shape and selectivity, especially if the FNA modification influences the formation of secondary structures.

    • Alternative Method (IEX): If IP-RP HPLC fails to provide adequate separation, IEX HPLC should be evaluated. The fused backbone may alter the charge density or steric accessibility of the phosphate groups, leading to a different separation profile compared to standard DNA/RNA.

Logical Workflow for FNA Purification Method Development

FNA_Method_Dev Start Crude FNA-Oligo Scout_IPRP Analytical IP-RP Scouting (Broad Gradient, 60°C, C18) Start->Scout_IPRP Assess_Resolution Assess Resolution (FLP vs. Impurities) Scout_IPRP->Assess_Resolution Optimize_IPRP Optimize IP-RP: 1. Gradient Slope 2. Ion-Pair Reagent 3. Temperature Assess_Resolution->Optimize_IPRP Resolution Inadequate Scale_Up Scale-Up to Preparative Assess_Resolution->Scale_Up Resolution Adequate Try_IEX Switch to IEX HPLC Assess_Resolution->Try_IEX No Separation Optimize_IPRP->Assess_Resolution Scout_IEX Analytical IEX Scouting (Salt Gradient, High pH) Try_IEX->Scout_IEX Assess_IEX_Resolution Assess IEX Resolution Scout_IEX->Assess_IEX_Resolution Assess_IEX_Resolution->Scale_Up Resolution Adequate Optimize_IEX Optimize IEX: 1. Salt Gradient 2. pH 3. Temperature Assess_IEX_Resolution->Optimize_IEX Resolution Inadequate Optimize_IEX->Assess_IEX_Resolution

Method development strategy for FNA-oligonucleotides.

Conclusion

The purification of oligonucleotides by HPLC is a well-established field with robust methodologies for standard DNA and RNA sequences. While specific protocols for novel chemistries like FNA-containing oligonucleotides are not yet widely published, the existing principles of IP-RP and IEX HPLC provide a strong foundation for method development. By starting with established protocols and systematically optimizing key parameters such as the ion-pairing reagent, gradient, and temperature, researchers can develop effective and reliable purification methods for these next-generation oligonucleotides, ensuring the high purity required for demanding scientific and therapeutic applications.

References

Application Notes and Protocols for Post-Synthesis Labeling of FANA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-arabinonucleic acid (FANA) modified oligonucleotides are a class of synthetic nucleic acid analogs that exhibit unique and advantageous properties for therapeutic and diagnostic applications. The fluorine substitution at the 2' position of the arabinose sugar confers enhanced nuclease resistance, increased binding affinity to target RNA, and the ability to elicit RNase H-mediated cleavage of the target RNA.[1] These characteristics make FANA oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers.

Post-synthesis labeling of FANA-modified oligonucleotides with reporter molecules such as fluorescent dyes, biotin, or other functional tags is crucial for a wide range of applications, including cellular uptake studies, in vivo imaging, diagnostic assays, and understanding molecular interactions. This document provides detailed application notes and protocols for the post-synthesis labeling of FANA-modified oligonucleotides using two common and robust chemistries: NHS-ester conjugation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

Labeling Chemistries Overview

Post-synthesis labeling strategies offer the flexibility to introduce a wide variety of modifications to an oligonucleotide after its synthesis and purification. This approach is particularly useful for incorporating labels that may not be stable under the conditions of oligonucleotide synthesis. The two primary methods detailed here involve the reaction of a functionalized FANA oligonucleotide with a reactive label.

  • NHS-Ester Conjugation: This method involves the reaction of an amine-modified FANA oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated label. The reaction forms a stable amide bond.

  • Click Chemistry (CuAAC): This highly efficient and bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of an azide-modified FANA oligonucleotide with an alkyne-modified label (or vice versa) to form a stable triazole linkage.[][3]

Data Presentation: Representative Labeling Efficiencies and Yields

The following table summarizes representative quantitative data for the post-synthesis labeling of oligonucleotides. It is important to note that specific efficiencies and yields for FANA-modified oligonucleotides may vary depending on the sequence, the nature of the label, and the precise reaction conditions. The values presented below are typical for standard oligonucleotides and serve as a general guideline.

Labeling ChemistryFunctional Group on FANA-OligoReactive Group on LabelTypical Labeling Efficiency (%)Typical Overall Yield (%)Purification Method
NHS-Ester Conjugation Amine (-NH₂)NHS-Ester80 - 9540 - 60RP-HPLC
Click Chemistry (CuAAC) Azide (-N₃)Alkyne> 9550 - 70RP-HPLC, PAGE
Click Chemistry (CuAAC) AlkyneAzide> 9550 - 70RP-HPLC, PAGE
Maleimide Chemistry Thiol (-SH)Maleimide70 - 9035 - 55RP-HPLC

Experimental Workflows

The following diagrams illustrate the general workflows for the post-synthesis labeling of FANA-modified oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_labeling Post-Synthesis Labeling synthesis Solid-Phase Synthesis of Functionalized FANA-Oligo deprotection Cleavage and Deprotection synthesis->deprotection purification1 Initial Purification (e.g., RP-HPLC, PAGE) deprotection->purification1 qc1 Quality Control (MS, HPLC) purification1->qc1 reaction Conjugation Reaction (NHS-Ester or Click Chemistry) qc1->reaction Purified Functionalized FANA-Oligo purification2 Purification of Labeled Oligo (RP-HPLC) reaction->purification2 qc2 Final Quality Control (MS, UV-Vis, Fluorescence) purification2->qc2 final_product Labeled FANA-Oligo

General workflow for post-synthesis labeling.

Experimental Protocols

Protocol 1: NHS-Ester Conjugation of Amino-Modified FANA Oligonucleotides

This protocol describes the labeling of a FANA oligonucleotide containing a primary amine with a fluorescent dye activated as an NHS ester.

Materials:

  • Amino-modified FANA oligonucleotide (lyophilized)

  • NHS-ester activated fluorescent dye (e.g., Cy®3-NHS ester, Alexa Fluor™-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Nuclease-free water

  • Ethanol (B145695) (absolute)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Microcentrifuge tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Dissolve Amino-Modified FANA Oligonucleotide: Dissolve the lyophilized amino-modified FANA oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS-ester activated dye in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the FANA oligonucleotide solution, add a 10-50 fold molar excess of the dissolved NHS-ester dye.

    • Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.[4]

  • Ethanol Precipitation (Optional initial cleanup):

    • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

    • Add 3 volumes of cold absolute ethanol.

    • Mix well and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

  • Purification by RP-HPLC:

    • Purify the labeled FANA oligonucleotide from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[5] A C18 column is commonly used.

    • Use a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.

    • Collect the fractions corresponding to the dual-labeled product.

  • Desalting and Quantification:

    • Lyophilize the collected fractions to remove the volatile buffer.

    • Resuspend the purified, labeled FANA oligonucleotide in nuclease-free water or a suitable buffer.

    • Determine the concentration by measuring the absorbance at 260 nm and the dye's maximum absorbance wavelength.

nhs_ester_workflow start Start with Amino-Modified FANA Oligonucleotide dissolve_oligo Dissolve Oligo in Bicarbonate Buffer (pH 8.3-8.5) start->dissolve_oligo mix Mix Oligo and Dye Solutions (10-50x molar excess of dye) dissolve_oligo->mix dissolve_dye Dissolve NHS-Ester Dye in DMF or DMSO dissolve_dye->mix incubate Incubate in Dark (2-4h at RT or overnight at 4°C) mix->incubate purify Purify by RP-HPLC incubate->purify analyze Analyze and Quantify (UV-Vis, MS) purify->analyze end Labeled FANA Oligonucleotide analyze->end

NHS-Ester conjugation workflow.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the labeling of an alkyne-modified FANA oligonucleotide with an azide-containing fluorescent dye. The protocol can be adapted for reacting an azide-modified FANA oligonucleotide with an alkyne-containing dye.

Materials:

  • Alkyne-modified FANA oligonucleotide (lyophilized)

  • Azide-containing fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • 2 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid solution (freshly prepared)

  • 10 mM Copper(II) sulfate (B86663) (CuSO₄) solution

  • 10 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution in DMSO/water

  • Inert gas (Argon or Nitrogen)

  • Microcentrifuge tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Polyacrylamide Gel Electrophoresis (PAGE) equipment

Procedure:

  • Prepare FANA Oligonucleotide Solution:

    • Dissolve the alkyne-modified FANA oligonucleotide in nuclease-free water.

    • Add 2 M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 20-50% (v/v) to aid in solubility. Vortex to mix.

  • Prepare Label Solution: Dissolve the azide-containing dye in DMSO to a concentration of 10 mM.

  • Prepare Copper-Ligand Complex: Mix the 10 mM CuSO₄ solution with the 10 mM THPTA or TBTA ligand solution in a 1:2 molar ratio and let it stand for a few minutes.

  • Click Reaction:

    • In a microcentrifuge tube, combine the FANA oligonucleotide solution and the azide-dye solution (use a 1.5-5 fold molar excess of the dye).

    • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM.

    • Degas the solution by bubbling with an inert gas for 30-60 seconds.

    • Add the pre-mixed copper-ligand complex to a final copper concentration of 0.5 mM.

    • Flush the tube with inert gas, cap it tightly, and vortex.

    • Incubate the reaction at room temperature for 1-4 hours or overnight. Protect from light.

  • Purification:

    • RP-HPLC: Purify the labeled oligonucleotide as described in Protocol 1.

    • PAGE: Alternatively, the product can be purified by denaturing polyacrylamide gel electrophoresis. The labeled oligonucleotide will migrate slower than the unlabeled one. The band can be excised, and the product can be recovered by crush and soak elution followed by ethanol precipitation.

  • Desalting and Quantification:

    • If purified by HPLC, lyophilize the collected fractions. If purified by PAGE and eluted, perform ethanol precipitation.

    • Resuspend the purified, labeled FANA oligonucleotide in nuclease-free water or a suitable buffer.

    • Quantify the product as described in Protocol 1.

click_chemistry_workflow start Start with Alkyne-Modified FANA Oligonucleotide prepare_oligo Prepare Oligo Solution (Water, TEAA, DMSO) start->prepare_oligo mix_reagents Combine Oligo, Label, and Ascorbic Acid prepare_oligo->mix_reagents prepare_label Prepare Azide-Label Solution in DMSO prepare_label->mix_reagents prepare_catalyst Prepare Cu(I)-Ligand Catalyst add_catalyst Add Catalyst and Incubate (1-4h at RT, in dark) prepare_catalyst->add_catalyst degas Degas with Inert Gas mix_reagents->degas degas->add_catalyst purify Purify by RP-HPLC or PAGE add_catalyst->purify analyze Analyze and Quantify (UV-Vis, MS) purify->analyze end Labeled FANA Oligonucleotide analyze->end

References

Application Notes and Protocols for DMTr-FNA-C(Bz)phosphoramidite in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-FNA-C(Bz)phosphoramidite is a key building block in the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) oligonucleotides, a promising class of therapeutic molecules. FANA oligonucleotides exhibit unique properties that make them highly suitable for antisense applications. The 2'-fluoro modification in the arabinose sugar moiety confers enhanced stability against nuclease degradation and promotes strong binding affinity to complementary RNA targets.[1] A key feature of FANA antisense oligonucleotides (ASOs) is their ability to elicit RNase H-mediated cleavage of the target RNA strand, a crucial mechanism for achieving potent gene silencing.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of FANA oligonucleotides. The information is intended to guide researchers and drug development professionals in the efficient synthesis, purification, and application of these modified oligonucleotides for therapeutic purposes.

Key Properties of FANA Oligonucleotides

FANA oligonucleotides possess several advantageous properties for therapeutic applications:

  • High Binding Affinity: The 2'-fluoroarabino modification leads to a conformation that enhances binding to complementary RNA strands, resulting in more stable duplexes compared to native DNA.[2]

  • Nuclease Resistance: The presence of the fluorine atom at the 2' position provides significant protection against degradation by cellular nucleases, prolonging the half-life of the oligonucleotide in biological systems.[1][2]

  • RNase H Activation: FANA/RNA duplexes are recognized as substrates by RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to target mRNA degradation and gene silencing.[1]

  • Reduced Toxicity: Studies have suggested that FANA-modified oligonucleotides can exhibit a favorable toxicity profile.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of FANA oligonucleotides.

Table 1: Synthesis Parameters

ParameterValue/RangeNotes
Coupling Efficiency >98%Per cycle, comparable to standard DNA phosphoramidites. Dependent on synthesizer and reagents.
Overall Yield (20-mer) 30-50%Based on a synthesis scale of 1 µmol. Yield is sequence and synthesis platform dependent.
Purity (crude) 70-85%Full-length product as determined by HPLC.
Final Purity (post-purification) >95%After HPLC purification.

Table 2: Performance Characteristics of FANA Antisense Oligonucleotides

ParameterValue/RangeMethod
Melting Temperature (Tm) vs. RNA +1 to +2 °C per modificationCompared to an equivalent DNA antisense oligonucleotide.
Serum Stability (Half-life) > 24 hoursIn human serum at 37°C.[2]
Gene Silencing (in vitro) 50-90% knockdownAt concentrations of 0.5 - 5 µM using gymnotic delivery.[4]
RNase H Cleavage Activity HighComparable or superior to phosphorothioate (B77711) DNA ASOs.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of FANA Oligonucleotides

This protocol outlines the standard cycle for incorporating this compound into a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.

Materials:

  • DMTr-FANA-C(Bz)phosphoramidite

  • Standard DNA or other modified phosphoramidites (A, G, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

Procedure:

The synthesis follows a standard phosphoramidite (B1245037) cycle, as illustrated in the workflow diagram below.

  • Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound and the activator solution are delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove excess reagents before initiating the next cycle.

These steps are repeated for each subsequent nucleotide until the desired full-length FANA oligonucleotide is assembled.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide (B78521) solution (30%)

  • Methylamine solution (40% in water)

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) protecting group from the cytosine base, as well as other base-protecting groups.

  • Allow the vial to cool to room temperature.

  • Transfer the solution to a new tube, leaving the solid support behind.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification of FANA Oligonucleotides

Purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

RP-HPLC (DMT-on Purification):

  • If the final DMTr group was left on during synthesis ("DMT-on"), resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., 0.1 M Triethylammonium (B8662869) acetate).

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate. The DMT-on full-length product will be retained more strongly than the failure sequences lacking the hydrophobic DMTr group.

  • Collect the peak corresponding to the DMT-on product.

  • Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMTr group.

  • Neutralize the solution and desalt the purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).

Protocol 4: In Vitro Gene Silencing using Gymnotic Delivery

FANA ASOs can be delivered to cells in culture without the need for transfection reagents, a process known as gymnotic delivery.

Materials:

  • Purified FANA ASO targeting the gene of interest

  • Control FANA ASO (non-targeting sequence)

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells

Procedure:

  • Cell Plating: Plate cells in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment. For suspension cells, plate them just before adding the FANA ASO.[4]

  • ASO Preparation: Prepare a stock solution of the FANA ASO in sterile, nuclease-free water or buffer.

  • Treatment: Add the FANA ASO directly to the cell culture medium to achieve the desired final concentration (typically in the range of 0.5 µM to 5 µM).[4] Gently mix the plate.

  • Incubation: Incubate the cells for 24-72 hours.[4][6]

  • Analysis: Harvest the cells and analyze the knockdown of the target gene expression by RT-qPCR for mRNA levels or by western blot for protein levels.

Protocol 5: RNase H Activity Assay

This assay determines the ability of a FANA ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Purified FANA ASO

  • Target RNA transcript (can be radiolabeled or fluorescently labeled)

  • Human RNase H1 enzyme

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA, and 20 mM 2-mercaptoethanol)[7]

  • Nuclease-free water

Procedure:

  • Annealing: Anneal the FANA ASO to the target RNA by mixing them in the RNase H reaction buffer (without the enzyme), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

  • Reaction Initiation: Initiate the cleavage reaction by adding human RNase H1 to the annealed duplex.

  • Incubation: Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a solution containing EDTA and a loading dye.

  • Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove DMTr Coupling Coupling Deblocking->Coupling 2. Add Amidite Capping Capping Coupling->Capping 3. Block Failures Oxidation Oxidation Capping->Oxidation 4. Stabilize Linkage End_Cycle Next Cycle Oxidation->End_Cycle

Caption: Automated solid-phase synthesis cycle for incorporating a phosphoramidite monomer.

FANA_ASO_Mechanism FANA_ASO FANA ASO Hybrid FANA ASO / mRNA Hybrid FANA_ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Fragments Degraded Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: Mechanism of action for FANA antisense oligonucleotides via RNase H recruitment.

Experimental_Workflow cluster_synthesis_purification Synthesis and Purification cluster_application Application Synthesis Solid-Phase Synthesis Cleavage_Deprotection Cleavage & Deprotection Synthesis->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification QC Quality Control (MS, HPLC) Purification->QC In_Vitro In Vitro Gene Silencing QC->In_Vitro RNaseH_Assay RNase H Activity Assay QC->RNaseH_Assay Analysis Data Analysis In_Vitro->Analysis RNaseH_Assay->Analysis

Caption: Overall experimental workflow from synthesis to application of FANA oligonucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of DMTr-FNA-C(Bz)phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low coupling efficiency when using DMTr-FNA-C(Bz)phosphoramidite in oligonucleotide synthesis. The unique steric bulk presented by the 2'-fluoro-arabinonucleic acid (FNA) sugar modification and the benzoyl (Bz) protecting group on the cytosine base necessitates optimized protocols compared to standard phosphoramidite (B1245037) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have low coupling efficiency?

A1: this compound is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides containing 2'-fluoro-arabinonucleic acid (FNA). The low coupling efficiency is primarily due to steric hindrance caused by the bulky 2'-fluoroarabino sugar moiety and the benzoyl protecting group on the cytosine base.[][2] This bulkiness impedes the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction.[]

Q2: What is the immediate sign of low coupling efficiency during synthesis?

A2: The most common real-time indicator of poor coupling efficiency is a significant drop in the absorbance of the trityl cation released during the deblocking step.[3] Automated DNA synthesizers monitor this orange-colored cation at around 495 nm. A consistent and high trityl signal in each cycle indicates successful coupling in the previous step, while a sudden or gradual decrease signals a problem.

Q3: How does moisture impact the coupling efficiency of this compound?

A3: Moisture is highly detrimental to phosphoramidite chemistry. Water competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of an inactive phosphonate (B1237965) byproduct.[4] This side reaction consumes the expensive phosphoramidite and reduces the overall coupling efficiency. It is crucial to use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer's fluidics are dry.[5]

Q4: Can the benzoyl (Bz) protecting group on cytosine cause issues other than steric hindrance?

A4: While the primary issue is steric bulk, the benzoyl group is a base-labile protecting group.[6] While generally stable during the synthesis cycle, prolonged exposure to any basic conditions or certain deprotection methods involving amines like methylamine (B109427) can lead to side reactions, such as transamination.[6][7] It is important to follow the recommended deprotection protocols for oligonucleotides containing Bz-protected residues.

Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency with this compound, consult the following troubleshooting guide. The issues are categorized from most to least common.

Problem 1: Suboptimal Coupling Conditions

Due to the steric hindrance of the FNA moiety, standard coupling protocols are often insufficient.

Symptoms:

  • Gradual or sharp decrease in trityl signal during synthesis.

  • Low yield of full-length oligonucleotide product upon analysis (HPLC or PAGE).

  • Presence of significant n-1 and other shorter failure sequences.

Solutions:

  • Extend Coupling Time: For sterically hindered phosphoramidites like 2'-F-ANA derivatives, a longer coupling time is essential. A standard 30-second coupling is inadequate.

    • Recommendation: Start with a coupling time of at least 6 minutes.[8] Depending on the synthesizer and other conditions, this may need to be extended to 10-15 minutes.[2][3]

  • Use a More Potent Activator: Standard activators like 1H-Tetrazole may not be sufficiently reactive for bulky phosphoramidites.

    • Recommendation: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[9] These activators have been shown to be more effective for sterically demanding couplings.[9]

  • Increase Phosphoramidite Concentration/Excess: A higher concentration of the phosphoramidite can help drive the reaction to completion.

    • Recommendation: Use a phosphoramidite concentration of 0.1 M in anhydrous acetonitrile.[10] For difficult couplings, increasing the molar excess of the phosphoramidite from the standard 5-fold to a 10-fold or even 20-fold excess can be beneficial.[3]

  • Double Coupling: If a single extended coupling is still inefficient, performing the coupling step twice before proceeding to capping and oxidation can significantly improve the stepwise yield. A second coupling can increase an 80% efficient step to 96%.

Problem 2: Reagent Degradation or Contamination

Phosphoramidites and activators are sensitive to moisture and oxidation.

Symptoms:

  • Low coupling efficiency from the very first coupling of the modified amidite.

  • Inconsistent results between different batches of reagents.

  • Visible discoloration or precipitation in the phosphoramidite or activator solutions.

Solutions:

  • Use Fresh, High-Quality Reagents:

    • Phosphoramidite: this compound should be stored as a dry powder at -20°C under an inert atmosphere. Dissolve only the amount needed for the synthesis run immediately before use.[11] The stability of phosphoramidites in solution decreases in the order T > dC > dA > dG.[11][12]

    • Activator: Activator solutions have a limited shelf life on the synthesizer. Replace with a fresh solution if coupling efficiencies drop.

    • Solvent: Use anhydrous acetonitrile (<10 ppm water) for dissolving phosphoramidites and for the synthesizer's wash steps.

  • Proper Handling and Preparation:

    • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Use dry syringes and needles, and an inert gas like argon to handle the anhydrous acetonitrile and phosphoramidite solutions.

Problem 3: Instrument and Fluidics Issues

Problems with the DNA synthesizer can lead to inefficient reagent delivery.

Symptoms:

  • Sudden and unexpected drop in coupling efficiency for all phosphoramidites, not just the modified one.

  • Inconsistent trityl signals across different columns in a multi-column synthesis.

  • Visible leaks or blockages in the reagent lines.

Solutions:

  • Perform a System Check: Ensure the synthesizer is delivering the correct volumes of all reagents. Check for leaks in the lines, valves, and seals.

  • Prime All Lines: Before starting the synthesis, prime all reagent lines to ensure they are filled with fresh reagents and free of air bubbles.

  • Clean the System: If blockages are suspected, follow the manufacturer's instructions for cleaning the fluidics system.

Data on Activator and Coupling Time Optimization

While specific comparative data for this compound is limited in publicly available literature, the following table summarizes typical recommendations for sterically hindered phosphoramidites, which can be used as a starting point for optimization.

ParameterStandard DNA PhosphoramiditesRecommended for this compoundRationale
Activator 1H-Tetrazole (0.25 M)5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI) (0.25 - 1.0 M)More acidic (ETT) or more nucleophilic (DCI) activators increase the rate of coupling for sterically hindered monomers.[9][13]
Coupling Time 20-90 seconds6-15 minutesAllows sufficient time for the bulky phosphoramidite to react with the 5'-hydroxyl group.[2][8][14]
Phosphoramidite Molar Excess ~5-fold~10 to 20-foldA higher excess drives the equilibrium towards product formation, compensating for the slower reaction rate.[3]
Double Coupling Not typically requiredRecommended if single coupling is <98%Can significantly improve the overall stepwise yield for difficult couplings.

Experimental Protocols

Protocol 1: Optimized Single Coupling Cycle for this compound

This protocol outlines a modified cycle for an automated DNA synthesizer to incorporate a single this compound.

Reagents:

  • This compound (0.1 M in anhydrous acetonitrile)

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in anhydrous acetonitrile)

  • Standard deblocking, capping, and oxidation reagents for oligonucleotide synthesis.

Procedure (within the automated synthesis cycle):

  • Deblocking: Perform the standard detritylation step to remove the 5'-DMT group from the growing oligonucleotide chain.

  • Coupling: a. Deliver the activator (ETT) and the this compound solution simultaneously to the synthesis column. b. Allow the coupling reaction to proceed for 10 minutes . c. Purge the column with inert gas and wash thoroughly with anhydrous acetonitrile.

  • Capping: Perform the standard capping step to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Perform the standard oxidation step to stabilize the newly formed phosphite (B83602) triester linkage.

  • Washing: Wash the column with anhydrous acetonitrile before proceeding to the next cycle.

Protocol 2: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

This method is used to assess the efficiency of each coupling step during the synthesis.

Procedure:

  • Instrument Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector and the software is configured to monitor the absorbance of the effluent from the synthesis column at ~495 nm during the deblocking step.

  • Data Collection: The synthesizer will automatically perform the following for each cycle: a. After the coupling, capping, and oxidation steps, the deblocking reagent (e.g., trichloroacetic acid in dichloromethane) is passed through the column. b. This cleaves the DMT group from the 5'-end of the newly added nucleotide. c. The orange-colored DMT cation is carried by the solvent through the detector. d. The instrument's software records the absorbance peak.

  • Data Analysis: a. The software typically calculates the stepwise coupling efficiency by comparing the trityl absorbance of a given cycle to the previous one. b. A consistent, high absorbance reading indicates high coupling efficiency (>98-99%). c. A significant drop in absorbance after the coupling of the this compound indicates a failure in that specific step. This allows for immediate troubleshooting and optimization of the coupling protocol for that monomer.

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_troubleshooting Troubleshooting Logic deblock 1. Deblocking (Remove 5'-DMT) coupling 2. Coupling (Add Phosphoramidite) deblock->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblock Next Cycle start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents check_conditions Optimize Coupling Conditions check_reagents->check_conditions Reagents OK check_instrument Inspect Synthesizer Fluidics check_conditions->check_instrument No Improvement extend_time Increase Coupling Time (6-15 min) check_conditions->extend_time change_activator Use Stronger Activator (ETT or DCI) extend_time->change_activator increase_excess Increase Amidite Excess (10-20x) change_activator->increase_excess double_couple Perform Double Coupling increase_excess->double_couple success Improved Efficiency double_couple->success

Caption: Standard oligonucleotide synthesis cycle and a logical workflow for troubleshooting low coupling efficiency.

signaling_pathway Amidite DMTr-FNA-C(Bz) Phosphoramidite Activated_Amidite Activated Intermediate (Highly Reactive) Amidite->Activated_Amidite Protonation/ Displacement Activator Activator (e.g., ETT, DCI) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Nucleophilic Attack Hydrolysis Inactive Phosphonate Activated_Amidite->Hydrolysis Side Reaction Oligo Growing Oligonucleotide with free 5'-OH Oligo->Coupled_Product Water H₂O (Moisture) Water->Hydrolysis

Caption: The phosphoramidite coupling reaction pathway and the competing hydrolysis side reaction.

References

Optimizing coupling time and conditions for FNA phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize coupling time and conditions for Fluoro-N-Arabino Nucleic Acid (FNA) phosphoramidites during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are FNA phosphoramidites and why do they require special consideration?

FNA phosphoramidites are building blocks for synthesizing oligonucleotides with a fluoro-arabinose sugar backbone. The fluorine atom at the 2'-position introduces significant steric hindrance. This bulkiness can impede the accessibility of reagents to the reaction sites, potentially reducing coupling efficiency compared to standard DNA or RNA phosphoramidites.[1][2] Therefore, synthesis protocols often require optimization to ensure high-yield, full-length products.

Q2: What is a typical starting coupling time for FNA phosphoramidites?

While standard DNA phosphoramidites can couple effectively in as little as 30 seconds, the steric hindrance of FNA monomers necessitates significantly longer times.[3] A general recommendation for modified or sterically hindered phosphoramidites is a coupling time of 5 to 15 minutes .[1] For a new FNA phosphoramidite (B1245037), starting with a 10-15 minute coupling time is a reasonable baseline before further optimization.[1][4]

Q3: Which activator is recommended for FNA phosphoramidite coupling?

Activators are crucial for converting the phosphoramidite into a highly reactive intermediate for coupling.[][] For sterically demanding monomers like FNA, a more potent activator than standard 1H-Tetrazole may be beneficial.

  • 4,5-Dicyanoimidazole (DCI): Often recommended for hindered monomers. It is highly soluble in acetonitrile (B52724) and can double the rate of coupling compared to tetrazole.[7]

  • 5-Ethylthio-1H-tetrazole (ETT) / 5-Benzylthio-1H-tetrazole (BTT): These are also effective activators that can improve coupling rates for challenging monomers.[2][8]

The choice of activator can significantly impact reaction kinetics, and DCI is an excellent starting point for optimizing FNA synthesis.[2][7]

Q4: How does moisture affect FNA coupling efficiency?

Moisture is one of the most significant inhibitors of successful oligonucleotide synthesis.[9][10] Any water present will react with the activated phosphoramidite, hydrolyzing it and rendering it incapable of coupling to the growing oligonucleotide chain.[9][] This reduces the concentration of active phosphoramidite and lowers the stepwise coupling efficiency.[9] It is critical to use anhydrous acetonitrile (<30 ppm water) and ensure all reagents and the synthesizer itself are kept dry.[1][9]

Q5: What is "double coupling" and when should I use it for FNA synthesis?

Double coupling is a technique where the coupling step is repeated within the same synthesis cycle before moving to capping and oxidation.[1] This method can significantly boost the overall step efficiency. For example, if a single coupling achieves 80% efficiency, a second coupling will react with 80% of the remaining unreacted sites, bringing the total efficiency to 96%.[1] This is highly recommended when working with precious or particularly difficult-to-couple FNA phosphoramidites where maximizing the yield of the full-length product is critical.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of FNA-containing oligonucleotides.

Problem: Low overall yield and/or high n-1 impurity.

This is the most common issue and almost always points to suboptimal coupling efficiency. Follow this troubleshooting workflow:

  • Suspect Moisture Contamination: This is the primary culprit.

    • Action: Use fresh, DNA-synthesis grade anhydrous acetonitrile (<30 ppm water) for all reagents.[1][12] Ensure the phosphoramidite itself is dry; if necessary, treat it with high-quality molecular sieves.[13] Check that the argon/helium line on the synthesizer has a drying filter.[9] Extremely humid lab conditions can also adversely affect synthesis.[10][14]

  • Review Coupling Time: The initial time may be insufficient.

    • Action: Systematically increase the coupling time. For FNA, if you started at 5 minutes, try 10 minutes, then 15 minutes. Analyze the crude product via HPLC or Mass Spectrometry to see if the n-1 peak decreases. For some challenging amidites, increasing recirculation time from 5 to 15 minutes has been shown to dramatically increase efficiency.[15]

  • Evaluate Activator Performance: The activator may be old, degraded, or not potent enough.

    • Action: Prepare a fresh solution of your activator (e.g., DCI, ETT).[2] Ensure the concentration is correct (typically 0.25 M to 0.5 M, but check manufacturer recommendations). If using a standard activator like tetrazole, consider switching to a more effective one like DCI for sterically hindered FNA amidites.[7]

  • Consider Double/Triple Coupling: For critical steps, a single coupling may not be enough.

    • Action: Program the synthesizer to perform two or even three coupling steps sequentially before the capping step.[1] This is particularly useful for the first few couplings on the solid support or for incorporating a particularly valuable FNA monomer.

  • Check Phosphoramidite Quality: The phosphoramidite may have degraded.

    • Action: Use fresh, high-purity phosphoramidite.[][12] Allow the vial to warm to room temperature before opening to prevent moisture condensation. If the quality is uncertain, test it by synthesizing a short, simple sequence.

Data & Protocols

Quantitative Data Summary

The following tables summarize key parameters for oligonucleotide synthesis, contrasting standard conditions with those recommended for modified/sterically hindered phosphoramidites like FNA.

Table 1: Recommended Coupling Conditions

ParameterStandard DNA PhosphoramiditesModified/FNA Phosphoramidites (Recommended)Rationale
Coupling Time 30 seconds[3]5 - 15 minutes[1]Overcomes steric hindrance to allow the reaction to proceed to completion.[1][2]
Activator 1H-Tetrazole, DCI[7][8]DCI, ETT, BTT[2][7][8]More potent activators increase the reaction rate for sterically crowded monomers.[2][7]
Phosphoramidite Conc. 0.05 M - 0.1 M[1]0.1 M or higher[1]Higher concentration helps drive the reaction equilibrium towards the coupled product.[]
Coupling Strategy Single CouplingSingle, Double, or Triple Coupling[1]Repeated couplings significantly improve stepwise yield for difficult monomers.[1]

Table 2: Impact of Coupling Efficiency on Final Yield

This table illustrates how small changes in average stepwise coupling efficiency dramatically affect the theoretical maximum yield of the full-length product, especially for longer oligonucleotides.[10]

Oligo Length99.5% Avg. Coupling99.0% Avg. Coupling98.0% Avg. Coupling
20mer 90.9%82.6%67.6%
40mer 82.6%67.6%45.3%
60mer 74.5%55.5%30.0%
80mer 67.3%45.3%19.9%
Experimental Protocols

Protocol: Determining Optimal Coupling Time for an FNA Phosphoramidite

This protocol outlines a systematic approach to find the minimum coupling time required to achieve maximum coupling efficiency for a novel FNA phosphoramidite.

1. Reagent Preparation:

  • Prepare a 0.1 M solution of the FNA phosphoramidite in fresh, anhydrous acetonitrile.[1][16]
  • Prepare a fresh solution of a suitable activator (e.g., 0.25 M DCI in anhydrous acetonitrile).
  • Ensure all other synthesis reagents (capping, oxidation, deblocking) are fresh and correctly installed on the synthesizer.

2. Synthesis Design:

  • Program the synthesizer to create a series of short, identical test sequences (e.g., 5'-T-T-T-X-T-T-T-3', where 'X' is the FNA monomer).
  • Set up four separate syntheses with varying coupling times for the FNA monomer only:
  • Synthesis 1: 3 minutes
  • Synthesis 2: 6 minutes
  • Synthesis 3: 10 minutes
  • Synthesis 4: 15 minutes
  • For all standard monomers (T), use a standard coupling time (e.g., 30 seconds).

3. Synthesis and Deprotection:

  • Run the four syntheses on the same instrument to minimize variability.
  • After synthesis, cleave the oligonucleotides from the solid support and deprotect them using the appropriate standard conditions (e.g., concentrated ammonia (B1221849) at 55°C for 16 hours).[16]

4. Analysis:

  • Analyze the crude, deprotected product from each synthesis using Reverse-Phase HPLC (RP-HPLC) or LC-MS.
  • Integrate the peak areas for the full-length product (n) and the primary failure sequence (n-1, corresponding to the failed FNA coupling).
  • Calculate the coupling efficiency for each time point.

5. Optimization:

  • Compare the results. Select the shortest coupling time that provides the highest percentage of full-length product and minimizes the n-1 peak. If even 15 minutes gives suboptimal results, consider implementing a double-coupling protocol at the optimal time point.

Visual Guides

The following diagrams illustrate key workflows for optimizing and troubleshooting FNA phosphoramidite coupling.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Low Coupling Efficiency check_moisture Check for Moisture (Reagents, Gas, Environment) start->check_moisture moisture_found Moisture Present? check_moisture->moisture_found replace_reagents Replace MeCN & Activator Use Molecular Sieves Check Gas Dryer moisture_found->replace_reagents Yes increase_time Increase Coupling Time (e.g., 5 -> 10 -> 15 min) moisture_found->increase_time No replace_reagents->increase_time time_improved Efficiency Improved? increase_time->time_improved double_couple Implement Double Coupling time_improved->double_couple No final_protocol Optimized Protocol time_improved->final_protocol Yes check_amidite Check Amidite & Activator (Age, Purity, Concentration) double_couple->check_amidite check_amidite->final_protocol

Caption: Troubleshooting workflow for low coupling efficiency with FNA phosphoramidites.

G start_node start_node process_node process_node analysis_node analysis_node decision_node decision_node end_node end_node start Define Test Sequence (e.g., TTT-FNA-TTT) setup Set up 4 Syntheses with Varying FNA Coupling Times (3, 6, 10, 15 min) start->setup synthesize Synthesize, Cleave & Deprotect setup->synthesize analyze Analyze Crude Product (RP-HPLC or LC-MS) synthesize->analyze evaluate Evaluate n vs n-1 peak area for each time point analyze->evaluate optimal Optimal Time Achieved? evaluate->optimal select_time Select Shortest Time with Max Efficiency optimal->select_time Yes consider_double Consider Double Coupling with Best Time optimal->consider_double No

References

Technical Support Center: Troubleshooting FNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fused Nucleic Acid (FNA) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of FNA oligos, such as incomplete or failed sequences. The following information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete or failed FNA oligo synthesis?

The most frequent reasons for synthesis failure are related to the core chemical reactions of the phosphoramidite (B1245037) cycle. These include:

  • Low Coupling Efficiency: The failure of the incoming phosphoramidite monomer to react with the growing oligonucleotide chain. This is the primary cause of truncated sequences.[1][2] Even a seemingly high coupling efficiency of 99% can result in a significant population of failed sequences for longer oligos.[3]

  • Inefficient Capping: The failure to block unreacted 5'-hydroxyl groups after the coupling step. If these uncapped chains react in a subsequent cycle, it results in sequences with internal deletions.[2][4]

  • Depurination: The loss of purine (B94841) bases (Adenine or Guanine) due to prolonged exposure to the acidic conditions required for detritylation (deblocking).[5][6] This creates an abasic site, which is cleaved during the final base deprotection, leading to 3'-truncated fragments.[7]

  • Incomplete Deprotection: Failure to remove all protecting groups from the nucleobases after synthesis is complete. This can lead to poor hybridization, altered structure, and reduced biological activity.[8][9]

  • Reagent Quality: The presence of moisture or other contaminants in reagents, particularly the acetonitrile (B52724) solvent and phosphoramidites, can severely inhibit the coupling reaction.[5][10]

Q2: How does coupling efficiency impact the theoretical yield of my full-length FNA oligo?

Coupling efficiency is the single most critical factor determining the yield of the desired full-length product. The overall theoretical yield is calculated by the coupling efficiency raised to the power of the number of coupling cycles (oligo length minus one). As the oligo gets longer, even a small decrease in average coupling efficiency leads to a dramatic reduction in the final yield.[1][5]

Data Presentation: Theoretical Yield of Full-Length Oligonucleotide

The table below illustrates how stepwise coupling efficiency affects the final theoretical yield of full-length oligonucleotides of various lengths.

Oligonucleotide LengthAverage Coupling Efficiency: 98.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 99.5%
25-mer 69.4%78.5%88.2%
50-mer 47.6%61.3%77.7%
75-mer 32.7%47.6%68.6%
100-mer 22.5%36.9%60.5%

Q3: How can I distinguish between truncated sequences and sequences with internal deletions?

Truncated sequences (often called "n-1", "n-2", etc.) are shorter than the full-length product because synthesis terminated prematurely.[4] Sequences with internal deletions are typically full-length but are missing one or more internal bases. This occurs when a chain fails to couple in one cycle, also fails to be capped, and then successfully resumes elongation in a subsequent cycle.[2][4] These different error types can be identified using high-resolution analytical methods:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Can resolve n-1 truncations from the full-length product.[11]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides precise mass data to confirm the presence of full-length product and identify the masses of failure sequences, clearly distinguishing between truncations and deletions.[3]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: High Levels of Truncated Sequences (n-1, n-2) and Low Overall Yield

Question: My HPLC or PAGE analysis shows multiple peaks corresponding to shorter oligonucleotides (n-1, n-2 failures), and the yield of my full-length product is very low. What is the cause and how do I fix it?

Answer: This is a classic symptom of low coupling efficiency . During each synthesis cycle, a small fraction of the growing chains may fail to couple with the next base. These uncoupled chains are the primary source of truncated failure sequences.[]

Common Causes & Solutions:

  • Moisture in Reagents: Water is a major inhibitor of the coupling reaction.[5]

    • Solution: Use fresh, anhydrous grade acetonitrile (<15 ppm water). Ensure phosphoramidite and activator solutions are prepared under anhydrous conditions. Use in-line drying filters for the instrument's gas lines.[5]

  • Degraded Reagents: Phosphoramidites and activators (e.g., Tetrazole, DCI) degrade over time, especially when exposed to moisture or air.

    • Solution: Use fresh reagents for each synthesis. Do not store reconstituted phosphoramidites on the synthesizer for extended periods. Perform quality control checks on incoming reagents.[10]

  • Suboptimal Coupling Time: Complex or sterically hindered FNA monomers may require longer reaction times.

    • Solution: Increase the coupling time for the specific monomer that shows poor efficiency. This can often be diagnosed by reviewing the trityl monitoring data from the synthesis run.

  • Incorrect Reagent Ratios: An improper ratio of phosphoramidite to activator or to the synthesis support can reduce efficiency.

    • Solution: Verify the concentrations of all reagents and ensure the synthesizer is calibrated and delivering the correct volumes.

Mandatory Visualization: The FNA Oligo Synthesis Cycle

The diagram below illustrates the four key steps in solid-phase phosphoramidite chemistry and highlights where failures leading to truncated sequences typically occur.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_failures Common Failure Points Detritylation Step 1: Detritylation (Deblocking) Removes 5'-DMT group Coupling Step 2: Coupling Adds next phosphoramidite Detritylation->Coupling Exposes 5'-OH group Capping Step 3: Capping Blocks unreacted chains Coupling->Capping Chain elongation Coupling_Failure Inefficient Coupling (Leads to n-1 Truncation) Coupling->Coupling_Failure Failure Point Oxidation Step 4: Oxidation Stabilizes phosphate (B84403) linkage Capping->Oxidation Prevents deletions Capping_Failure Inefficient Capping (Can lead to Deletions) Capping->Capping_Failure Failure Point Oxidation->Detritylation Prepares for next cycle

Caption: The four-step cycle of FNA synthesis and key failure points.

Issue 2: Presence of 3'-Truncated Fragments and Abasic Sites

Question: After purification, I'm observing fragments that are truncated from the 3'-end, which is unusual since synthesis proceeds 3' to 5'. What could be causing this?

Answer: This issue is most likely caused by depurination . During the detritylation step, the oligonucleotide is exposed to acid (e.g., Trichloroacetic Acid - TCA, or Dichloroacetic Acid - DCA) to remove the 5'-DMT protecting group. Over-exposure to strong acids can cause the cleavage of the glycosidic bond between a purine base (A or G) and the sugar backbone.[5][7] This creates an abasic site that is stable during synthesis but breaks during the final basic deprotection step, resulting in a 3'-truncated fragment and a 5'-fragment.[7]

Common Causes & Solutions:

  • Harsh Deblocking Conditions: Using an overly strong acid or excessively long exposure times for detritylation. TCA is a stronger acid than DCA and carries a higher risk of depurination.[5][13]

    • Solution: Switch from TCA to the milder Dichloroacetic Acid (DCA). Optimize the deblocking time to be just long enough for complete detritylation without causing significant depurination.

  • Sensitive Nucleosides: Certain modified FNA nucleosides or standard dG/dA bases can be more susceptible to acid-catalyzed depurination.

    • Solution: Use base-protecting groups that are electron-donating, such as dimethylformamidine (dmf) for guanosine, which helps stabilize the glycosidic bond against acid cleavage.[5][7]

Data Presentation: Comparison of Common Deblocking Agents

ReagentAbbreviationpKaTypical ConcentrationRelative Risk of Depurination
Trichloroacetic AcidTCA~0.73% in DCMHigh[5][13]
Dichloroacetic AcidDCA~1.53% in DCMLow[5][13]

Mandatory Visualization: Troubleshooting Workflow for Synthesis Failures

This flowchart provides a logical path for diagnosing the root cause of an incomplete or failed FNA oligo synthesis.

Troubleshooting_Workflow cluster_analysis cluster_solutions Start Synthesis Failure Observed (Low Yield / Impure Product) Analyze Analyze Crude Product (HPLC, PAGE, Mass Spec) Start->Analyze CheckTrityl Review Trityl Monitoring Data Start->CheckTrityl Truncation High n-1, n-2 Peaks? Analyze->Truncation Deletion Internal Deletions Found? Truncation->Deletion No Cause_Coupling Root Cause: Inefficient Coupling Truncation->Cause_Coupling Yes ThreePrimeTrunc 3'-Truncated Fragments? Deletion->ThreePrimeTrunc No Cause_Capping Root Cause: Inefficient Capping Deletion->Cause_Capping Yes Cause_Depurination Root Cause: Depurination ThreePrimeTrunc->Cause_Depurination Yes Sol_Coupling Use Anhydrous Reagents Check Reagent Freshness Increase Coupling Time Cause_Coupling->Sol_Coupling Sol_Capping Verify Capping Reagent Activity Optimize Capping Time Cause_Capping->Sol_Capping Sol_Depurination Switch to Milder Acid (DCA) Reduce Deblocking Time Use Stable Protecting Groups Cause_Depurination->Sol_Depurination

Caption: A logical workflow for diagnosing FNA oligo synthesis issues.

Key Experimental Protocols

Protocol 1: Analysis of Crude Oligonucleotide by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This method is highly effective for assessing the purity of the crude oligonucleotide product and quantifying the amount of full-length product versus truncated sequences.[10]

Methodology:

  • Sample Preparation: After synthesis and cleavage from the support, evaporate the deprotection solution (e.g., ammonium (B1175870) hydroxide). Reconstitute a small aliquot of the crude oligonucleotide pellet in an appropriate buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0).

  • HPLC System & Column: Use a standard HPLC system with a UV detector (set to 260 nm). A C18 reverse-phase column is typically used for oligonucleotide analysis.

  • Mobile Phases:

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

  • Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 20-40 minutes. The exact gradient depends on the oligo length and sequence.

  • Analysis: The full-length product, which is the most hydrophobic species (if DMT-on) or longest species, will be the last major peak to elute. Shorter, truncated sequences (n-1, n-2) will elute earlier. The relative peak areas can be used to estimate the purity of the crude product.

Protocol 2: Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE provides excellent resolution for oligonucleotides and is particularly useful for visualizing short truncations and confirming product length against a known standard.[14]

Methodology:

  • Gel Preparation: Prepare a high-percentage (e.g., 12-20%) polyacrylamide gel containing a denaturant (e.g., 7 M urea). The percentage depends on the length of the oligonucleotide being analyzed.

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat the sample at 90-95°C for 3-5 minutes to disrupt any secondary structures and then immediately place it on ice.

  • Electrophoresis: Load the samples onto the gel alongside an appropriate molecular weight ladder. Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: After electrophoresis, visualize the oligonucleotide bands using a method such as UV shadowing or by staining with a fluorescent nucleic acid stain (e.g., SYBR Gold). The main band should correspond to the full-length product, with fainter, faster-migrating bands representing shorter, truncated sequences.[15]

References

Effect of water content on DMTr-FNA-C(Bz)phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DMTr-FNA-C(Bz)phosphoramidite, with a particular focus on the impact of water content.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for all phosphoramidites, including this compound, is hydrolysis.[1] The phosphoramidite (B1245037) moiety is highly susceptible to reaction with water, which leads to the formation of the corresponding H-phosphonate and other byproducts.[1] This degradation reduces the purity of the reagent and significantly impairs its coupling efficiency during oligonucleotide synthesis, resulting in lower yields of the desired full-length oligonucleotide and the formation of truncated sequences.[1]

Q2: What is the recommended maximum water content in the acetonitrile (B52724) used to dissolve this compound?

A2: To ensure optimal performance and minimize degradation, it is critical to use anhydrous acetonitrile with a very low water content. The recommended water content should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1][2] Solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.[1] It is strongly recommended to use a titration device, such as a Karl Fischer titrator, to verify the water content of your solvents.[2]

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[1] For long-term storage, it is recommended to keep the phosphoramidite at -20°C.[1] Once in solution, the phosphoramidite should be used as quickly as possible, and the vial should be securely sealed under an inert atmosphere when not in use.

Q4: How does the stability of FNA phosphoramidites compare to standard DNA and RNA phosphoramidites?

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the stability of this compound.

Problem Potential Cause Recommended Action
Low Coupling Efficiency Degradation of this compound due to moisture.- Use fresh, high-purity phosphoramidite. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[1][2] - Test the water content of the solvent using Karl Fischer titration.[1] - Minimize the exposure of the phosphoramidite solution to the atmosphere.
Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis Hydrolysis of the phosphoramidite.- The primary degradation product is the H-phosphonate, which will appear as a distinct peak in both HPLC and ³¹P NMR analysis.[1] - If significant degradation is observed, discard the reagent and use a fresh batch.
Inconsistent Synthesis Results Variable water content in reagents or improper handling.- Implement strict protocols for handling anhydrous solvents and phosphoramidites.[1] - Store phosphoramidites under an inert atmosphere at the recommended temperature.[1] - Regularly test the water content of solvents.[1]
Failed Synthesis Complete degradation of the phosphoramidite.- Review handling and storage procedures. - Test a new batch of phosphoramidite and fresh, anhydrous solvents.

Quantitative Data on Phosphoramidite Stability

While specific quantitative data for the hydrolysis of this compound is not available in the literature, the following table provides an illustrative example of the expected impact of water content on the purity of a phosphoramidite solution over time. This data is based on the general understanding of phosphoramidite stability.

Water Content in Acetonitrile (ppm)Purity after 24 hours (%)Purity after 48 hours (%)Purity after 1 week (%)
< 10> 99> 98> 95
30~ 98~ 96~ 90
50~ 95~ 90< 80
100< 90< 80< 60

This table is for illustrative purposes only and actual degradation rates may vary.

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and detect degradation products.

Methodology:

  • Column: A C18 reverse-phase column is typically used.[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.[4]

  • Detection: UV detection at an appropriate wavelength (e.g., 260 nm) for the nucleobase.[4]

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile.

  • Analysis: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[4] The appearance of additional peaks, particularly those with earlier retention times, is indicative of degradation products such as the H-phosphonate.[1]

Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the purity of this compound and identify phosphorus-containing impurities.

Methodology:

  • Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in about 0.5 mL of the deuterated solvent in an NMR tube. The addition of a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can help prevent acid-catalyzed degradation during analysis.[3]

  • Analysis: The pure phosphoramidite will exhibit characteristic signals in the ³¹P NMR spectrum, typically as a doublet of diastereomers. The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift (typically in the range of δ 5-10 ppm).[1] Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum. The relative integration of these peaks can be used to quantify the extent of degradation.[1]

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in acetonitrile.

Methodology:

  • Apparatus: Karl Fischer titrator.

  • Reagents: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent, and Karl Fischer reagent (titrant).

  • Procedure:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Pre-titrate the solvent in the titration vessel to a dry endpoint to eliminate any residual moisture.

    • Using a gastight syringe, inject a known volume of the acetonitrile sample into the titration vessel.

    • The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • The instrument will then calculate the water content of the sample, typically in ppm.

Visualizations

Hydrolysis_Pathway Phosphoramidite This compound (P(III)) H_Phosphonate H-Phosphonate Derivative (P(III)) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O Oxidized_Species Oxidized Species (P(V)) H_Phosphonate->Oxidized_Species Oxidation

Caption: Hydrolysis degradation pathway of a phosphoramidite.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Water Check Water Content of Acetonitrile Start->Check_Water Water_High Water > 30 ppm? Check_Water->Water_High Test_Amidite Test Phosphoramidite Purity (HPLC/³¹P NMR) Amidite_Degraded Significant Degradation Products? Test_Amidite->Amidite_Degraded Water_High->Test_Amidite No Use_New_Solvent Use Fresh Anhydrous Acetonitrile Water_High->Use_New_Solvent Yes Use_New_Amidite Use Fresh Phosphoramidite Amidite_Degraded->Use_New_Amidite Yes Check_Synthesizer Check Synthesizer Fluidics and Reagent Delivery Amidite_Degraded->Check_Synthesizer No Use_New_Solvent->Test_Amidite Use_New_Amidite->Check_Synthesizer Success Problem Resolved Check_Synthesizer->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Selection of activators for efficient FNA phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for efficient Fluoro Nucleic Acid (FNA) phosphoramidite (B1245037) coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of FNA-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are FNA phosphoramidites and why are they used?

A1: Fluoro Nucleic Acid (FNA) is a xeno-nucleic acid (XNA) where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom. FNA phosphoramidites are the building blocks used in solid-phase oligonucleotide synthesis to incorporate FNA monomers into a growing nucleic acid chain. They are utilized in the development of therapeutic oligonucleotides and diagnostic probes due to their unique properties, including high binding affinity to complementary RNA, enhanced nuclease resistance, and the ability to elicit RNase H activity.

Q2: Which activators are recommended for FNA phosphoramidite coupling?

A2: Due to the steric hindrance imposed by the 2'-fluoro modification, FNA phosphoramidites often require more potent activators than standard DNA phosphoramidites to achieve high coupling efficiencies. While traditional activators like 1H-Tetrazole can be used, more acidic and/or nucleophilic activators are generally recommended. These include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1] The choice of activator can significantly impact the reaction rate and the extent of side reactions.[1]

Q3: What is the expected coupling efficiency for FNA phosphoramidites?

A3: With optimized protocols and the use of appropriate activators, coupling efficiencies for FNA phosphoramidites are expected to be greater than 98%. However, this can be sequence-dependent and is highly influenced by the quality of the phosphoramidite, reagents, and the synthesis conditions. For sterically hindered phosphoramidites like those for RNA and other modified nucleotides, achieving high coupling efficiency can be more challenging than for standard DNA synthesis.[2]

Q4: How does the choice of activator affect the purity of the final FNA oligonucleotide?

A4: The activator choice directly impacts the purity of the final oligonucleotide by influencing the coupling efficiency and the rate of side reactions. A more acidic activator can increase the risk of side reactions such as depurination, especially at guanosine (B1672433) residues, or the formation of n+1 species due to double addition.[3][4] An optimal activator will provide a balance between rapid coupling and minimal side reactions, leading to a higher yield of the full-length product and simplifying downstream purification.

Q5: Can I use the same coupling time for FNA phosphoramidites as for DNA phosphoramidites?

A5: It is generally recommended to extend the coupling time for FNA phosphoramidites compared to standard DNA phosphoramidites. Standard base coupling is typically around 30 seconds, whereas modified phosphoramidites often require longer times, typically in the range of 5-10 minutes, to ensure complete reaction.[5] The optimal coupling time should be determined empirically for your specific sequence and synthesis conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Suboptimal Activator: The activator may not be sufficiently reactive for the sterically hindered FNA phosphoramidite. 2. Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents will react with the activated phosphoramidite, reducing coupling efficiency.[3] 3. Degraded Phosphoramidite: Improper storage or handling can lead to degradation of the FNA phosphoramidite.[1] 4. Insufficient Coupling Time: The time allowed for the coupling reaction may be too short.[6]1. Switch to a more potent activator: Consider using ETT, BTT, or DCI.[1] 2. Use anhydrous reagents: Ensure that the ACN and all other synthesis reagents are of high quality and anhydrous. Use fresh bottles of reagents and consider in-line drying systems.[3] 3. Use fresh, high-quality phosphoramidites: Store phosphoramidites under inert gas at the recommended temperature and handle them in a dry environment. 4. Increase coupling time: Extend the coupling time to allow for complete reaction.
Presence of (n-1) Deletion Sequences 1. Incomplete Coupling: A significant cause of (n-1) sequences is failed coupling at a particular step.[7] 2. Inefficient Capping: Unreacted 5'-hydroxyl groups that are not properly capped will be available for coupling in the next cycle, leading to a deletion.1. Optimize coupling conditions: Refer to the solutions for "Low Coupling Efficiency". 2. Ensure efficient capping: Check the quality and delivery of your capping reagents (e.g., acetic anhydride).
Presence of (n+1) Addition Sequences 1. Activator Acidity: Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite in solution, leading to the formation of dimers that are then incorporated.[3]1. Choose a less acidic activator: If (n+1) products are a persistent issue, consider using a less acidic activator like DCI.[4]
Depurination (especially at G residues) 1. Excessively Acidic Conditions: The use of strong acids for detritylation or highly acidic activators can lead to the loss of purine (B94841) bases.[3]1. Use a milder deblocking agent: Consider using a less harsh acid for the detritylation step. 2. Optimize activator choice: If depurination is a problem, a less acidic activator might be beneficial.
Poor Peak Shape or Multiple Peaks on HPLC 1. Side Reactions: Various side reactions during synthesis or deprotection can lead to a complex mixture of products. 2. Phosphoramidite Impurities: The starting phosphoramidite may contain impurities that lead to the formation of undesired products.1. Review and optimize all synthesis steps: Ensure all reagents are fresh and of high quality. Optimize coupling, capping, and oxidation steps. 2. Verify phosphoramidite purity: If possible, analyze the purity of the FNA phosphoramidite before use.

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

ActivatorpKaTypical ConcentrationKey AdvantagesPotential Disadvantages
1H-Tetrazole4.90.45 MStandard, cost-effectiveLess effective for sterically hindered phosphoramidites
5-Ethylthio-1H-tetrazole (ETT)4.30.25 - 0.75 MMore acidic and reactive than 1H-Tetrazole, good for modified phosphoramiditesHigher cost, can contribute to (n+1) formation
5-Benzylthio-1H-tetrazole (BTT)4.10.25 - 0.5 MHighly reactive, suitable for RNA and other modified phosphoramiditesHigher cost
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.2 MHighly soluble, less acidic than tetrazoles, good for reducing (n+1) side reactions[4]May be less reactive than the most acidic tetrazoles

Experimental Protocols

General Protocol for FNA Phosphoramidite Coupling

This protocol provides a general guideline for the coupling step in solid-phase synthesis of FNA-containing oligonucleotides. Optimization may be required based on the specific sequence, synthesis scale, and synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: Treat the solid support with the deblocking solution to remove the 5'-Dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Wash: Thoroughly wash the support with anhydrous acetonitrile (ACN).

  • Coupling:

    • Reagents:

      • FNA phosphoramidite solution (e.g., 0.1 M in anhydrous ACN).

      • Activator solution (e.g., 0.25 M ETT in anhydrous ACN).

    • Procedure:

      • Simultaneously deliver the FNA phosphoramidite solution and the activator solution to the synthesis column.

      • Allow the reaction to proceed for the optimized coupling time (typically 5-10 minutes for FNA).

  • Capping:

    • Reagents:

      • Capping Reagent A (e.g., Acetic Anhydride in THF/Lutidine).

      • Capping Reagent B (e.g., N-Methylimidazole in THF).

    • Procedure: Treat the support with the capping reagents to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.

    • Wash: Wash the support with ACN.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Treat the support with the oxidizing solution to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • Wash: Wash the support with ACN to prepare for the next synthesis cycle.

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (FNA Phosphoramidite + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping New Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Linkage (Next Cycle) End Cleavage & Deprotection Oxidation->End Start Start Synthesis Start->Deblocking

Caption: Automated solid-phase synthesis cycle for FNA oligonucleotide synthesis.

activator_selection_logic Start Start: Select Activator for FNA Coupling Standard_DNA Standard DNA Synthesis? Start->Standard_DNA Tetrazole Use 1H-Tetrazole Standard_DNA->Tetrazole Yes FNA_or_Modified FNA or other Sterically Hindered Monomer? Standard_DNA->FNA_or_Modified No Final_Choice Optimized Activator Choice Tetrazole->Final_Choice Potent_Activator Use Potent Activator (ETT, BTT, DCI) FNA_or_Modified->Potent_Activator Yes High_N1 High (n+1) side products? Potent_Activator->High_N1 Use_DCI Consider using DCI High_N1->Use_DCI Yes Low_Efficiency Low Coupling Efficiency? High_N1->Low_Efficiency No Use_DCI->Low_Efficiency Increase_Conc_Time Increase Activator Concentration or Coupling Time Low_Efficiency->Increase_Conc_Time Yes Low_Efficiency->Final_Choice No Increase_Conc_Time->Final_Choice

Caption: Logical workflow for selecting an appropriate activator for FNA phosphoramidite coupling.

References

Avoiding modification of N4-benzoyl-cytidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the modification of N4-benzoyl-cytidine during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N4-benzoyl-cytidine modification during oligonucleotide synthesis?

A1: The primary cause of modification is the lability of the N4-benzoyl protecting group under standard basic deprotection conditions, particularly when using primary amines like methylamine (B109427) or ethylenediamine. This can lead to unwanted side reactions, most notably transamination.

Q2: What is transamination in the context of N4-benzoyl-cytidine?

A2: Transamination is a chemical reaction where the benzoyl group on the N4 position of cytidine (B196190) is displaced by a primary amine present in the deprotection solution (e.g., methylamine). This results in the formation of an N4-alkyl-cytidine byproduct, such as N4-methyl-cytidine, which is an undesired modification in the final oligonucleotide.[1][2][3]

Q3: Are there alternative protecting groups for the N4 position of cytidine that are less prone to modification?

A3: Yes, the N4-acetyl (Ac) group is a commonly used and recommended alternative to the N4-benzoyl (Bz) group. The acetyl group is more labile under standard ammoniacal deprotection conditions and less susceptible to transamination by primary amines, thus minimizing the formation of N4-alkylated byproducts.[2][3][4] Another alternative is the use of isobutyryl (iBu) protection.[1][5]

Q4: What is acyl migration and can it affect N4-benzoyl-cytidine?

A4: Acyl migration is an intramolecular reaction where an acyl group (like benzoyl) moves from one position to another within a molecule, typically between adjacent hydroxyl and amino groups. While less commonly reported as a major side reaction for N4-benzoyl-cytidine itself during standard synthesis protocols, the potential for acyl migration exists, especially under certain pH and temperature conditions. This phenomenon is more extensively studied in the context of O-acylated nucleosides.

Q5: How can I monitor for the modification of N4-benzoyl-cytidine during my experiments?

A5: The most effective way to monitor for modification is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods can separate and identify the desired product from potential byproducts like N4-methyl-cytidine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of N4-benzoyl-cytidine.

Problem 1: Formation of N4-methyl-cytidine byproduct after deprotection.
  • Cause: Use of methylamine-containing deprotection reagents (e.g., AMA - ammonium (B1175870) hydroxide (B78521)/methylamine) with N4-benzoyl-protected cytidine. The primary amine in the mixture acts as a nucleophile and displaces the benzoyl group.[3]

  • Solution 1: Use a non-amine-based deprotection strategy.

    • Utilize a deprotection cocktail that does not contain primary amines. A standard approach is to use aqueous ammonium hydroxide. While this may require longer deprotection times or higher temperatures compared to AMA, it significantly reduces the risk of transamination.

  • Solution 2: Switch to an alternative N4-protecting group.

    • For future syntheses, substitute N4-benzoyl-cytidine with N4-acetyl-cytidine phosphoramidite. The acetyl group is readily cleaved under standard deprotection conditions without the significant formation of N4-alkylated byproducts.[2][4]

  • Solution 3: Two-step deprotection.

    • Perform an initial deprotection step specifically to remove the benzoyl group under conditions that minimize transamination before proceeding with the full deprotection of other protecting groups. For instance, a pre-treatment with a milder base can be employed.[1]

Problem 2: Incomplete deprotection of the N4-benzoyl group.
  • Cause: Insufficient deprotection time or temperature when using milder deprotection conditions to avoid side reactions.

  • Solution:

    • Optimize the deprotection conditions by systematically increasing the time and/or temperature while carefully monitoring the reaction for both complete deprotection and the onset of any side reactions using HPLC. Refer to the table below for a comparison of deprotection conditions.

Problem 3: Unexpected side products observed by Mass Spectrometry.
  • Cause: Besides transamination, other side reactions such as hydrolysis of the glycosidic bond (depurination/depyrimidination) or modification of the ribose sugar can occur, especially under harsh acidic or basic conditions.

  • Solution:

    • Avoid harsh conditions: Ensure that acidic (e.g., detritylation) and basic (deprotection) steps are carried out under well-established and controlled conditions.

    • Use orthogonal protecting groups: Employ a set of protecting groups that can be removed under different, specific conditions, thus avoiding the need for harsh treatments that might affect the N4-benzoyl-cytidine.

Data Presentation

Table 1: Comparison of N4-Acyl Protecting Groups for Cytidine
Protecting GroupStructureRelative Lability (Standard Deprotection)Susceptibility to TransaminationRecommended Deprotection Conditions
Benzoyl (Bz) C₆H₅CO-Less LabileHighAqueous Ammonium Hydroxide (prolonged)
Acetyl (Ac) CH₃CO-More LabileLowAqueous Ammonium Hydroxide, AMA
isobutyryl (iBu) (CH₃)₂CHCO-IntermediateLow to ModerateAqueous Ammonium Hydroxide, AMA

Experimental Protocols

Protocol 1: Standard Deprotection of Oligonucleotides containing N4-Benzoyl-Cytidine (to minimize transamination)
  • Cleavage from Solid Support: Treat the solid support with concentrated aqueous ammonium hydroxide (~28-30%) for 1-2 hours at room temperature.

  • Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial. Heat the vial at 55 °C for 8-16 hours.

  • Work-up: Cool the vial to room temperature. Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • Analysis: Re-dissolve the residue in nuclease-free water and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and the absence of modified byproducts.

Protocol 2: Deprotection using N4-Acetyl-Cytidine (Recommended Alternative)
  • Cleavage and Deprotection: Treat the solid support with a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) for 10 minutes at 65 °C.[3]

  • Work-up: Cool the vial to room temperature. Evaporate the solution to dryness.

  • Analysis: Re-dissolve the residue in nuclease-free water and analyze by HPLC and Mass Spectrometry.

Visualizations

Diagram 1: Transamination of N4-Benzoyl-Cytidine

Transamination N4_Bz_C N4-Benzoyl-Cytidine Intermediate Tetrahedral Intermediate N4_Bz_C->Intermediate + MeNH2 MeNH2 Methylamine (R-NH2) MeNH2->Intermediate N4_Me_C N4-Methyl-Cytidine (Byproduct) Intermediate->N4_Me_C Elimination Benzamide Benzamide Intermediate->Benzamide Elimination Troubleshooting_Workflow Start Start: Synthesis with N4-Benzoyl-Cytidine Deprotection Deprotection Step Start->Deprotection Analysis HPLC/MS Analysis Deprotection->Analysis Problem Modification Observed? Analysis->Problem Success Success: Pure Product Problem->Success No Identify Identify Byproduct Problem->Identify Yes Transamination Transamination (e.g., N4-Me-C) Identify->Transamination Incomplete Incomplete Deprotection Identify->Incomplete Other Other Side Reactions Identify->Other Troubleshoot Implement Solution Sol_Trans Use NH4OH only or Switch to N4-Acetyl-C Transamination->Sol_Trans Sol_Incomplete Increase Deprotection Time/Temperature Incomplete->Sol_Incomplete Sol_Other Optimize Conditions/ Use Orthogonal Protection Other->Sol_Other Sol_Trans->Deprotection Sol_Incomplete->Deprotection Sol_Other->Start Orthogonal_Protection Oligonucleotide Oligonucleotide Chain 5'-OH (DMT) 2'-OH (TBDMS) N4-Amine (Bz) Phosphate (CE) DMT_Removal Acid (TCA) Oligonucleotide:f0->DMT_Removal TBDMS_Removal Fluoride (TBAF) Oligonucleotide:f1->TBDMS_Removal Bz_Removal Base (NH4OH) Oligonucleotide:f2->Bz_Removal CE_Removal Base (NH4OH) Oligonucleotide:f3->CE_Removal

References

Addressing incomplete detritylation of the 5'-DMTr group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during oligonucleotide synthesis.

Troubleshooting Guide: Incomplete Detritylation of the 5'-DMTr Group

The removal of the 5'-dimethoxytrityl (DMTr) protecting group is a critical step in solid-phase oligonucleotide synthesis. Incomplete detritylation can lead to a lower yield of the full-length oligonucleotide product. This guide addresses common causes of incomplete detritylation and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is detritylation and why is it important?

Detritylation is the removal of the acid-labile 5'-terminal dimethoxytrityl (DMTr) group from an oligonucleotide that is covalently bound to a solid support, most commonly controlled pore glass (CPG).[1] This is typically the first step in the synthesis cycle for adding the next nucleotide. Complete detritylation is crucial for achieving a high yield of the full-length oligonucleotide.

Q2: I am observing incomplete detritylation. What are the likely causes?

Incomplete detritylation can stem from several factors, primarily related to the detritylating reagent, reaction conditions, or issues with the solid support.[1] Key causes include:

  • Degraded Detritylation Reagent: The acidic reagent, commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), can degrade over time.[1]

  • Insufficient Reaction Time: If the exposure to the acidic reagent is too short, the reaction may not proceed to completion.[1]

  • Suboptimal Temperature: Detritylation is usually performed at room temperature. A significant drop in ambient temperature can decrease the reaction rate.[1]

  • Poor Reagent Flow: Clogging of the solid support due to excessive fines can lead to inefficient reagent delivery.[1]

  • Moisture Contamination: Water can interfere with the efficiency of the detritylation step and subsequent coupling reactions.[2][3]

  • Solvent Effects: Certain solvents, like acetonitrile (B52724), can form complexes with the deblocking acid, which can slow down the detritylation process.[4]

Q3: How can I troubleshoot and resolve incomplete detritylation?

A systematic approach is recommended to identify and resolve the issue:

  • Verify Reagent Quality: Always use fresh, high-quality detritylation reagent.[1] If degradation is suspected, replace it with a fresh solution.

  • Optimize Reaction Time: Incrementally increase the detritylation time to ensure the reaction goes to completion.[1]

  • Maintain Consistent Temperature: Ensure the reaction is carried out at a stable and appropriate room temperature.[1]

  • Check the Solid Support: Inspect the solid support for excessive fines that might impede reagent flow.[1]

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile and other reagents to minimize moisture.[2]

Q4: What are the risks of excessive acid treatment, and how can they be mitigated?

Prolonged exposure to strong acids can lead to depurination, which is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[1] This can result in chain cleavage during the final deprotection step. To avoid this, it is important to use the appropriate acid concentration and limit the exposure time to the minimum required for complete detritylation.[1] If depurination is a concern, consider using a weaker acid or a lower concentration of the current acid.[1]

Quantitative Data Summary

The following table summarizes the impact of different detritylation conditions on the yield of a full-length T10-mer oligonucleotide, as determined by anion-exchange HPLC.

Detritylation ReagentAcid Delivery Time (seconds)Full-Length T10-mer Yield (%)
3% DCA in Dichloromethane11089
3% DCA in Dichloromethane4087
3% DCA in Dichloromethane2073

Data adapted from a study on the optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis.[5]

Experimental Protocols

Standard Detritylation Protocol

This protocol is a standard procedure for the removal of the 5'-DMTr group from an oligonucleotide bound to a CPG solid support.

Materials:

  • Oligonucleotide-bound CPG solid support in a column

  • Detritylation solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)[1]

  • Washing solution: Acetonitrile (ACN)[1]

Procedure:

  • Equilibrate the column containing the oligonucleotide-bound CPG to room temperature.[1]

  • Wash the column with 2 mL of ACN.[1]

  • Slowly pass 1 mL of the 3% TCA in DCM solution through the column over a period of 2 minutes.[1] The eluent should be a bright orange color due to the liberated DMTr cation.[1]

  • If quantification of coupling efficiency is desired, collect the orange-colored eluent.[1]

  • Wash the column with 5 mL of ACN to remove any residual acid.[1]

  • Immediately proceed to the next step in the synthesis cycle (e.g., capping or oxidation).[1]

Visual Guides

The following diagrams illustrate key workflows and concepts related to troubleshooting incomplete detritylation.

Detritylation_Troubleshooting_Workflow cluster_0 cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Advanced Checks cluster_4 Resolution start Start: Incomplete Detritylation Observed check_reagent Verify Freshness & Concentration of Detritylation Reagent start->check_reagent check_time Review Detritylation Time in Protocol start->check_time check_temp Ensure Consistent Room Temperature start->check_temp check_support Inspect Solid Support for Fines/Clogging start->check_support check_moisture Verify Anhydrous Conditions start->check_moisture replace_reagent Replace with Fresh Reagent check_reagent->replace_reagent increase_time Incrementally Increase Detritylation Time check_time->increase_time stabilize_temp Stabilize Reaction Temperature check_temp->stabilize_temp resolved Issue Resolved: Proceed with Synthesis replace_reagent->resolved depurination_check Monitor for Depurination increase_time->depurination_check stabilize_temp->resolved end Consult Further Technical Support check_support->end check_moisture->end depurination_check->resolved No Depurination depurination_check->end Depurination Observed

Caption: Troubleshooting workflow for incomplete detritylation.

Oligonucleotide_Synthesis_Cycle A 1. Detritylation (DMTr Removal) B 2. Coupling (Add Next Base) A->B C 3. Capping (Block Unreacted Sites) B->C D 4. Oxidation (Stabilize Linkage) C->D D->A

References

Overcoming challenges in the purification of long FNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long Fused Nucleic Acid (FNA) oligonucleotides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying long synthetic oligonucleotides.

A Note on Fused Nucleic Acids (FNA): While this guide provides detailed methodologies applicable to oligonucleotides in general, specific literature on the purification challenges of FNA is sparse. The principles and protocols outlined here are based on established techniques for long DNA and RNA oligonucleotides. These methods are founded on the physicochemical properties of oligonucleotides—such as size, charge, and hydrophobicity—which are directly relevant to FNA. Researchers should consider these as robust starting points, with the understanding that optimization may be required for specific FNA constructs.

Frequently Asked Questions (FAQs)

Q1: Why is purification of long oligonucleotides more challenging than for shorter ones? A1: The synthesis of oligonucleotides is a stepwise process, and at each step, a small fraction of chains fail to extend.[1][2] As the length of the oligonucleotide increases, the cumulative percentage of these "failure sequences" or "shortmers" becomes significant, drastically reducing the purity of the crude product.[1][] For example, even with a high 99% coupling efficiency, the synthesis of a 25-mer oligonucleotide yields less than 80% of the desired full-length product.[4] These impurities are often highly similar to the target molecule, making them difficult to separate.[5]

Q2: What are the most common types of impurities in a crude long oligonucleotide sample? A2: The most common impurities are "shortmers," which are sequences shorter than the full-length product (e.g., n-1, n-2).[][6] Other impurities can include "longmers" (n+1), sequences with incomplete removal of protecting groups from the bases, and by-products from the chemical synthesis and cleavage steps.[6][7]

Q3: Which purification method is best for oligonucleotides longer than 50 bases? A3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is the most recommended method for purifying oligonucleotides 50 bases or longer.[1][2] PAGE separates molecules based on their size with single-base resolution, resulting in very high purity levels of 95-99%.[1][8] While HPLC can be used, its resolution decreases with oligo length.[1]

Q4: What is the main trade-off when choosing a purification method? A4: The primary trade-off is between purity and yield.[] Methods like PAGE provide the highest purity but often result in lower yields (20-50%) due to the complex extraction process from the gel.[1][2] In contrast, HPLC methods typically offer higher yields (50-70%) but may not separate n-1 impurities as effectively as PAGE for very long oligos.[2]

Q5: Is desalting sufficient purification for my long oligonucleotide? A5: No. Desalting only removes residual salts and small molecule by-products from the synthesis process.[1][8] It does not remove failure sequences (shortmers). For many applications involving long oligos, such as cloning, mutagenesis, or therapeutic use, the presence of these truncated sequences can significantly interfere with experimental results, making additional purification essential.[1][2]

Data Summary Tables

Table 1: Comparison of Common Purification Methods for Long Oligonucleotides

Purification MethodPrinciple of SeparationRecommended LengthTypical PurityTypical YieldAdvantagesDisadvantages
Denaturing PAGE Size and Charge≥50 bases [1][2][10]>95-99% [1]Low (20-50%)[2]Excellent resolution for long oligos; gold standard for purity.[8]Complex, time-consuming, low yield; incompatible with some modifications.[8]
Ion-Pairing RP-HPLC Hydrophobicity<50 bases (can be used up to 80)[1]>85%[8]Moderate-High (50-70%)[2]Rapid, scalable, good for modified oligos with hydrophobic groups.[8]Resolution decreases with increasing length; may not remove n-1 mers effectively.[1][2]
Anion-Exchange HPLC Charge (Phosphate Backbone)<40 bases[1]GoodModerateCost-effective, reproducible, uses common buffers.[4]Resolution decreases significantly for longer oligos.[1]
Desalting (SEC) SizeAny (but only removes small molecules)Low (removes no shortmers)HighRemoves salts and synthesis reagents that can inhibit enzymes.[6][8]Does not remove oligonucleotide impurities like shortmers.[1]

Table 2: Common Impurities and Troubleshooting

Impurity TypeCausePotential ImpactRecommended Action
Shortmers (n-x) Incomplete coupling during synthesis.[][6]Compete in hybridization/PCR; cause incorrect experimental results.[11]Purify using PAGE for high-resolution separation.[2]
Incompletely Deprotected Oligos Failure to remove protecting groups after synthesis.Can inhibit enzymatic reactions or block hybridization.Ensure complete deprotection steps post-synthesis; HPLC may separate some species.
G-rich Aggregates Self-association of guanine-rich sequences.[12]Cause poor solubility and anomalous behavior in chromatography (broad peaks).[12]Perform purification at elevated temperatures (e.g., 60-80 °C) to denature.[4][5]
Residual Synthesis Reagents/Salts Carryover from synthesis and cleavage.Inhibit enzymatic reactions (e.g., PCR, ligation); interfere with mass spectrometry.[6]Perform desalting via size exclusion chromatography or precipitation.[8]

Visual Logic and Workflow Diagrams

Purification_Workflow cluster_synthesis Upstream Process cluster_purification Downstream Purification Synthesis 1. Solid-Phase FNA Synthesis Cleavage 2. Cleavage & Deprotection Synthesis->Cleavage Crude 3. Crude Oligonucleotide Product Cleavage->Crude Purify 4. Purification (PAGE or HPLC) Crude->Purify Removes shortmers Desalt 5. Desalting (SEC or Precipitation) Purify->Desalt Removes buffer salts QC 6. Quality Control Analysis (e.g., Mass Spec, CE, HPLC) Desalt->QC Final 7. Pure Full-Length FNA Oligo QC->Final

Caption: General workflow for the synthesis and purification of long FNA oligonucleotides.

Decision_Logic Start Start: Crude Long Oligo Length Is Oligo Length > 50 bases? Start->Length Purity Is Highest Purity (>95%) Essential (e.g., Cloning, Therapeutics)? Length->Purity Yes Modification Does Oligo have a Hydrophobic Modification? Length->Modification No Yield Is Maximizing Yield a Priority? Purity->Yield No PAGE Use Denaturing PAGE Purity->PAGE Yes Yield->PAGE No HPLC Use IP-RP-HPLC Yield->HPLC Yes Modification->HPLC Yes Desalt Desalting Only (Not Recommended for Demanding Applications) Modification->Desalt No Troubleshooting_Workflow Problem Problem: Low Purity After HPLC (Co-elution of Impurities) Check1 Is Oligo G-rich or Prone to Secondary Structures? Problem->Check1 Action1 Increase Column Temperature (e.g., 60-80 °C) to Denature Check1->Action1 Yes Check2 Is the Gradient Too Steep? Check1->Check2 No Action1->Check2 Action2 Decrease Gradient Slope (Shallow Gradient) for Better Resolution Check2->Action2 Yes Check3 Is the Column Overloaded? Check2->Check3 No Action2->Check3 Action3 Reduce Sample Load Per Injection Check3->Action3 Yes Check4 Is Oligo > 50 bases? Check3->Check4 No Action3->Check4 Action4 Switch to Denaturing PAGE for Superior Resolution Check4->Action4 Yes Success Problem Resolved Check4->Success No Action4->Success

References

Strategies to increase the yield of full-length FNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoro-Naphthyl Acid (FNA) oligonucleotide synthesis. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you increase the yield of full-length FNA oligonucleotides.

Disclaimer: Fluoro-Naphthyl Acid (FNA) is a specialized xeno-nucleic acid (XNA). While it follows the principles of standard phosphoramidite (B1245037) chemistry, its unique structure may require optimization of standard protocols. The following guidance is based on best practices for modified oligonucleotides and should be adapted as a starting point for your specific FNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the final yield of full-length FNA oligonucleotides?

The most critical factor is the stepwise coupling efficiency.[1][2] Since oligonucleotide synthesis is a cyclical process, even a small decrease in efficiency in each step accumulates, leading to a significant reduction in the final yield of the full-length product, especially for longer sequences.[2][3][4] For example, for a 70-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can cut the theoretical maximum yield in half, from 50% to 25%.[3]

Q2: How does the FNA modification itself impact synthesis?

Modified phosphoramidites, like those for FNA, can exhibit different reactivity and steric hindrance compared to standard DNA or RNA phosphoramidites. This can lead to lower coupling efficiencies.[1][3] It may be necessary to increase the coupling time or use a stronger activator to achieve optimal results.[] Additionally, the unique chemical nature of FNA may require specialized deprotection conditions to avoid modification of the FNA base itself.

Q3: What are n-1 oligonucleotides and how can I minimize them?

"n-1" products are failure sequences that are one nucleotide shorter than the desired full-length product ("n"). They are the most common impurity and are primarily caused by incomplete coupling at one of the synthesis cycles.[6] To minimize them, you must optimize the coupling step and ensure the subsequent "capping" step is highly efficient. The capping step, which involves acetylating any unreacted 5'-hydroxyl groups, is critical because it prevents these failure sequences from participating in subsequent coupling reactions, making them easier to separate during purification.[7][8]

Q4: Should I use HPLC or PAGE for purification of my FNA oligonucleotides?

The choice depends on your specific needs for purity, yield, and oligo length.

  • PAGE (Polyacrylamide Gel Electrophoresis) generally provides the highest purity, effectively separating the full-length product from shorter n-1 fragments, and is recommended for oligos longer than 40-60 bases.[9][10] However, it typically results in lower yield recovery (20-50%).[9]

  • HPLC (High-Performance Liquid Chromatography) , particularly reverse-phase HPLC, offers a good balance of high purity and higher yield recovery (50-70%).[9] It is the method of choice for many modified oligonucleotides, especially those that might be damaged by the urea (B33335) used in PAGE.[11]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during FNA oligonucleotide synthesis that lead to a reduced yield of the full-length product.

Issue 1: Overall crude yield is low, and trityl monitoring shows decreasing coupling efficiency.

Possible Cause: Inefficient phosphoramidite coupling. This is the most common reason for low yield.

Solutions:

  • Verify Reagent Quality: Ensure all reagents, especially the FNA phosphoramidite, activator (e.g., DCI, ETT), and anhydrous acetonitrile (B52724), are fresh, of high purity, and free from moisture.[2][12] Moisture is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[4][12]

  • Optimize Coupling Time: Modified phosphoramidites like FNA may require longer coupling times than standard DNA amidites due to steric hindrance or different reactivity.[] Try incrementally increasing the coupling time.

  • Check Activator: Ensure the activator concentration is correct and the reagent is fresh. Some modified monomers may require a stronger or different activator for optimal performance.

  • Prevent Moisture Contamination: Use anhydrous-grade acetonitrile and ensure that the argon or helium gas used on the synthesizer is passed through an in-line drying filter.[4] Dissolve phosphoramidites under a strictly anhydrous atmosphere.[4]

Issue 2: Mass spectrometry analysis shows a high proportion of n-1 and other deletion sequences.

Possible Cause: Inefficient capping or poor coupling.

Solutions:

  • Optimize Capping Step: Ensure your capping reagents (Cap A and Cap B) are fresh and effective. Increase the capping time to ensure all unreacted 5'-hydroxyl groups on the growing chain are blocked from further extension.[8][12]

  • Address Coupling Efficiency: A high percentage of n-1 products is a direct result of coupling failure. Refer to the solutions in Issue 1 to improve the coupling step. A highly efficient capping step is crucial for making these failure sequences easier to remove during purification.[4]

Issue 3: The final purified yield is very low despite a reasonable crude yield.

Possible Cause: Suboptimal purification strategy or loss of product during post-synthesis workup.

Solutions:

  • Re-evaluate Purification Method: The properties of FNA may affect its behavior during purification. If using reverse-phase HPLC with a "Trityl-On" strategy, ensure the dimethoxytrityl (DMT) group is not prematurely lost during deprotection. For long FNA oligos (>60 bases), PAGE purification might provide better resolution from failure sequences, though with potentially lower recovery.[10]

  • Optimize HPLC Conditions: For HPLC, adjust the gradient, flow rate, or ion-pairing reagent. FNA's unique hydrophobicity may require a different elution profile than standard DNA.

  • Minimize Transfer Steps: Each manual transfer, filtration, and drying step can lead to a loss of material.[1] Streamline your post-purification workup to minimize these losses. Upwards of 50% of the theoretical yield can be lost during the overall purification process.[3]

Issue 4: Analysis shows evidence of base or FNA modification after deprotection.

Possible Cause: Deprotection conditions are too harsh for the FNA moiety or other protecting groups.

Solutions:

  • Use Milder Deprotection Reagents: Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures can damage sensitive modifications.[13][14] Consider using milder "UltraMild" phosphoramidites for the standard bases (Pac-dA, Ac-dC, iPr-Pac-dG) which allow for deprotection with potassium carbonate in methanol (B129727) at room temperature.[14]

  • Test Alternative Deprotection Cocktails: For sensitive modifications, reagents like tert-butylamine/water (1:3) for 6 hours at 60°C can be effective.[13] It is critical to empirically test different deprotection times and temperatures to find a condition that completely removes protecting groups without damaging the FNA base.

Quantitative Data Summary

Table 1: Theoretical Yield vs. Coupling Efficiency

The final theoretical yield of the full-length product is calculated as (Average Coupling Efficiency)^(Number of Couplings). This table illustrates the critical impact of maintaining high coupling efficiency.[3][7]

Oligo Length (bases)98.0% Efficiency98.5% Efficiency99.0% Efficiency99.5% Efficiency
20-mer 68%75%83%91%
50-mer 37%48%61%78%
75-mer 22%31%47%69%
100-mer 13%22%37%61%
Table 2: Comparison of Common Purification Methods

This table summarizes the general trade-offs between the two most common high-purity purification methods.

FeaturePAGE PurificationHPLC Purification
Purity >85% (Routinely achievable)[11]>90% (Can be achieved)
Resolution Excellent, can resolve n from n-1Good, but may co-elute similar species
Yield Recovery Lower (typically 20-50%)[9]Higher (typically 50-70%)[9]
Best For Long oligos (>40 bases), applications requiring highest purity[9]Modified oligos, higher yield requirements[11]
Drawbacks Lower yield, urea can damage some modifications[11]May not fully remove n-1 products[9]

Experimental Workflows and Protocols

Diagrams of Key Processes

Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblock 1. Deblocking (Remove DMT) Coupling 2. Coupling (Add FNA Amidite) Deblock->Coupling Activate Capping 3. Capping (Block Failures) Coupling->Capping Acetylate Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidize Oxidation->Deblock Repeat for next base End End Oxidation->End Final Cycle Complete Start Start Start->Deblock

Caption: The four-step phosphoramidite cycle for FNA oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Full-Length Yield Detected Check_Crude Analyze Crude Product (LC-MS / CE) Start->Check_Crude High_N1 High % of n-1 and Deletions? Check_Crude->High_N1 Low_Overall Low Overall Signal (Crude)? High_N1->Low_Overall No Improve_Coupling 1. Check Amidite/Activator 2. Increase Coupling Time 3. Ensure Anhydrous Cond. High_N1->Improve_Coupling Yes Purification_Loss Good Crude, Low Final Yield? Low_Overall->Purification_Loss No Low_Overall->Improve_Coupling Yes Optimize_Purify 1. Re-evaluate Method (HPLC/PAGE) 2. Optimize HPLC Gradient 3. Minimize Transfer Steps Purification_Loss->Optimize_Purify Yes Improve_Capping 1. Check Capping Reagents 2. Increase Capping Time Improve_Coupling->Improve_Capping

Caption: Troubleshooting workflow for diagnosing low FNA oligonucleotide yield.

Purification_Decision_Tree Start Need to Purify Crude FNA Oligo Length Is Oligo > 50 bases? Start->Length Purity Is Highest Purity (>95%) Absolutely Critical? Length->Purity No Use_PAGE Use PAGE Purification Length->Use_PAGE Yes Yield Is Maximizing Yield the Top Priority? Purity->Yield No Purity->Use_PAGE Yes Use_HPLC Use HPLC Purification Yield->Use_HPLC Yes Consider_Dual Consider Dual Purification (HPLC then PAGE) Yield->Consider_Dual No

Caption: Decision tree for selecting an appropriate purification method.

Protocol 1: Optimized Phosphoramidite Synthesis Cycle for FNA

This protocol outlines the key steps in a single synthesis cycle. For FNA and other modified bases, pay special attention to the "Coupling" step.

  • Preparation:

    • Ensure all reagents (FNA phosphoramidite, standard phosphoramidites, activator, solvents) are of the highest purity and are anhydrous.[12]

    • Dissolve the FNA phosphoramidite in anhydrous acetonitrile to the recommended concentration just prior to loading onto the synthesizer.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM). Note: DCA is a milder acid and can reduce depurination of sensitive bases like adenosine (B11128) and guanosine.[12]

    • Action: The acid removes the 5'-DMT protecting group from the nucleotide bound to the solid support, freeing the 5'-hydroxyl for the coupling reaction.

    • Monitoring: The cleaved orange-colored DMT cation can be measured by a UV-Vis spectrophotometer to monitor the efficiency of each cycle in real-time.[7]

  • Step 2: Coupling

    • Reagents: FNA Phosphoramidite solution and Activator solution (e.g., 0.25 M DCI or 0.5 M ETT).

    • Action: The activator protonates the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Optimization for FNA: This is the most critical step. Consider doubling the standard coupling time for the FNA monomer to ensure the reaction goes to completion. Monitor the trityl release in the subsequent cycle to assess the efficiency.

  • Step 3: Capping

    • Reagents: Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF).

    • Action: This step acetylates any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of n-1 deletion mutants. Do not skip or shorten this step.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Action: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which forms the backbone of the oligonucleotide.

  • Cycle Repetition: The cycle is repeated until all desired nucleotides have been added to the sequence.

Protocol 2: Ion-Pair Reverse-Phase HPLC Purification (Trityl-On)

This method purifies the full-length product by leveraging the hydrophobicity of the 5'-DMT group, which is left on the desired oligonucleotide after synthesis.

  • Sample Preparation:

    • After synthesis and deprotection, evaporate the cleavage solution (e.g., ammonium hydroxide) to dryness.

    • Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[12]

    • Mobile Phase A: 100 mM TEAA in water.[12]

    • Mobile Phase B: 100 mM TEAA in acetonitrile.[12]

    • Gradient: Develop a linear gradient to elute the product. A typical gradient might be 5% to 65% Mobile Phase B over 40 minutes. This may need to be optimized for FNA.

    • Detection: Monitor UV absorbance at 260 nm.

  • Elution and Collection:

    • Failure sequences (Trityl-off) will elute first as they are less hydrophobic.

    • The desired full-length, Trityl-on oligonucleotide will be the last major peak to elute.

    • Collect the peak corresponding to the full-length product.

  • Post-Purification Workup:

    • Evaporate the collected fraction to dryness.

    • Detritylation: Resuspend the pellet in 80% aqueous acetic acid and incubate at room temperature for 30 minutes to cleave the DMT group.

    • Desalting: Immediately desalt the oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column) to remove the acid and salts.

    • Quantify the final product by measuring UV absorbance at 260 nm.

References

Validation & Comparative

A Head-to-Head Comparison: DMTr-FNA-C(Bz)phosphoramidite vs. LNA-C(Bz) phosphoramidite in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified phosphoramidites is critical in the design of potent and stable oligonucleotide-based therapeutics. This guide provides an objective comparison of two prominent cytidine (B196190) analogues: DMTr-FNA-C(Bz)phosphoramidite, incorporating 2'-fluoro-arabinonucleic acid (FANA), and LNA-C(Bz) phosphoramidite (B1245037), featuring locked nucleic acid (LNA). This comparison is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of their chemical structures and synthesis.

The landscape of oligonucleotide therapeutics is continually evolving, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and safety of these molecules. Among the myriad of available modifications, FANA and LNA have emerged as leading candidates for improving the properties of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs. Both modifications alter the sugar moiety of the nucleotide, leading to significant changes in the resulting oligonucleotide's characteristics.

Chemical Structures at a Glance

The fundamental difference between FNA and LNA lies in the conformational restriction of the ribose sugar. LNA incorporates a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, locking the sugar in a C3'-endo (RNA-like) conformation. This pre-organization of the sugar moiety leads to a significant increase in binding affinity to complementary RNA. In contrast, FNA introduces a fluorine atom at the 2' position in the arabinose configuration, which favors an O4'-endo (East) pucker, resulting in a conformation that is more DNA-like.

Chemical_Structures cluster_FNA This compound cluster_LNA LNA-C(Bz) phosphoramidite FNA_img LNA_img Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of DMTr group) Coupling 2. Coupling (Addition of FNA or LNA phosphoramidite) Deblocking->Coupling Acid wash Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Activator (e.g., Tetrazole) Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride Oxidation->Deblocking Iodine/Water/Pyridine end_synthesis Repeat cycle for desired length Oxidation->end_synthesis start Start with solid support (CPG with initial nucleoside) start->Deblocking cleavage Cleavage from solid support end_synthesis->cleavage deprotection Base Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Purified Oligonucleotide purification->final_product Antisense_Mechanism ASO Antisense Oligonucleotide (FNA or LNA modified) Duplex ASO:mRNA Duplex Formation ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Recruitment Duplex->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition

A Comparative Analysis of FANA:RNA and DNA:RNA Duplex Stability for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of nucleic acid duplexes is a critical parameter influencing the efficacy and specificity of oligonucleotide-based therapeutics. This guide provides an objective comparison of the thermal stability of 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (FANA):RNA and DNA:RNA duplexes, supported by experimental data.

This analysis reveals that FANA modifications significantly enhance the thermal stability of duplexes with RNA targets compared to their natural DNA counterparts. This increased stability is a key factor in the development of potent and durable antisense oligonucleotides and siRNAs.

Quantitative Comparison of Thermal Stability

The thermal stability of nucleic acid duplexes is commonly assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. A higher Tm indicates greater stability. The following table summarizes the melting temperatures of various duplexes, demonstrating the superior stability of FANA:RNA hybrids.

Duplex TypeMelting Temperature (Tm) in °C
FANA:RNA 55
RNA:RNA50
DNA:RNA40
ANA:RNA35
DNA:DNA38

Data derived from UV melting experiments in phosphate (B84403) buffer (140 mM KCl, 5 mM Na2HPO4, 1 mM MgCl2, pH 7.2)[1].

The data clearly indicates that FANA:RNA duplexes exhibit the highest thermal stability among the compared structures, a crucial attribute for therapeutic oligonucleotides that must maintain their structure under physiological conditions to effectively bind to their target RNA. The relative order of stability is: 2′F-ANA/RNA > RNA/RNA > DNA/RNA > ANA/RNA[2].

Experimental Methodologies

The determination of duplex thermal stability relies on precise biophysical techniques. The primary methods employed are UV thermal denaturation studies and Circular Dichroism (CD) spectroscopy.

UV Thermal Denaturation (Melting) Studies

This is the gold standard for determining the melting temperature (Tm) of nucleic acid duplexes.

Principle: The absorbance of UV light by nucleic acids at 260 nm increases as the duplex denatures into single strands, a phenomenon known as the hyperchromic effect. By monitoring the absorbance as a function of temperature, a melting curve is generated, from which the Tm can be determined as the midpoint of the transition.

Detailed Protocol:

  • Oligonucleotide Synthesis and Purification: FANA-modified and standard DNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[3][4] Purification is performed by anion-exchange high-performance liquid chromatography (HPLC) followed by desalting.[5]

  • Duplex Annealing: Equimolar ratios of the complementary single strands are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[6]. The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate duplex formation.[5]

  • UV Spectrophotometry: The annealed duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: The absorbance at 260 nm is recorded as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 95°C).[6]

  • Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the first derivative corresponds to the Tm. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived from the shape of the melting curve.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and conformation of nucleic acid duplexes.

Principle: Chiral molecules, such as nucleic acid duplexes, absorb left and right-handed circularly polarized light differently. This differential absorption gives rise to a CD spectrum, which is sensitive to the helical geometry of the duplex. A-form helices (typical for RNA:RNA and FANA:RNA duplexes) and B-form helices (typical for DNA:DNA duplexes) have distinct CD spectral signatures.

Detailed Protocol:

  • Sample Preparation: Duplexes are prepared as described for UV melting studies, typically in a low-salt buffer to minimize interference.

  • Spectra Acquisition: CD spectra are recorded on a spectropolarimeter. Scans are typically performed over a wavelength range of 200-350 nm at a controlled temperature.

  • Data Analysis: The resulting spectrum provides a qualitative assessment of the duplex conformation. For FANA:RNA and DNA:RNA hybrids, the CD spectra can confirm the formation of A-form and intermediate A/B-form helices, respectively.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for comparing the thermal stability of FANA:RNA and DNA:RNA duplexes.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_duplex_prep Duplex Preparation cluster_analysis Biophysical Analysis cluster_data_interp Data Interpretation Synthesis Solid-Phase Synthesis (FANA & DNA Oligos) Purification HPLC Purification & Desalting Synthesis->Purification QC Quality Control (Mass Spectrometry) Purification->QC Mixing Equimolar Mixing of Complementary Strands QC->Mixing Annealing Heating (95°C) & Slow Cooling Mixing->Annealing UV_Melting UV Thermal Denaturation (Melting Curve Analysis) Annealing->UV_Melting CD_Spec Circular Dichroism (Conformational Analysis) Annealing->CD_Spec Tm_Calc Tm Determination (First Derivative) UV_Melting->Tm_Calc Structure_Analysis Helical Structure (A-form vs. B-form) CD_Spec->Structure_Analysis Thermo_Calc Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Tm_Calc->Thermo_Calc Comparison Comparative Stability Assessment Thermo_Calc->Comparison Structure_Analysis->Comparison

Workflow for Thermal Stability Comparison

Mechanism of Action: RNase H-Mediated Degradation

FANA antisense oligonucleotides (ASOs) bound to a target RNA create a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA or RNA:FANA hybrid. This leads to the degradation of the target mRNA and subsequent gene silencing. The enhanced thermal stability of the FANA:RNA duplex contributes to the efficiency of this process.

rna_degradation_pathway FANA_ASO FANA ASO Duplex FANA:RNA Duplex FANA_ASO->Duplex Hybridization Target_RNA Target mRNA Target_RNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleaved_RNA Cleaved mRNA RNaseH->Cleaved_RNA Cleavage Degradation mRNA Degradation Cleaved_RNA->Degradation Silencing Gene Silencing Degradation->Silencing

RNase H-Mediated mRNA Degradation Pathway

Conclusion

The incorporation of FANA modifications into oligonucleotides results in a significant increase in the thermal stability of their duplexes with RNA targets when compared to unmodified DNA:RNA duplexes. This enhanced stability, coupled with the ability to elicit RNase H-mediated degradation of the target RNA, makes FANA a promising chemical modification for the development of next-generation antisense and RNAi therapeutics with improved potency and duration of action. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of such modified oligonucleotides in a research and development setting.

References

A Comparative Guide to the Nuclease Resistance of FNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases in biological fluids. Chemical modifications are crucial for enhancing their stability and, consequently, their efficacy. This guide provides an objective comparison of the nuclease resistance of 2'-deoxy-2'-fluoro-arabinonucleic acid (FNA) modified oligonucleotides against other common modifications, supported by experimental data.

Enhanced Stability of FNA-Modified Oligonucleotides

Modification of the sugar moiety at the 2' position is a key strategy to improve the stability of oligonucleotides. The introduction of a fluorine atom in the arabino configuration (FNA) has been shown to confer significant resistance to nuclease degradation. This is attributed to the steric hindrance provided by the 2'-fluoro group, which interferes with the binding and catalytic activity of nucleases.

Comparative Performance Against Other Modifications

To provide a clear perspective on the performance of FNA modifications, this section compares their nuclease resistance with that of two other widely used modifications: phosphorothioates (PS) and 2'-O-Methyl (2'-OMe) RNA.

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of oligonucleotides with different modifications in serum. It is important to note that the data for FNA-modified oligonucleotides and the other modifications are sourced from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable indication of the relative stability conferred by each modification.

Oligonucleotide ModificationHalf-life in SerumSource
Unmodified DNA 1.5 hours[1]
Phosphorothioate (B77711) (PS) >72 hours[2]
2'-O-Methyl (2'-OMe) >72 hours[2]
2'-fluoro (FNA) pyrimidine-modified aptamer Stable for at least 2 hours in 20% FBS

Note: The stability of FNA-modified oligonucleotides is presented as the duration of integrity in a specific serum concentration, as direct half-life data from a comparative study was not available.

One study has shown that a fully modified FANA sense strand in an siRNA duplex has a half-life of approximately 6 hours in serum, a significant improvement over the less than 15-minute half-life of an unmodified siRNA. Furthermore, combining FNA with a phosphorothioate backbone (PS-2’F-ANA) has been reported to be over 20 times more stable against 3′-exonuclease hydrolysis than PS-DNA alone.

Experimental Protocols

A detailed methodology for assessing the nuclease resistance of modified oligonucleotides is crucial for reproducing and comparing experimental findings. The following is a generalized protocol for a serum stability assay using polyacrylamide gel electrophoresis (PAGE).

Serum Stability Assay Protocol

1. Oligonucleotide Preparation:

  • Resuspend the FNA-modified and control oligonucleotides (e.g., unmodified, PS-modified, 2'-OMe-modified) in nuclease-free water to a stock concentration of 20 µM.

2. Incubation with Serum:

  • Prepare reaction tubes for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • In each tube, mix 2 µL of the oligonucleotide stock solution with 18 µL of fetal bovine serum (FBS) or human serum to a final volume of 20 µL (final oligonucleotide concentration: 2 µM).

  • Incubate the tubes at 37°C.

3. Sample Collection and Quenching:

  • At each designated time point, take the corresponding tube from the incubator.

  • Immediately add 20 µL of a 2X loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol) to stop the enzymatic degradation.

  • Store the samples at -20°C until analysis.

4. Polyacrylamide Gel Electrophoresis (PAGE):

  • Prepare a 15-20% denaturing polyacrylamide gel containing 7M urea.

  • Heat the collected samples at 95°C for 5 minutes and then quickly chill on ice.

  • Load 10-20 µL of each sample into the wells of the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

5. Visualization and Quantification:

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide).

  • Visualize the bands under UV light.

  • Quantify the intensity of the intact oligonucleotide band for each time point using densitometry software (e.g., ImageJ).

  • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.

Visualizing Nuclease Resistance and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

cluster_Oligo Oligonucleotide cluster_Nuclease Nuclease cluster_Modification FNA Modification Oligo Oligonucleotide Backbone Nuclease Nuclease (Exo- or Endo-) Oligo->Nuclease Susceptible to Degradation Sugar 2' Position on Sugar Moiety Sugar->Nuclease Blocks Access (Steric Hindrance) FNA 2'-Fluoro (FNA) Modification FNA->Sugar Modifies

Caption: Mechanism of FNA-mediated nuclease resistance.

start Start: Prepare Modified and Control Oligonucleotides incubate Incubate Oligos with Serum at 37°C start->incubate collect Collect Samples at Various Time Points incubate->collect quench Quench Reaction with Loading/Stopping Buffer collect->quench page Denaturing PAGE Analysis quench->page visualize Stain Gel and Visualize Bands page->visualize quantify Quantify Band Intensity (Densitometry) visualize->quantify end End: Determine Percentage of Intact Oligonucleotide quantify->end

Caption: Experimental workflow for nuclease resistance assay.

References

Unveiling Superior Binding: A Comparative Analysis of FANA, DNA, and RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision and efficacy of nucleic acid-based technologies, the choice of probe chemistry is paramount. This guide provides an objective comparison of the binding affinity of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) probes against traditional DNA and RNA probes when targeting RNA molecules. The presented experimental data, detailed protocols, and structural insights aim to empower informed decisions in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics and diagnostics.

The relentless pursuit of potent and specific gene silencing agents and diagnostic tools has driven the exploration of novel nucleic acid chemistries. Among these, FANA has emerged as a promising modification, demonstrating significantly enhanced binding affinity and favorable biological properties compared to its native counterparts. This guide delves into the quantitative differences in binding affinity, outlines the experimental methodologies to assess these differences, and provides a visual representation of the underlying structural and thermodynamic principles.

Superior Hybridization Stability of FANA Probes

The thermodynamic stability of a probe-target duplex is a critical determinant of its efficacy. A higher thermal stability, indicated by a greater melting temperature (Tm), signifies a stronger and more stable interaction. Experimental data from UV thermal denaturation studies consistently demonstrates the superior hybridization affinity of FANA probes for RNA targets.

Duplex TypeMelting Temperature (Tm) in °CΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
FANA/RNA 51.2 -71.8 -202.2 -11.1
RNA/RNA48.5-68.4-192.1-10.7
DNA/RNA41.1-58.2-165.4-8.5

Table 1: Thermodynamic parameters for the formation of FANA/RNA, RNA/RNA, and DNA/RNA duplexes. Data derived from UV melting experiments in a buffer containing 140 mM KCl, 5 mM Na2HPO4, and 1 mM MgCl2 at pH 7.2. A higher Tm indicates greater thermal stability. More negative ΔG° values indicate a more favorable and spontaneous binding interaction.

The data clearly indicates that FANA/RNA duplexes possess the highest thermal stability, followed by RNA/RNA and then DNA/RNA duplexes. This enhanced stability of FANA probes is attributed to a combination of factors, including the electronegativity of the 2'-fluorine substituent and the unique sugar pucker of the arabinose ring, which pre-organizes the oligonucleotide backbone for optimal binding to its RNA target. This leads to a more favorable enthalpy (ΔH°) of binding, as seen in the table.

Understanding the Binding Dynamics: A Structural Perspective

The enhanced binding affinity of FANA probes can be visualized through the structural and energetic landscape of hybridization. The following diagram illustrates the comparative binding strengths and the key structural features contributing to the stability of each duplex type.

G cluster_probes Probe Types cluster_target Target cluster_duplexes Duplex Formation & Stability cluster_factors Key Stability Factors FANA FANA Probe FANA_RNA FANA/RNA Duplex (High Affinity) FANA->FANA_RNA Strongest Binding DNA DNA Probe DNA_RNA DNA/RNA Duplex (Lower Affinity) DNA->DNA_RNA Weaker Binding RNA RNA Probe RNA_RNA RNA/RNA Duplex (Intermediate Affinity) RNA->RNA_RNA Strong Binding RNA_Target RNA Target RNA_Target->FANA_RNA RNA_Target->DNA_RNA RNA_Target->RNA_RNA FANA_Factors • Favorable Pseudohydrogen Bonding • Conformational Pre-organization • A-form like helix FANA_RNA->FANA_Factors DNA_Factors • B-form helix preference • Less optimal groove geometry DNA_RNA->DNA_Factors RNA_Factors • A-form helix • Ribose 2'-OH can be  sterically hindering RNA_RNA->RNA_Factors

Comparative binding affinity of nucleic acid probes.

Experimental Protocols for Binding Affinity Determination

Accurate and reproducible measurement of binding affinity is crucial for the comparative evaluation of nucleic acid probes. The following are detailed protocols for three common techniques: UV-Vis Thermal Denaturation (Melting Temperature, Tm), and Isothermal Titration Calorimetry (ITC).

I. UV-Vis Thermal Denaturation (Melting Temperature, Tm)

This method determines the thermal stability of a nucleic acid duplex by measuring the change in UV absorbance as the temperature is increased. The Tm is the temperature at which 50% of the duplex has dissociated into single strands.

A. Materials and Reagents:

  • FANA, DNA, and RNA probes and the complementary RNA target oligonucleotides (HPLC-purified).

  • Annealing Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Nuclease-free water.

  • UV-Vis spectrophotometer with a temperature controller (peltier).

  • Quartz cuvettes (1 cm path length).

B. Experimental Workflow:

G start Start prep Prepare equimolar solutions of probe and RNA target in annealing buffer start->prep anneal Anneal probe and target: Heat to 95°C for 5 min, then cool slowly to room temperature prep->anneal setup Set up UV-Vis spectrophotometer: - Wavelength: 260 nm - Temperature ramp: 20°C to 95°C - Ramp rate: 0.5°C/min anneal->setup measure Place annealed sample in cuvette and initiate measurement setup->measure analyze Analyze data: - Plot absorbance vs. temperature - Determine Tm from the first derivative of the melting curve measure->analyze end End analyze->end

UV-Vis Thermal Denaturation Workflow.

C. Detailed Steps:

  • Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm.

  • Annealing: In a microcentrifuge tube, combine the probe and its complementary RNA target in a 1:1 molar ratio in the annealing buffer. The final concentration of the duplex should be between 0.5 and 2.0 µM.

  • Heat the mixture to 95°C for 5 minutes to dissociate any secondary structures.

  • Allow the mixture to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • UV-Vis Measurement:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from 20°C to 95°C with a ramp rate of 0.5°C per minute.

    • Blank the instrument with the annealing buffer.

    • Transfer the annealed sample to a quartz cuvette and place it in the temperature-controlled cell holder.

    • Start the measurement.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature.

    • The resulting sigmoidal curve is the melting curve.

    • The melting temperature (Tm) is the temperature at the inflection point of the curve, which can be accurately determined by calculating the first derivative of the curve.

II. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

A. Materials and Reagents:

  • FANA, DNA, and RNA probes and the complementary RNA target oligonucleotides (dialyzed against the ITC buffer).

  • ITC Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

  • Isothermal Titration Calorimeter.

  • Syringe for titration and sample cell.

B. Experimental Workflow:

G start Start prep Prepare probe (in syringe) and RNA target (in cell) solutions in identical, degassed ITC buffer start->prep load Load RNA target into the sample cell and the probe into the titration syringe prep->load equilibrate Allow the system to equilibrate thermally load->equilibrate titrate Perform a series of small injections of the probe solution into the sample cell equilibrate->titrate measure Measure the heat change after each injection titrate->measure analyze Analyze the data: - Integrate the heat pulses - Fit the data to a binding model to determine Kd, ΔH, and stoichiometry (n) measure->analyze end End analyze->end

Isothermal Titration Calorimetry Workflow.

C. Detailed Steps:

  • Sample Preparation:

    • Prepare the probe and RNA target solutions in the same batch of degassed ITC buffer to minimize buffer mismatch effects.

    • The concentration of the macromolecule in the cell is typically 10-50 µM, and the concentration of the ligand in the syringe is 10-20 times higher.

  • ITC Measurement:

    • Load the RNA target solution into the sample cell and the probe solution into the injection syringe.

    • Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

    • Set up the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

    • Initiate the titration.

  • Data Analysis:

    • The raw data consists of a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the probe to the target.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd (dissociation constant), ΔH (enthalpy change), and n (stoichiometry).

Conclusion

A Comparative Guide to DMTr-FNA-C(Bz)phosphoramidite: Purity and Performance for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of phosphoramidites is paramount for the successful synthesis of high-purity oligonucleotides. This guide provides a comprehensive framework for comparing the purity and performance of DMTr-FNA-C(Bz)phosphoramidite from various suppliers. While direct comparative data is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough in-house evaluation.

Supplier Landscape

Several suppliers offer this compound, including:

  • BroadPharm[5]

  • Lab901[6]

  • Act Malaria[7]

  • Viral Vector Analytical Development[8]

This guide provides the tools to objectively assess the quality of the product from these or any other potential suppliers.

Data Presentation: Key Comparison Metrics

To facilitate a clear and direct comparison of this compound from different suppliers, all quantitative data should be summarized in the following structured tables.

Table 1: Purity Analysis

SupplierLot NumberHPLC Purity (%)31P NMR Purity (%)Mass Spectrometry (Identity)Water Content (ppm)
Supplier AXXXXX
Supplier BYYYYY
Supplier CZZZZZ

Table 2: Oligonucleotide Synthesis Performance

SupplierLot NumberAverage Stepwise Coupling Efficiency (%)Final Full-Length Product Purity (HPLC, %)
Supplier AXXXXX
Supplier BYYYYY
Supplier CZZZZZ

Experimental Protocols

Detailed methodologies for the key experiments required to generate the data for the comparison tables are provided below.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound raw material by separating the main component from any impurities.[4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the phosphoramidite (B1245037) in anhydrous acetonitrile.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure separation of the diastereomers and any impurities.[4]

    • Flow Rate: 1 mL/min.[4]

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by the area percentage of the two diastereomeric peaks corresponding to the product relative to the total peak area.[4]

Protocol 2: Purity and Integrity by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the purity of the phosphoramidite with respect to phosphorus-containing impurities and to confirm the presence of the desired P(III) species.[4]

Methodology:

  • Sample Preparation: Prepare a solution of approximately 0.3 g/mL of the phosphoramidite in deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine (B128534) (v/v).[10]

  • NMR Acquisition: Acquire the 31P NMR spectrum. The two diastereomers of the phosphoramidite should appear as distinct signals around 150 ppm.[10]

  • Data Analysis: Integrate the peaks corresponding to the product and any phosphorus-containing impurities. Calculate the purity based on the relative peak areas.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound.

Methodology:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the phosphoramidite in acetonitrile.[3]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[4]

  • Data Analysis: Compare the experimentally observed mass of the [M+H]⁺ ion with the calculated theoretical mass of C₄₅H₅₃N₅O₈P⁺.[3][5]

Protocol 4: Evaluation of Coupling Efficiency

Objective: To determine the stepwise coupling efficiency of the phosphoramidite during automated oligonucleotide synthesis.[10]

Methodology:

  • Oligonucleotide Synthesis: Synthesize a standard short oligonucleotide sequence (e.g., a 15-mer) on an automated DNA/RNA synthesizer.[11]

  • Trityl Cation Monitoring: The coupling efficiency is typically determined by measuring the absorbance of the dimethoxytrityl (DMT) cation released after each coupling step.[12]

  • Calculation: The stepwise coupling efficiency is calculated for each step, and an average efficiency is determined for the entire synthesis.

Visualizing the Workflow

To provide a clear overview of the comparison process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Purity and Performance Analysis cluster_comparison Comparative Evaluation Supplier_A Supplier A This compound Purity_Analysis Purity Analysis (HPLC, 31P NMR, MS) Supplier_A->Purity_Analysis Supplier_B Supplier B This compound Supplier_B->Purity_Analysis Supplier_C Supplier C This compound Supplier_C->Purity_Analysis Performance_Analysis Oligonucleotide Synthesis Performance Evaluation Purity_Analysis->Performance_Analysis Data_Comparison Data Comparison (Tables 1 & 2) Performance_Analysis->Data_Comparison Supplier_Selection Optimal Supplier Selection Data_Comparison->Supplier_Selection Oligo_Synthesis_Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Exposes 5'-OH group Capping 3. Capping (Blocking of unreacted hydroxyl groups) Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation (Conversion of P(III) to P(V)) Capping->Oxidation Prevents formation of failure sequences Oxidation->Deblocking Stabilizes the phosphate (B84403) backbone Cycle repeats for next nucleotide addition

References

Structural and functional differences between FNA and 2'-F-ANA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to FANA and LNA Oligonucleotides for Researchers

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemically modified oligonucleotides are paramount for enhancing stability, binding affinity, and in vivo efficacy. Among the third-generation modifications, 2'-deoxy-2'-fluoro-arabinonucleic acid (FANA) and Locked Nucleic Acid (LNA) have emerged as powerful tools for researchers. It is important to note that FANA and 2'-F-ANA are synonymous terms for the same molecule. This guide provides an objective comparison of the structural and functional differences between FANA and LNA oligonucleotides, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

Structural Differences: A Tale of Two Sugars

The core distinction between FANA and LNA lies in the chemical modification of the furanose sugar ring, which profoundly influences the oligonucleotide's conformation and properties.

FANA (2'-F-ANA) features a fluorine atom at the 2' position of the arabinose sugar in a 'up' or β-facial configuration. This modification results in a sugar pucker that is predominantly O4'-endo (East), a conformation intermediate between the C2'-endo (South, typical for DNA) and C3'-endo (North, typical for RNA) puckers.[1] This unique conformation allows FANA oligonucleotides to adopt a DNA-like B-type helix, which is crucial for its biological function.[2]

LNA (Locked Nucleic Acid) , in contrast, has a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the sugar into a rigid C3'-endo (North) conformation, characteristic of A-form RNA helices.[3] This pre-organized structure minimizes conformational changes upon binding to a target, leading to significant thermodynamic benefits.[4]

G cluster_fana FANA Monomer Structure cluster_lna LNA Monomer Structure fana_img lna_img

Caption: Chemical structures of FANA and LNA monomers.

Functional Performance: A Head-to-Head Comparison

The structural distinctions between FANA and LNA translate into significant functional differences in binding affinity, nuclease resistance, and mechanism of action.

Binding Affinity and Thermal Stability (Tm)

Both FANA and LNA modifications enhance the thermal stability of duplexes with complementary RNA and DNA strands compared to unmodified DNA. However, the rigid, pre-organized structure of LNA typically confers a greater increase in melting temperature (Tm).

ModificationΔTm per modification (°C) vs. DNA/RNAΔTm per modification (°C) vs. DNA/DNA
FANA +1.2 to +2.0[2][5]~ +1.2[2]
LNA +2 to +8[2][3]+4 to +10[3]
Table 1: Comparison of the change in melting temperature (ΔTm) per modification for FANA and LNA oligonucleotides when hybridized to complementary RNA or DNA.
Nuclease Resistance

A critical requirement for in vivo applications is resistance to degradation by cellular nucleases. Both FANA and LNA provide a significant degree of protection compared to unmodified oligonucleotides. This stability can be further enhanced by incorporating a phosphorothioate (B77711) (PS) backbone.

OligonucleotideRelative Nuclease ResistanceSerum Half-life
Unmodified siRNA Low< 15 minutes[6]
FANA (Phosphodiester) Moderate to High~6 hours (in siRNA sense strand)[6]
PS-FANA Very High (>20-fold vs PS-DNA)[1][7]Extended
LNA (Phosphodiester) High[8]Extended
PS-LNA Very High[3]Extended
Table 2: Comparative nuclease resistance and serum stability of FANA and LNA oligonucleotides.
Mechanism of Action: The RNase H Factor

A key differentiator between FANA and LNA is their interaction with RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. This is the primary mechanism for many antisense oligonucleotides (ASOs).

  • FANA: Due to its DNA-like helical geometry, a FANA/RNA duplex is recognized and cleaved by RNase H.[1] This makes FANA an excellent choice for ASO applications that require target RNA degradation. FANA can be used in "gapmer" designs (FANA wings with a central DNA gap) or even as "altimers" (alternating FANA and DNA residues) to achieve potent RNase H-mediated silencing.[2]

  • LNA: The RNA-like A-form helix adopted by an LNA/RNA duplex is not a substrate for RNase H.[3] Therefore, LNA-based ASOs function through a steric-blocking mechanism, preventing ribosome binding or altering splicing, rather than by degrading the target mRNA. To induce RNase H cleavage, LNA must be used in a gapmer configuration with a central DNA or PS-DNA region.

cluster_pathway RNase H-Mediated Gene Silencing Pathway ASO FANA ASO (or LNA Gapmer) Hybrid ASO/mRNA Hybrid ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Catalyzes Degradation mRNA Fragments (Degraded) Cleavage->Degradation NoProtein Translation Inhibited Degradation->NoProtein cluster_workflow General Workflow for ASO Evaluation Design 1. ASO Design (FANA/LNA) Synth 2. Synthesis & Purification Design->Synth Char 3. Characterization (LC-MS, HPLC) Synth->Char Biophys 4. Biophysical Assays (Tm, Stability) Char->Biophys InVitro 5. In Vitro Testing (Cell Culture) Biophys->InVitro InVivo 6. In Vivo Testing (Animal Models) InVitro->InVivo

References

Benzoyl vs. Acetyl Protection for Cytidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall success. This guide provides an in-depth comparison of two commonly used protecting groups for the N4 exocyclic amine of cytidine (B196190): Benzoyl (Bz) and Acetyl (Ac).

The selection of an appropriate protecting group strategy is paramount in modern oligonucleotide synthesis to prevent unwanted side reactions and ensure the integrity of the final product. Both Benzoyl and Acetyl groups are acyl-type protecting groups that are labile to basic conditions, a requirement for the final deprotection step. However, their chemical properties impart distinct advantages and disadvantages, particularly concerning stability, deprotection kinetics, and susceptibility to side reactions.

Performance Comparison: Benzoyl (Bz) vs. Acetyl (Ac)

A primary concern during the deprotection of oligonucleotides, especially when using amine-based reagents like aqueous methylamine (B109427) or ammonia/methylamine (AMA), is the potential for side reactions. The more stable Benzoyl group is known to be susceptible to transamination, leading to the formation of N4-methyl-cytidine impurities. In contrast, the more labile Acetyl group is rapidly hydrolyzed, effectively avoiding this problematic side reaction.[1][2][3][4]

FeatureBenzoyl (Bz) ProtectionAcetyl (Ac) ProtectionKey Advantage
Chemical Stability More stableLess stable, more labileBz: Higher stability can be advantageous during prolonged synthesis steps.
Deprotection Kinetics SlowerFaster hydrolysisAc: Rapid removal reduces overall deprotection time.[2][4]
Side Reactions Prone to transamination with methylamine, forming N4-methyl-cytidine.[1][2][3]Avoids transamination due to rapid hydrolysis.[1][2][4]Ac: Higher purity of the final oligonucleotide.
Coupling Efficiency Generally highConsistently high (>98%)[1]Both perform well in phosphoramidite (B1245037) coupling.
Compatibility Not recommended with methylamine-based deprotection reagents (e.g., AMA).[2][5]Fully compatible with fast deprotection protocols using methylamine (e.g., AMA).[2][4][5]Ac: Greater flexibility in choosing deprotection methods.

Experimental Data Summary

ParameterN4-Benzoyl-CytidineN4-Acetyl-CytidineReference
Transamination with AMA ~5% N4-methyl-dC formationNo N4-methyl-dC observed[2]
Phosphoramidite Coupling Yield High>98%[1]
Deprotection Time (AMA) Not recommended10 minutes at 65°C[2]

Experimental Protocols

Below are representative protocols for the protection and deprotection of cytidine using Benzoyl and Acetyl groups. These protocols are based on established methodologies in oligonucleotide chemistry.

Protocol 1: N4-Acetylation of 5'-O-DMT-2'-O-TBDMS-Cytidine

This protocol describes the acetylation of the N4-amino group of a protected cytidine ribonucleoside.

  • Transient Silylation: The starting 5'-O-DMT-2'-O-TBDMS-cytidine is co-evaporated with pyridine (B92270) and then dissolved in pyridine. Chlorotrimethylsilane (B32843) is added to protect the hydroxyl groups transiently.

  • Acetylation: Acetyl chloride is added dropwise to the reaction mixture. The reaction is stirred for several hours at room temperature.

  • Desilylation: Methanol is added to quench the reaction and remove the transient silyl (B83357) groups.

  • Work-up and Purification: The solvent is evaporated, and the residue is redissolved in a suitable organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine. The organic phase is then dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.

Protocol 2: N4-Benzoylation of 5'-O-DMT-2'-deoxycytidine

This protocol outlines the benzoylation of the N4-amino group of a protected deoxycytidine. A similar transient protection strategy as for acetylation is often employed.

  • Transient Silylation: 5'-O-DMT-2'-deoxycytidine is dissolved in pyridine, and chlorotrimethylsilane is added.

  • Benzoylation: Benzoyl chloride is added to the reaction mixture, which is then stirred at room temperature.

  • Hydrolysis: The reaction is quenched by the addition of water, followed by concentrated ammonium (B1175870) hydroxide (B78521) to hydrolyze the silyl ethers.

  • Work-up and Purification: The mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and evaporated. The crude product is purified by silica gel chromatography.

Protocol 3: Deprotection of Oligonucleotides

Using Acetyl-Protected Cytidine (with AMA):

  • Cleavage and Deprotection: The solid support-bound oligonucleotide is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) for 10 minutes at 65°C.[2]

  • Desilylation (for RNA): After removal of the AMA solution, the oligonucleotide is treated with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride in N-methyl-2-pyrrolidone and triethylamine) to remove the 2'-O-silyl protecting groups.

  • Purification: The deprotected oligonucleotide is purified by HPLC or other chromatographic techniques.

Using Benzoyl-Protected Cytidine (Ammonia Deprotection):

  • Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide for an extended period (e.g., 8-16 hours) at an elevated temperature (e.g., 55°C).

  • Desilylation (for RNA): Similar to the protocol for acetyl-protected cytidine.

  • Purification: The final product is purified by HPLC. It is advisable to analyze the product by mass spectrometry to check for the presence of the N4-methyl-cytidine side product if any methylamine was present.

Visualizing the Workflow and Key Differences

The following diagrams illustrate the chemical workflows and the critical difference in the deprotection step.

Protection_Deprotection_Workflow cluster_Ac Acetyl (Ac) Protection cluster_Bz Benzoyl (Bz) Protection Ac_Start Protected Cytidine Ac_Protect N4-Acetylation Ac_Start->Ac_Protect Ac_Protected N4-Acetyl-Cytidine Ac_Protect->Ac_Protected Ac_Deprotect Deprotection (e.g., AMA) Ac_Protected->Ac_Deprotect Ac_Final Deprotected Cytidine Ac_Deprotect->Ac_Final Ac_Side No Side Product Ac_Deprotect->Ac_Side Bz_Start Protected Cytidine Bz_Protect N4-Benzoylation Bz_Start->Bz_Protect Bz_Protected N4-Benzoyl-Cytidine Bz_Protect->Bz_Protected Bz_Deprotect Deprotection (e.g., AMA) Bz_Protected->Bz_Deprotect Bz_Final Deprotected Cytidine Bz_Deprotect->Bz_Final Bz_Side Transamination Side Product (N4-Methyl-Cytidine) Bz_Deprotect->Bz_Side

Figure 1: Protection and deprotection workflow comparison.

Deprotection_Mechanism cluster_Ac_deprotection Ac Deprotection with Methylamine cluster_Bz_deprotection Bz Deprotection with Methylamine Ac_Protected_Cytidine N4-Acetyl-Cytidine Hydrolysis Rapid Hydrolysis Ac_Protected_Cytidine->Hydrolysis Methylamine_Ac CH3NH2 Methylamine_Ac->Hydrolysis Deprotected_Cytidine_Ac Cytidine Hydrolysis->Deprotected_Cytidine_Ac Acetamide N-Methylacetamide Hydrolysis->Acetamide Bz_Protected_Cytidine N4-Benzoyl-Cytidine Transamination Transamination (Side Reaction) Bz_Protected_Cytidine->Transamination Methylamine_Bz CH3NH2 Methylamine_Bz->Transamination N4_Methyl_Cytidine N4-Methyl-Cytidine Transamination->N4_Methyl_Cytidine Benzamide Benzamide Transamination->Benzamide

Figure 2: Deprotection reaction pathways.

Conclusion

For routine oligonucleotide synthesis, particularly when employing rapid deprotection protocols involving methylamine, Acetyl (Ac) is the superior protecting group for cytidine . Its key advantage lies in the avoidance of the transamination side reaction that plagues the more stable Benzoyl (Bz) group, leading to a purer final product. While the greater stability of the Benzoyl group might be considered for specific applications requiring harsher synthesis conditions, the risk of impurity formation during deprotection often outweighs this benefit. The high coupling efficiencies and compatibility with modern, fast deprotection chemistries make N4-Acetyl-cytidine phosphoramidites the recommended choice for high-fidelity oligonucleotide synthesis.

References

A Comparative Guide to Mass Spectrometry Methods for Validating FNA-C(Bz) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid (UAA) incorporation is a critical step in the development of novel biotherapeutics, such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of mass spectrometry (MS) methods for confirming the site-specific incorporation of p-formyl-Nα-cinnamoyl-L-phenylalanine (FNA-C(Bz)), a non-canonical amino acid with unique chemical reactivity. We present a comparative analysis of key MS-based techniques, detailed experimental protocols, and quantitative data to aid in the selection of the most appropriate validation strategy.

Comparison of Mass Spectrometry Methods

The validation of FNA-C(Bz) incorporation can be approached at both the intact protein level (top-down) and the peptide level (bottom-up). Each approach offers distinct advantages and is suited for different stages of characterization.

Method Principle Information Provided Advantages Disadvantages Typical Mass Accuracy Throughput
Intact Protein Mass Analysis (Top-Down) Analysis of the entire protein to measure its molecular weight.Overall incorporation efficiency (number of incorporated UAAs), assessment of major proteoforms.- Rapid assessment of incorporation- Provides information on protein heterogeneity- Preserves information about combinatorial post-translational modifications (PTMs)- Does not pinpoint the exact location of incorporation- Lower sensitivity for minor modifications- Can be challenging for very large or complex proteins10-20 ppmHigh
Peptide Mapping (Bottom-Up) Analysis of peptides generated by enzymatic digestion of the protein.Precise localization of the incorporated UAA, confirmation of the amino acid sequence surrounding the incorporation site.- Unambiguous site-specific confirmation- High sensitivity for detecting modifications- Well-established and robust methodology- More time-consuming sample preparation- Can introduce artificial modifications- Information on combinatorial PTMs is lost<5 ppmModerate
Tandem Mass Spectrometry (MS/MS) of Peptides Fragmentation of selected peptides to determine their amino acid sequence.Definitive confirmation of the FNA-C(Bz) residue within a specific peptide sequence.- Provides the highest level of confidence for site-specific incorporation- Can be used for de novo sequencing of modified peptides- Requires more complex instrumentation and data analysis- Fragmentation of UAA-containing peptides can be complex<10 ppm for fragment ionsLow to Moderate

Experimental Protocols

Intact Protein Mass Analysis

This method provides a rapid screen for the successful incorporation of FNA-C(Bz) by detecting the expected mass shift in the intact protein.

a. Sample Preparation:

  • Purify the protein containing FNA-C(Bz) to >95% purity.

  • Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer system (e.g., 1% formic acid in water/acetonitrile).

  • Adjust the protein concentration to 0.1-1 mg/mL.

b. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for intact proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5-95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Mass Range: A wide m/z range to encompass the expected charge states of the protein (e.g., 800-4000 m/z).

    • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein. Compare the measured mass with the theoretical mass of the protein with and without FNA-C(Bz) incorporation.

Peptide Mapping Analysis

This "bottom-up" approach is the gold standard for confirming the precise location of FNA-C(Bz) incorporation.

a. Sample Preparation (In-solution Digestion):

  • Denaturation and Reduction:

    • To 50 µg of the purified protein, add a denaturing agent (e.g., 8 M urea (B33335) or 0.1% RapiGest SF).

    • Add a reducing agent (e.g., 10 mM dithiothreitol, DTT) and incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature and add an alkylating agent (e.g., 20 mM iodoacetamide, IAM).

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., <1 M urea).

    • Add a protease (e.g., trypsin) at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7-3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the peptides (e.g., 2-40% Mobile Phase B over 60-120 minutes).

    • Flow Rate: 200-400 nL/min for nano-LC or 0.2-0.4 mL/min for analytical scale LC.

  • Mass Spectrometry (MS/MS):

    • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple-TOF).

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • MS1 Scan: Acquire a full scan to detect the peptide precursor ions.

    • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) and acquire the fragment ion spectra.

    • Data Analysis: Use a protein identification software to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein with the FNA-C(Bz) modification. Manually validate the MS/MS spectrum of the peptide containing FNA-C(Bz) to confirm the site of incorporation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary mass spectrometry methods for validating FNA-C(Bz) incorporation.

Intact_Mass_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis p1 Purified Protein with FNA-C(Bz) p2 Desalting and Buffer Exchange p1->p2 a1 Reversed-Phase LC (Intact Protein) p2->a1 a2 High-Resolution MS (e.g., Q-TOF, Orbitrap) a1->a2 d1 Deconvolution of Mass Spectrum a2->d1 d2 Comparison of Measured vs. Theoretical Mass d1->d2 d3 Confirmation of Mass Shift d2->d3

Caption: Workflow for Intact Protein Mass Analysis.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Purified Protein p2 Denaturation & Reduction p1->p2 p3 Alkylation p2->p3 p4 Enzymatic Digestion p3->p4 p5 Peptide Cleanup (SPE) p4->p5 a1 Reversed-Phase LC (Peptides) p5->a1 a2 Tandem MS (MS/MS) a1->a2 d1 Database Search a2->d1 d2 Identification of FNA-C(Bz) Peptide d1->d2 d3 MS/MS Spectrum Validation d2->d3

Caption: Workflow for Peptide Mapping Analysis.

Conclusion

The validation of FNA-C(Bz) incorporation is a multi-step process that can be effectively addressed using a combination of mass spectrometry techniques. Intact protein analysis offers a rapid and efficient method for initial screening of incorporation, while peptide mapping coupled with tandem mass spectrometry provides definitive, site-specific confirmation. The choice of method will depend on the specific requirements of the research, including the desired level of detail, throughput, and available instrumentation. By following the detailed protocols and workflows outlined in this guide, researchers can confidently validate the incorporation of FNA-C(Bz) and accelerate the development of novel protein-based therapeutics.

A Comparative Guide to Purity Assessment of Synthetic FNA Oligonucleotides by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of therapeutic and diagnostic applications for nucleic acid analogs, such as peptide nucleic acids (PNAs), locked nucleic acids (LNAs), and phosphonothioate oligonucleotides (FNA), necessitates robust analytical methodologies for purity assessment. Among these, High-Performance Liquid Chromatography (HPLC) stands out as a cornerstone technique, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of analytical HPLC with other common techniques for the purity analysis of synthetic FNA oligonucleotides, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their quality control needs.

Comparison of Analytical Techniques for Oligonucleotide Purity

The choice of analytical technique for purity assessment of synthetic oligonucleotides depends on various factors, including the length of the oligonucleotide, the nature of potential impurities, and the specific requirements of the downstream application. While analytical HPLC is a widely adopted method, other techniques such as Capillary Gel Electrophoresis (CGE) and Mass Spectrometry (MS) offer complementary advantages.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Capillary Gel Electrophoresis (CGE)Mass Spectrometry (MS)
Principle of Separation HydrophobicityCharge (phosphate backbone)Size and ChargeMass-to-charge ratio
Resolution Excellent for short to medium length oligos (up to 80 bases)Excellent for shorter oligos (up to 40 bases)Very high, single-base resolution for longer oligosProvides molecular weight confirmation
Primary Applications Routine purity analysis and purification of detritylated oligonucleotides.[1]Analysis of oligonucleotides with significant secondary structures.High-resolution separation of long oligonucleotides and challenging sequences.Identification of impurities and confirmation of product identity.
Throughput Moderate to high, with ultra-short columns enabling analyses in under 10 minutes.[2]ModerateHigh, with automated systems.High, especially when coupled with LC (LC-MS).
MS Compatibility Good, with volatile ion-pairing reagents like TEA-HFIP.[3][4]Not directly compatible without desalting.[5][6]Can be coupled to MS.Direct analysis.
Limitations Resolution decreases with increasing oligonucleotide length.[7]Resolution decreases for longer oligonucleotides.[7]Less amenable to purification.May not resolve isomers.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results in oligonucleotide purity analysis. Below are representative protocols for the two primary modes of analytical HPLC used for FNA oligonucleotides.

1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol

This method is highly effective for the separation of full-length oligonucleotides from shorter failure sequences (n-1, n-2) and other hydrophobic impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a gradient pump.

  • Column: A C8 or C18 reversed-phase column with a particle size of 2.5 µm and a short column length (e.g., 50 mm) is recommended for efficient separation of oligonucleotides up to 30-mers.[3][4]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.[8]

  • Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% Acetonitrile.[8]

  • Gradient: A shallow linear gradient of 0-50% Mobile Phase B over 20 minutes is a good starting point.[8] The gradient should be optimized based on the specific oligonucleotide sequence and length.

  • Flow Rate: 4 mL/min (for a 10 mm i.d. column, adjust accordingly for other column dimensions).[8]

  • Temperature: Elevated temperatures (e.g., 50-80°C) can improve peak shape by reducing secondary structures.[9][10]

  • Detection: UV absorbance at 260 nm.[8]

  • Sample Preparation: Dissolve the FNA oligonucleotide in water to a concentration of approximately 20 µM.[8]

2. Anion-Exchange HPLC (AEX-HPLC) Protocol

This technique separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone and is particularly useful for sequences prone to forming secondary structures.

  • Instrumentation: An HPLC system with a UV detector and a gradient pump.

  • Column: A quaternary ammonium-derivatized porous silica (B1680970) or polymeric column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 9.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 9.0.

  • Gradient: A linear gradient of 0-50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or slightly elevated.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the FNA oligonucleotide in Mobile Phase A.

Workflow and Decision Making

The selection of an appropriate analytical method is a critical step in the quality control of synthetic FNA oligonucleotides. The following diagrams illustrate a typical experimental workflow for purity assessment and a decision tree to guide the selection process.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Crude Product cluster_analysis Purity Assessment cluster_final Final Product synthesis FNA Oligonucleotide Synthesis deprotection Cleavage and Deprotection synthesis->deprotection hplc_analysis Analytical HPLC (IP-RP or AEX) deprotection->hplc_analysis cge_analysis Capillary Gel Electrophoresis (CGE) deprotection->cge_analysis ms_analysis Mass Spectrometry (MS) deprotection->ms_analysis characterization Purity and Identity Confirmation hplc_analysis->characterization cge_analysis->characterization ms_analysis->characterization qualified_product Qualified FNA Oligonucleotide characterization->qualified_product

Caption: Experimental workflow for FNA oligonucleotide purity assessment.

decision_tree start Start: Assess Purity of Synthetic FNA Oligonucleotide length Oligonucleotide Length? start->length secondary_structure Prone to Secondary Structures? length->secondary_structure < 80 bases cge Consider CGE for High Resolution length->cge > 80 bases id_confirmation Identity Confirmation Needed? secondary_structure->id_confirmation No aex_hplc Use AEX-HPLC secondary_structure->aex_hplc Yes ip_rp_hplc Use IP-RP-HPLC id_confirmation->ip_rp_hplc No ms Use Mass Spectrometry id_confirmation->ms Yes

Caption: Decision tree for selecting a purity assessment method.

References

Safety Operating Guide

Proper Disposal Procedures for DMTr-FNA-C(Bz)phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical reagents like DMTr-FNA-C(Bz)phosphoramidite is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general procedures for the disposal of phosphoramidite (B1245037) compounds provide a strong framework for safe handling and waste management. These procedures are based on the guidelines for similar chemical structures and should be implemented in accordance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Phosphoramidites are sensitive to moisture and air, and direct contact should be avoided.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of expired, unused, or waste this compound.

  • Initial Assessment : Determine if the phosphoramidite waste is in a solid or liquid form. This will dictate the appropriate disposal container and labeling.

  • Containerization :

    • Solid Waste : Place solid this compound waste, including empty vials and contaminated items like gloves and weigh boats, into a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Indicate the approximate quantities.

  • Storage : Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.

  • Spill Management : In the event of a spill, sweep up the solid material carefully to avoid generating dust. Wipe the area with a damp cloth. All cleanup materials should be placed in the designated hazardous waste container.

  • Documentation : Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Assess This compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled hazardous liquid waste container. is_solid->liquid_waste No spill Is there a spill? solid_waste->spill liquid_waste->spill cleanup Follow spill cleanup procedure. Collect residue in hazardous waste container. spill->cleanup Yes storage Store sealed container in a designated secondary containment area. spill->storage No cleanup->storage disposal Arrange for professional disposal via EHS or licensed contractor. storage->disposal end End of Disposal Process disposal->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Safe Handling and Disposal of DMTr-FNA-C(Bz)phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for DMTr-FNA-C(Bz)phosphoramidite, a phosphoramidite (B1245037) monomer used in oligonucleotide synthesis. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.

This compound is a moisture and air-sensitive compound that requires careful handling to prevent degradation and ensure user safety. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, the following guidance is based on best practices for handling structurally similar phosphoramidites and air-sensitive reagents. Phosphoramidites are generally considered hazardous substances that can cause skin, eye, and respiratory irritation, and may be harmful if ingested.

Immediate Safety and Handling Precautions

All operations involving this compound should be conducted in a controlled laboratory environment by trained personnel.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[1] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) : Appropriate PPE is mandatory. This includes, but is not limited to, safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves. For handling air-sensitive materials, it is recommended to wear nitrile gloves underneath neoprene gloves.

  • Avoid Inhalation, Ingestion, and Contact : Avoid breathing dust or vapors. Do not allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.

Quantitative Hazard Information

The following table summarizes the key hazard information based on representative data for similar benzoyl-protected phosphoramidites. Note that the toxicological properties of this compound have not been fully investigated.[2]

Hazard ClassificationGHS Statements (Representative)First Aid Measures
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[3]If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] If on Skin : Remove contaminated clothing. Wash skin with soap and plenty of water.[2] If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Corrosion/Irritation Causes skin irritation.In case of contact , immediately flush skin with plenty of water.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]In case of contact , immediately flush eyes with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.
Respiratory Sensitization May cause respiratory irritation.If breathing is difficult , provide oxygen. Seek medical attention.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both safety and experimental success.

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the container tightly sealed in a freezer at -20°C in a dry, well-ventilated area designated for hazardous and air-sensitive chemicals.[5]

  • Preparation for Use : Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the product. All handling should be performed under an inert atmosphere.

  • Weighing and Dissolving : Weigh the required amount of the phosphoramidite in a glove box or under a stream of inert gas. When dissolving, use anhydrous acetonitrile (B52724) or another suitable dry solvent. The use of molecular sieves (3 Å) is recommended to ensure the solvent is sufficiently dry (water content < 30 ppm).

  • Use in Synthesis : For oligonucleotide synthesis, follow the specific protocols for your synthesizer. Ensure all reagents and solvents used in the synthesis are of high quality and appropriately dried.

Personal Protective Equipment (PPE) Summary

TaskRecommended Personal Protective Equipment
Receiving and Storage Safety glasses, lab coat, nitrile gloves.
Weighing and Aliquoting (in a fume hood or glove box) Safety goggles, flame-retardant lab coat, double gloves (nitrile and neoprene), and potentially a face shield.
Solution Preparation Safety goggles, lab coat, chemical-resistant gloves (nitrile).
Spill Cleanup Chemical splash goggles, face shield, flame-retardant lab coat, heavy-duty chemical-resistant gloves, and appropriate respiratory protection if dust is generated.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Small Spills : For small spills, carefully cover the material with an inert absorbent such as vermiculite, dry sand, or a commercial sorbent.[2] Scoop the mixture into a sealed, labeled container for disposal. Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Large Spills : For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Deactivation of Unused Product : The reactive phosphoramidite moiety can be deactivated by controlled hydrolysis.[2] This should be performed in a fume hood.

    • Dissolution : Dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile.

    • Quenching : Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate with stirring.

    • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[2]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container.

  • Final Disposal : The sealed hazardous waste container must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

G Workflow for this compound Handling and Disposal cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal cluster_spill Spill Response receiving Receiving and Storage (-20°C, Dry) equilibration Equilibrate to Room Temp (in Desiccator) receiving->equilibration handling Handle in Inert Atmosphere (Glove Box / Fume Hood) equilibration->handling dissolution Dissolve in Anhydrous Solvent handling->dissolution use Use in Synthesis dissolution->use collect_waste Collect Solid and Liquid Waste use->collect_waste Generate Waste deactivate Deactivate via Hydrolysis (5% NaHCO3 aq.) collect_waste->deactivate package Package in Labeled Hazardous Waste Container deactivate->package dispose Dispose via EHS package->dispose spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Seal in Container absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->package Dispose of Spill Waste

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.